Ethyl 2-(p-Toluenesulfonyloxy)acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)sulfonyloxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-15-11(12)8-16-17(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNRARCXNKDWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473804 | |
| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39794-75-7 | |
| Record name | Ethyl 2-(p-Toluenesulfonyloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate
Executive Summary
This technical guide provides an in-depth exploration of Ethyl 2-(p-Toluenesulfonyloxy)acetate, a pivotal reagent in modern organic synthesis. Identified by its CAS number 39794-75-7, this compound serves as a versatile building block, primarily valued for its capacity to act as a potent electrophile in alkylation reactions.[1][2][3][4][5][6] Its utility stems from the presence of the p-toluenesulfonate (tosylate) group, an exceptionally good leaving group that facilitates nucleophilic substitution reactions.[7][8] This document offers a comprehensive overview for researchers, chemists, and drug development professionals, covering its chemical properties, a detailed synthesis protocol with mechanistic insights, key synthetic applications, and essential safety and handling procedures. The aim is to equip scientists with the foundational knowledge and practical methodology required to effectively and safely utilize this reagent in their research and development endeavors.
Chemical Identity and Physicochemical Properties
This compound is a stable, crystalline solid at room temperature.[2][4] Its identity is unequivocally established by the CAS registry number 39794-75-7.[1][2][3][4][5][6][9] The molecule incorporates an ethyl ester functional group and a tosylate group, rendering it a bifunctional reagent with significant synthetic potential.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 39794-75-7 | [1][2][3][5] |
| Molecular Formula | C₁₁H₁₄O₅S | [1][2][5][9] |
| Molecular Weight | 258.29 g/mol | [1][2][5][9] |
| IUPAC Name | ethyl 2-(4-methylphenyl)sulfonyloxyacetate | [5] |
| Common Synonyms | 2-(p-Toluenesulfonyloxy)acetic Acid Ethyl Ester, Ethyl 2-(tosyloxy)acetate, Ethyl (p-tosyloxy)acetate | [3][5][6] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 45.0 to 49.0 °C | [4][6] |
| Boiling Point | 171-174 °C at 2 Torr | [6] |
| Purity | Typically ≥98% (by GC) |[1][2][3] |
Synthesis and Mechanistic Rationale
Principle of Synthesis: The Tosylation Reaction
The synthesis of this compound is a classic example of a tosylation reaction. This process is fundamental in organic chemistry for converting a poor leaving group—the hydroxyl group (-OH) of an alcohol—into an excellent leaving group, the tosylate (-OTs).[7][8] The hydroxyl group itself is a strong base and therefore resists displacement.[8] By reacting the parent alcohol, ethyl glycolate, with p-toluenesulfonyl chloride (TsCl), the oxygen atom is functionalized. The resulting tosylate anion is a very weak base due to the extensive resonance delocalization of its negative charge across the three oxygen atoms and the inductive effect of the sulfonyl group, making it an excellent leaving group in subsequent nucleophilic substitution reactions.[7][8]
A critical advantage of this method is that the reaction occurs at the oxygen atom of the alcohol, and the carbon-oxygen bond of the original alcohol is not broken during the tosylation process.[10] This ensures that the stereochemistry of the carbon center is retained, a feature of paramount importance when working with chiral substrates.[7][8][10]
Detailed Experimental Protocol: Synthesis from Ethyl Glycolate
This protocol describes a representative procedure for the laboratory-scale synthesis of this compound.
Reagents and Equipment:
-
Ethyl glycolate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous) or Triethylamine (TEA) with Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl glycolate (1.0 eq.) in anhydrous pyridine, which acts as both the solvent and the base to neutralize the HCl byproduct. Alternatively, dissolve the alcohol in anhydrous dichloromethane (DCM) and add triethylamine (1.1-1.5 eq.).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C. The formation of a precipitate (pyridinium hydrochloride or triethylammonium hydrochloride) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Once the reaction is complete, pour the mixture into cold water or a dilute HCl solution to quench the reaction and dissolve the ammonium salt.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with dilute HCl (to remove residual pyridine/TEA), saturated sodium bicarbonate solution (to remove unreacted TsCl and p-toluenesulfonic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound as a white solid.
Reaction Mechanism
The tosylation of an alcohol proceeds via a nucleophilic substitution on the sulfur atom of the sulfonyl chloride. The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur center. A base, typically pyridine, then deprotonates the resulting oxonium ion to yield the final tosylate ester and the corresponding hydrochloride salt.
Caption: Mechanism of alcohol tosylation.
Applications in Synthetic Chemistry
Role as a Bifunctional Alkylating Agent
The primary utility of this compound lies in its function as a potent electrophile. The tosylate moiety is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This allows for the efficient introduction of the ethyl acetoxy (-CH₂COOEt) group onto a wide range of nucleophiles. This transformation is fundamental in the construction of more complex molecular architectures. For instance, it is a known intermediate in the synthesis of Tosylglycolic Acid, which is a precursor for the antibiotic Cefmetazole.[6]
General Synthetic Workflow
The compound is a versatile reagent for forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. A typical workflow involves reacting this compound with a chosen nucleophile in a suitable polar aprotic solvent.
Caption: General workflow for SN2 reactions.
Applications in Pharmaceutical and Materials Science
While direct applications are specific, the structural motif it helps create is widespread. The related compound, Ethyl p-toluenesulfonate, is used as an ethylating agent in producing pharmaceuticals and photosensitive materials.[11] By analogy, this compound provides a route to α-functionalized esters, which are common substructures in biologically active molecules and specialty polymers. Its use in alkylating phenols, for example, is a known synthetic route.[12][13]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The compound is known to be an irritant. The related compound, 2-(p-Toluenesulfonyloxy)acetic Acid, is listed as causing skin and serious eye irritation.[14]
Table 2: Hazard and Safety Information
| Category | Information | Recommendations |
|---|---|---|
| GHS Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[14] | Avoid inhalation of dust and contact with skin and eyes.[15] Use only in a well-ventilated area.[15][16] |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile), lab coat. | Always wear appropriate PPE when handling the compound.[15][16] |
| Handling | Wash hands thoroughly after handling.[15][16] | Avoid dust formation. Use non-sparking tools and keep away from ignition sources.[16] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] | The compound is moisture-sensitive; store under an inert atmosphere (e.g., argon charged).[1][2] |
| First Aid (In case of exposure) | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[15][16] Skin: Wash off immediately with soap and plenty of water.[15][16] Inhalation: Move to fresh air.[15][16] | |
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its primary role as an efficient precursor for the introduction of the ethyl acetoxy moiety is enabled by the superb leaving group ability of the tosylate group. The straightforward synthesis, stability, and predictable reactivity make it an essential tool for chemists in academic and industrial research, particularly in the fields of drug discovery and materials science. Adherence to established safety protocols is necessary to ensure its effective and safe utilization in the laboratory.
References
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CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-(2,4,5-trifluoro-3-methylbenzoyl)acetate. Retrieved from [Link]
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Introduction: The Strategic Role of a Versatile Alkylating Agent
An In-depth Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate: Synthesis, Properties, and Applications
This compound, commonly referred to as ethyl 2-(tosyloxy)acetate, is a bifunctional organic reagent of significant interest in synthetic chemistry. Its structure uniquely combines an ethyl ester moiety with a tosylate group. The true value of this molecule lies in the p-toluenesulfonate (tosylate) functional group, which serves as an exceptionally effective leaving group in nucleophilic substitution reactions.[1][2] This property transforms the otherwise unreactive C-O bond of an alcohol precursor into a highly reactive electrophilic site, making ethyl 2-(tosyloxy)acetate a potent and precise alkylating agent for introducing an ethyl acetate fragment into a wide range of molecular scaffolds.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's structural and physicochemical properties, a validated synthesis protocol with mechanistic insights, and its strategic applications in modern organic synthesis.
Molecular Structure and Physicochemical Properties
The foundational identity of this compound is defined by its structural formula and key physical characteristics. The molecule consists of an ethyl acetate core where the oxygen of the hydroxyl group (in its precursor, ethyl 2-hydroxyacetate) is esterified with p-toluenesulfonic acid.
Structural Formula: C₁₁H₁₄O₅S[3]
Canonical SMILES: CCOC(=O)COS(=O)(=O)C1=CC=C(C=C1)C[3]
IUPAC Name: ethyl 2-[(4-methylphenyl)sulfonyl]oxyacetate[3]
A summary of its essential physicochemical data is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 39794-75-7 | [3][4][5] |
| Molecular Weight | 258.29 g/mol | [3][5] |
| Physical State | White Solid | [5] |
| Melting Point | ~47 °C | [5] |
| Purity (Typical) | ≥98.0% (GC) | [5] |
| Sensitivity | Moisture Sensitive | [5] |
Synthesis: The Tosylation of Ethyl 2-Hydroxyacetate
The most direct and reliable method for preparing this compound is the tosylation of its corresponding alcohol, ethyl 2-hydroxyacetate (ethyl glycolate). This reaction exemplifies a fundamental strategy in organic synthesis: the conversion of a poor leaving group (hydroxyl, -OH) into an excellent one (tosylate, -OTs).[1][2]
Causality of Experimental Design
The choice of reagents and conditions is dictated by the reaction mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] This process liberates hydrochloric acid (HCl) as a byproduct. The presence of a mild organic base, such as pyridine or triethylamine, is crucial. Its primary role is not catalytic but stoichiometric; it neutralizes the generated HCl, preventing it from protonating the starting alcohol (which would deactivate it) or participating in undesired side reactions.[1][6] The reaction is initiated at 0 °C to manage the initial exotherm and ensure controlled formation of the tosylate ester, minimizing potential degradation.
Visualized Synthetic Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the purified final product.
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A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Abstract
Ethyl 2-(p-toluenesulfonyloxy)acetate, commonly referred to as ethyl 2-(tosyloxy)acetate, is a versatile bifunctional molecule widely employed in organic synthesis. Its structure incorporates a reactive tosylate leaving group and an ethyl ester moiety, rendering it a valuable building block for the introduction of an ethoxycarbonylmethyl group in the synthesis of more complex molecules, including pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this compound, underpinned by mechanistic insights and rigorous safety protocols. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.
Introduction and Strategic Importance
The tosylate group is an excellent leaving group in nucleophilic substitution reactions due to the stability of the resulting p-toluenesulfonate anion, which is resonance-stabilized. The strategic importance of this compound lies in its ability to act as an effective electrophile in reactions with a wide range of nucleophiles. This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, a fundamental operation in the assembly of complex organic scaffolds. Its applications are noted in the synthesis of heterocyclic compounds, amino acids, and as a key intermediate in the development of novel therapeutic agents.[1]
Core Reaction Principle: The Tosylation of Ethyl Glycolate
The synthesis of this compound is achieved through the tosylation of ethyl glycolate (ethyl 2-hydroxyacetate). This reaction is a classic example of an O-acylation, where the hydroxyl group of the alcohol attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride). The reaction is typically conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards product formation.
Synthesis Methodology
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound from ethyl glycolate and p-toluenesulfonyl chloride.
Mechanistic Pathway
The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfonyl group. The lone pair of electrons on the oxygen atom of the hydroxyl group of ethyl glycolate acts as the nucleophile, attacking the electron-deficient sulfur atom of p-toluenesulfonyl chloride. The presence of a base is crucial for deprotonating the hydroxyl group, thereby increasing its nucleophilicity and facilitating the reaction.
Caption: Reaction mechanism workflow for the synthesis.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | CAS No. | Hazards |
| Ethyl Glycolate | C₄H₈O₃ | 104.10 | 97-62-1 | Irritant |
| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | 98-59-9 | Corrosive, Lachrymator[2][3][4][5] |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, Corrosive, Toxic[6][7][8][9][10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Carcinogen, Irritant |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable, Irritant[11][12][13][14] |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Flammable, Neurotoxin |
Detailed Experimental Protocol
Note: This protocol must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with ethyl glycolate (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per gram of ethyl glycolate).
-
Cooling: The flask is cooled to 0 °C in an ice-water bath.
-
Base Addition: Triethylamine (1.2 eq) is added dropwise to the stirred solution.
-
Tosyl Chloride Addition: A solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature at 0 °C. The reaction mixture may become cloudy as triethylammonium chloride precipitates.
-
Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).
-
Work-up:
-
The reaction is quenched by the slow addition of cold water.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The aqueous layer is extracted twice with DCM.
-
The combined organic layers are washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a white solid.[15]
Rationale for Experimental Choices
-
Choice of Base: Triethylamine is a non-nucleophilic tertiary amine that effectively scavenges the HCl produced without competing with the alcohol as a nucleophile.
-
Temperature Control: The initial reaction is conducted at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions, such as the formation of the corresponding symmetric anhydride of p-toluenesulfonic acid.
-
Solvent Selection: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the starting materials and the intermediate species.
-
Aqueous Work-up: The series of aqueous washes is critical for removing the triethylammonium chloride salt, unreacted triethylamine, and any remaining p-toluenesulfonyl chloride (which hydrolyzes to p-toluenesulfonic acid). The bicarbonate wash neutralizes any acidic residues.
Characterization of this compound
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₅S[16][17] |
| Molecular Weight | 258.29 g/mol [16][17] |
| Appearance | White solid[15] |
| Melting Point | 47 °C[15] |
| CAS Number | 39794-75-7[16][17] |
Spectroscopic Data
The structural elucidation of the synthesized compound is confirmed through a combination of spectroscopic techniques.
Caption: Spectroscopic characterization workflow.
3.2.1. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
δ ~7.80 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ ~7.35 (d, J = 8.0 Hz, 2H): Aromatic protons meta to the sulfonyl group.
-
δ ~4.65 (s, 2H): Methylene protons adjacent to the tosylate oxygen.
-
δ ~4.20 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl ester.
-
δ ~2.45 (s, 3H): Methyl protons of the tolyl group.
-
δ ~1.25 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl ester.
3.2.2. ¹³C NMR Spectroscopy (101 MHz, CDCl₃)
-
δ ~166.5: Carbonyl carbon of the ester.
-
δ ~145.0: Aromatic carbon attached to the sulfur atom.
-
δ ~132.5: Aromatic carbon para to the sulfur atom (bearing the methyl group).
-
δ ~130.0: Aromatic carbons meta to the sulfonyl group.
-
δ ~128.0: Aromatic carbons ortho to the sulfonyl group.
-
δ ~68.0: Methylene carbon adjacent to the tosylate oxygen.
-
δ ~62.0: Methylene carbon of the ethyl ester.
-
δ ~21.7: Methyl carbon of the tolyl group.
-
δ ~14.0: Methyl carbon of the ethyl ester.
3.2.3. Infrared (IR) Spectroscopy (ATR)
-
~1750 cm⁻¹ (s): C=O stretch of the ester.
-
~1360 cm⁻¹ (s): Asymmetric S=O stretch of the sulfonate.
-
~1175 cm⁻¹ (s): Symmetric S=O stretch of the sulfonate.
-
~1100-1000 cm⁻¹ (s): C-O stretch.
3.2.4. Mass Spectrometry (ESI+)
-
m/z 259.06 [M+H]⁺: Protonated molecular ion.
-
m/z 281.04 [M+Na]⁺: Sodium adduct.
-
Key Fragmentation: Loss of the ethoxycarbonylmethyl group (m/z 155, tosyl fragment) is a characteristic fragmentation pattern.
Safety and Handling
-
p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin and eye burns.[2][4] Reacts with water.[2] Handle in a fume hood with appropriate PPE.
-
Triethylamine: Highly flammable liquid and vapor.[7] Corrosive and toxic if inhaled, swallowed, or in contact with skin.[6][10]
-
Ethyl chloroacetate: Toxic by inhalation, in contact with skin, and if swallowed.[11][14] It is a lachrymator and flammable.[11][12]
-
Dichloromethane: Suspected carcinogen. Handle with care and ensure adequate ventilation.
All waste materials should be disposed of in accordance with local environmental regulations.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 12). Ethyl chloroacetate - SAFETY DATA SHEET. Retrieved from [Link]
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Acros Organics. (n.d.). Material Safety Data Sheet p-Toluenesulfonyl chloride MSDS# 75732 Section 1. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Ethyl 2-(p-Toluenesulfonyloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key intermediate in organic synthesis, particularly in the pharmaceutical industry, possesses distinct physical properties that are critical for its handling, reaction optimization, and purification. This guide provides a comprehensive overview of its melting and boiling points, supported by experimental data and methodologies for their accurate determination. Understanding these fundamental characteristics is paramount for scientists and researchers engaged in the development of novel chemical entities.
Introduction: The Significance of this compound
This compound, also known as ethyl (p-tosyloxy)acetate, is a versatile reagent in organic chemistry. Its structure incorporates a good leaving group, the tosylate anion, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The purity and physical state of this compound are crucial for achieving desired reaction outcomes and ensuring the quality of the final products. Therefore, a thorough understanding of its physical properties, such as melting and boiling points, is not merely academic but a practical necessity in a laboratory setting.
Core Physical Properties
The physical state of a compound at ambient temperature and its phase transition temperatures are fundamental data points for any chemical professional. For this compound, these properties dictate storage conditions, appropriate handling procedures, and methods for its purification and characterization.
Physical State and Appearance
At standard ambient temperature and pressure (SATP), this compound exists as a solid. It is typically described as a white to almost white powder or crystalline solid[1][2]. This crystalline nature is indicative of a well-ordered molecular structure in the solid state.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting point range suggests a high degree of purity, while a broad and depressed range often indicates the presence of impurities. Based on available data, the melting point of this compound is consistently reported in the range of 45.0 to 49.0 °C [2][3]. One source specifies a melting point of 47 °C[2].
Boiling Point
Due to its relatively high molecular weight and potential for thermal decomposition at atmospheric pressure, the boiling point of this compound is typically determined under reduced pressure (vacuum). The reported boiling point is 171-174 °C at a pressure of 2 Torr [3]. Distillation under vacuum is the preferred method for purifying such compounds, as it allows for boiling at a lower temperature, thereby minimizing the risk of degradation.
Data Summary Table
| Physical Property | Value | Conditions | Source(s) |
| Appearance | White to almost white powder to crystal | 20 °C | TCI Chemicals[1][2] |
| Physical State | Solid | 20 °C | TCI Chemicals[1][2] |
| Melting Point | 45.0 to 49.0 °C | Atmospheric Pressure | ChemicalBook, TCI Chemicals[2][3] |
| Boiling Point | 171-174 °C | 2 Torr | ChemicalBook[3] |
Experimental Determination of Physical Properties: A Methodological Approach
To ensure the scientific integrity of experimental data, it is crucial to employ standardized and validated protocols. The following sections detail the methodologies for determining the melting and boiling points of a compound such as this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase at a given pressure. This is a colligative property, meaning it is affected by the presence of impurities. The established protocol relies on the visual observation of this phase change as a function of temperature.
Protocol:
-
Sample Preparation: A small, representative sample of dry this compound is finely crushed into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is essential for uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus. Modern instruments utilize a heated block with a digital temperature display and a magnifying lens for clear observation.
-
Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting range is neared. This slow rate is critical for accurate determination.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.
Boiling Point Determination under Reduced Pressure
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding pressure. For thermally sensitive compounds, reducing the external pressure lowers the boiling point, preventing decomposition.
Protocol:
-
Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.
-
Sample and Boiling Chips: The this compound is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Evacuation: The system is carefully evacuated to the desired pressure (e.g., 2 Torr).
-
Heating: The distillation flask is heated gently using a heating mantle.
-
Observation and Recording: The temperature is monitored closely. The boiling point is the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb and in the condenser, while the pressure remains constant. This temperature is recorded along with the corresponding pressure.
Experimental Workflow Visualization
The logical flow of determining the physical properties of a chemical compound can be visualized to enhance understanding.
Caption: Workflow for the experimental determination of melting and boiling points.
Conclusion
The physical properties of this compound, specifically its melting point of 45.0-49.0 °C and its boiling point of 171-174 °C at 2 Torr, are fundamental parameters for its effective use in research and development. This guide has provided a detailed overview of these properties, grounded in available scientific data. Furthermore, the outlined experimental methodologies offer a robust framework for the in-house verification of these properties, ensuring the quality and consistency of this important synthetic intermediate. Adherence to these principles of physical characterization is a cornerstone of good laboratory practice and contributes to the overall success of synthetic endeavors.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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CP Lab Safety. This compound, min 98% (GC), 1 gram. [Link]
Sources
An In-depth Technical Guide to the Solubility of Ethyl 2-(p-Toluenesulfonyloxy)acetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key intermediate in organic synthesis, possesses solubility characteristics that are critical for its effective use in reaction chemistry, purification, and formulation. This guide provides a comprehensive analysis of its solubility in common organic solvents. While specific quantitative data is sparse in publicly available literature, this document synthesizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed, field-proven methodologies for researchers to determine its solubility profile. This guide is structured to empower researchers with both the theoretical understanding and the practical tools necessary to confidently handle this versatile reagent.
Introduction to this compound
This compound, also known as ethyl 2-(tosyloxy)acetate, is an organic compound with the chemical formula C₁₁H₁₄O₅S.[1] It plays a significant role in synthetic chemistry, primarily as an alkylating agent, where the tosylate group acts as an excellent leaving group in nucleophilic substitution reactions.[2] Understanding its solubility is paramount for optimizing reaction conditions, choosing appropriate purification methods like recrystallization and chromatography, and in the context of drug development, for formulation studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅S | PubChem[1] |
| Molecular Weight | 258.29 g/mol | PubChem[1] |
| Appearance | White to off-white crystalline solid | Lab Pro Inc.[3] |
| Melting Point | 47 °C | Lab Pro Inc.[3] |
| CAS Number | 39794-75-7 | PubChem[1] |
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in a given solvent. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, owing to the presence of the ester and sulfonate functional groups.
The molecule possesses several key structural features that influence its solubility:
-
Ester Group (-COOEt): The carbonyl and ether oxygens in the ethyl acetate moiety can act as hydrogen bond acceptors, contributing to its solubility in polar aprotic solvents.
-
Tosylate Group (-OTs): The sulfonyl group is strongly electron-withdrawing and polar, enhancing the molecule's overall polarity.
-
Aromatic Ring: The toluene ring is nonpolar and will favor interactions with nonpolar solvents.
-
Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar.
The interplay of these functional groups dictates the compound's affinity for different types of organic solvents.
Predictive Solubility Profile
Based on the structural analysis, a predictive solubility profile can be established. This serves as a practical starting point for solvent screening in the laboratory.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar functional groups of the solvent can interact favorably with the ester and tosylate groups of the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and are excellent at dissolving a wide range of organic compounds. |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solute will interact favorably with the aromatic solvent via π-π stacking. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group of the alcohol can act as a hydrogen bond donor to the ester and tosylate oxygens. However, the overall polarity of the solute may limit miscibility with lower-chain alcohols. |
| Ethers | Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character of the solvent may limit high solubility. |
| Nonpolar | Hexane, Heptane | Low | The significant polarity of the ester and tosylate groups will likely result in poor solubility in nonpolar aliphatic solvents. |
| Water | Very Low/Sparingly Soluble | While the molecule has polar groups, the overall organic character, particularly the aromatic ring and ethyl groups, will limit its solubility in water. Tosylates are generally sparingly soluble in water.[4] |
Experimental Determination of Solubility
To obtain precise solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative analysis.
Qualitative Solubility Assessment
This rapid screening method provides a general understanding of the compound's solubility in a range of solvents.
Experimental Workflow for Qualitative Solubility Assessment
Caption: Workflow for qualitative solubility determination.
Step-by-Step Protocol:
-
Place approximately 25 mg of this compound into a small test tube or vial.
-
Add 0.5 mL of the selected organic solvent.
-
Vigorously agitate the mixture using a vortex mixer or by shaking for 1-2 minutes at room temperature.
-
Visually observe the mixture. If the solid has completely dissolved, it is considered "soluble."
-
If the solid has not completely dissolved, add an additional 0.5 mL of the solvent (for a total of 1.0 mL) and repeat the agitation.
-
If the solid dissolves, it is considered "moderately soluble."
-
If the solid still remains, the compound is "sparingly soluble" or "insoluble" at that temperature.
-
For sparingly soluble or insoluble samples, gentle heating can be applied to assess temperature effects on solubility.
Quantitative Solubility Determination using High-Performance Liquid Chromatography (HPLC)
For precise solubility measurements, HPLC is a highly accurate and reliable method. This technique involves creating a saturated solution, separating the solid and liquid phases, and then quantifying the concentration of the dissolved compound in the supernatant.
Experimental Workflow for Quantitative Solubility Determination via HPLC
Caption: Workflow for quantitative solubility analysis by HPLC.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the suspension to stand undisturbed for a short period to allow for the settling of the solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is freely soluble).
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Practical Implications and Applications
A thorough understanding of the solubility of this compound is critical in the following applications:
-
Reaction Optimization: The choice of solvent can significantly impact reaction rates and yields. A solvent that fully dissolves the reactants ensures a homogeneous reaction mixture, facilitating molecular interactions.
-
Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The predictive solubility table can guide the selection of suitable solvent systems.
-
Chromatographic Purification: In column chromatography, the solubility of the compound in the mobile phase is a key factor in achieving good separation. A common mobile phase for compounds of similar polarity is a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.
-
Drug Development and Formulation: In the synthesis of active pharmaceutical ingredients (APIs), controlling the solubility of intermediates is crucial for process efficiency and purity.
Conclusion
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Fiveable. (n.d.). Tosylates Definition. Retrieved from [Link]
-
Solubility of Things. (n.d.). Tosyl chloride. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Introduction
Ethyl 2-(p-Toluenesulfonyloxy)acetate, a member of the tosylate ester class of compounds, is a versatile reagent in organic synthesis, frequently employed in the introduction of an ethyl acetoxy group or as a leaving group in nucleophilic substitution reactions. Its utility in the synthesis of complex molecules, particularly in the pharmaceutical industry, necessitates a thorough understanding of its chemical stability and appropriate storage conditions. This guide provides a comprehensive overview of the factors influencing the stability of this compound, its degradation pathways, and best practices for its handling and storage to ensure its integrity and performance in research and development settings.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its appropriate handling and storage.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₅S | [1] |
| Molecular Weight | 258.29 g/mol | [1] |
| CAS Number | 39794-75-7 | [1] |
| Appearance | White to off-white crystalline solid | TCI Chemicals |
| Melting Point | 46-48 °C | TCI Chemicals |
| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |
Core Stability Considerations and Degradation Pathways
The stability of this compound is primarily dictated by its susceptibility to hydrolysis and nucleophilic attack, owing to the presence of both an ester functional group and a tosylate leaving group.
Hydrolytic Instability
The ester linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. This is a critical consideration for its storage and handling, as exposure to moisture can lead to its degradation.
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed to p-toluenesulfonic acid and ethyl glycolate. The reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2]
Base-Catalyzed Hydrolysis (Saponification): Alkaline conditions promote the hydrolysis of the ester to yield p-toluenesulfonate and the corresponding carboxylate salt of ethyl glycolate. This reaction is typically faster and irreversible compared to acid-catalyzed hydrolysis. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[2]
The tosylate group itself is a good leaving group, and under certain conditions, hydrolysis can also occur at the sulfonyl-oxygen bond, although this is generally less facile than ester hydrolysis.
Sources
A Comprehensive Technical Guide to the Safe Handling of Ethyl 2-(p-Toluenesulfonyloxy)acetate
This guide provides an in-depth analysis of the safety and handling protocols for Ethyl 2-(p-Toluenesulfonyloxy)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the chemical causality behind each safety recommendation. By understanding the inherent reactivity of this compound, laboratory personnel can implement more robust and intuitive safety practices.
Section 1: Chemical Identification and Key Properties
This compound, also known as Ethyl 2-(tosyloxy)acetate, is a sulfonate ester widely used in organic synthesis.[1] Its utility stems from the tosylate moiety, which functions as an excellent leaving group. This property, however, is also the primary source of its chemical hazards.
| Property | Value | Source(s) |
| CAS Number | 39794-75-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₅S | [1][2][3] |
| Molecular Weight | 258.29 g/mol | [1][2][3] |
| Appearance | White Solid | [3] |
| Melting Point | ~47 °C | [3] |
| Key Characteristic | Moisture Sensitive | [3] |
Section 2: The Chemistry of Reactivity: Understanding the Hazard
The primary function of this compound in a laboratory setting is to act as an alkylating agent. This capability is conferred by the p-toluenesulfonate (tosylate) group. In organic chemistry, the hydroxyl group (-OH) of an alcohol is a poor leaving group.[4][5] Conversion to a tosylate transforms it into an excellent leaving group because the resulting tosylate anion is stabilized by resonance.
This transformation is the cornerstone of its utility and its hazard. As a potent alkylating agent, this compound can react with various nucleophiles. In a biological context, these nucleophiles include water, amino acids, and DNA, which can lead to irritation, sensitization, and potential toxicity. The safety protocols outlined in this guide are directly derived from the need to mitigate this inherent reactivity.
Section 3: Hazard Assessment and GHS Classification
While a specific, comprehensive GHS classification for this compound is not universally published, its classification can be inferred from its chemical family (tosylates) and known reactivity. The following table is a conservative assessment based on data from similar compounds and functional group analysis.[6][7]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed.[6][7] | |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[6][7] | |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[6][7] | |
| Specific Target Organ Toxicity (Single Exposure) | Warning | H335: May cause respiratory irritation.[6] |
Section 4: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering and administrative controls over personal protective equipment, is crucial. This "Hierarchy of Controls" is a fundamental principle of chemical safety.
Engineering Controls:
-
Primary Containment: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6][8]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[9]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[6]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.[10][11]
| Protection Type | Specification | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles with side shields. A face shield is recommended for larger quantities or splash-prone operations. | Protects against accidental splashes and airborne particles. Standard safety glasses are insufficient.[6][11] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves for tears or holes before each use.[12] Change gloves immediately if contamination is suspected. Consult a glove compatibility chart for extended-duration tasks.[13] |
| Body Protection | A flame-retardant lab coat, fully buttoned, with long sleeves. | Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.[6] |
| Respiratory | Not required if handled exclusively within a fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge may be necessary.[9][10] |
Section 5: Standard Operating Procedures for Safe Handling
Protocol 5.1: Weighing and Transfer of Solid Reagent
-
Preparation: Don all required PPE (goggles, gloves, lab coat). Verify that the chemical fume hood is functioning correctly.
-
Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary tools (spatulas, glassware) inside the hood to minimize movement in and out of the sash.
-
Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of solid to the weigh boat. Work slowly to avoid generating airborne dust.
-
Sealing: Promptly and securely close the main reagent container. Since the compound is moisture-sensitive, consider backfilling with an inert gas like argon or nitrogen before sealing if it will be stored for an extended period.[3]
-
Transfer: Carefully transfer the weighed solid to the reaction vessel.
-
Decontamination: Decontaminate the spatula and any affected surfaces within the fume hood.
-
Disposal: Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.
-
Final Steps: Remove gloves and wash hands thoroughly with soap and water.[14]
Section 6: Storage and Incompatibility
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[6] The storage location should be a designated cabinet for reactive chemicals, away from general laboratory traffic.
-
Container: Keep the container tightly closed to prevent moisture contamination and exposure to air.[6][12]
-
Incompatible Materials: Segregate from the following materials:
Section 7: Emergency Protocols
7.1 Spill Response Immediate and correct response to a spill is vital. The procedure below applies to minor incidental spills that can be safely managed by trained laboratory personnel.
Protocol 7.1.1: Minor Spill Cleanup
-
Alert & Isolate: Immediately alert others in the vicinity.[15] Prevent anyone from walking through the spill.
-
Protect Yourself: Don appropriate PPE, including double-gloving if necessary.[15]
-
Contain: If the spill is a liquid solution, create a dike around it with an inert absorbent material like vermiculite, sand, or diatomaceous earth.[6][15][16] For a solid spill, proceed to the next step.
-
Absorb: Gently cover the spill with the absorbent material, starting from the outside and working inwards to minimize spreading.[15][16]
-
Collect: Carefully sweep or scoop the contaminated material into a clearly labeled, sealable container for hazardous waste.[15]
-
Decontaminate: Clean the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic.[15]
-
Dispose: Dispose of all contaminated materials (gloves, absorbent, wipes) as hazardous chemical waste according to your institution's guidelines.[6][12]
-
Report: Inform your supervisor of the incident and restock any used spill kit supplies.[15]
7.2 First Aid Measures Immediate action is required in the event of personal exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of cool, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[14][17][18] Remove contact lenses if present and easy to do.[12][19] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing and jewelry.[12][19] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[8][17][20] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the affected person to fresh air at once.[9][17] Keep them warm and at rest in a position comfortable for breathing.[17][20] If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[9][17] |
| Ingestion | Do NOT induce vomiting.[20][21] Rinse the mouth thoroughly with water.[20] Never give anything by mouth to an unconscious person.[9][20] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel if possible. |
Section 8: Waste Disposal
All waste containing this compound, whether it is unused reagent or contaminated materials, must be treated as hazardous waste.
-
Containers: Use only approved, properly labeled, and sealed hazardous waste containers.
-
Segregation: Do not mix tosylate waste with incompatible waste streams.
-
Procedure: Follow all local, state, and federal regulations for the disposal of chemical waste.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
Section 9: Conclusion
This compound is a valuable synthetic reagent whose utility is directly linked to its chemical reactivity. This same reactivity necessitates a diligent and informed approach to safety. By understanding its function as an alkylating agent and adhering to the principles of the hierarchy of controls—prioritizing fume hood use, meticulous personal protective equipment, and established handling protocols—researchers can effectively mitigate the risks. Always consult the most recent Safety Data Sheet and institutional guidelines before commencing work.
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Centers for Disease Control and Prevention (NIOSH). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures. Retrieved from [Link]
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LabAlley. Ethyl Acetate - SAFETY DATA SHEET. Retrieved from [Link]
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U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM. Retrieved from [Link]
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Coast2Coast First Aid & Aquatics Inc. (2024, January 31). First Aid for Chemical Exposure. Retrieved from [Link]
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United States Environmental Protection Agency. First Aid in Case of Pesticide Exposure. Retrieved from [Link]
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UMass Memorial Health. First Aid: Chemical Exposure. Retrieved from [Link]
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Retrieved from [Link]
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Granville Oil & Chemicals. (2021, June 11). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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University of Tennessee Knoxville - EHS. Personal Protective Equipment (PPE) - Glove Selection Guidance. Retrieved from [Link]
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CP Lab Safety. This compound, min 98% (GC), 1 gram. Retrieved from [Link]
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Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]
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RCI Labscan Limited. (2022, August 1). ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
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University of Calgary, Department of Chemistry. Ch8 : Tosylates. Retrieved from [Link]
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Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
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Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
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Indonesian Journal of Chemical Research. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]
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An In-depth Technical Guide on Ethyl 2-(p-Toluenesulfonyloxy)acetate: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key bifunctional molecule, has carved a significant niche in the landscape of organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and critical applications, particularly in the realm of drug development. By transforming the hydroxyl group of ethyl glycolate into a highly effective leaving group, this reagent has become an invaluable tool for the construction of complex molecular architectures. This document will delve into the mechanistic underpinnings of its reactivity, provide detailed synthetic protocols, and explore its utility as a potent alkylating agent in the synthesis of novel therapeutic agents.
Introduction: The Advent of a Versatile Reagent
In the vast arsenal of organic synthesis, the transformation of functional groups is a cornerstone of molecular design. The conversion of a poorly reactive hydroxyl group into a good leaving group is a frequent and often critical step in the assembly of complex molecules. This compound, also known as ethyl 2-(tosyloxy)acetate, emerges as a powerful reagent in this context. It marries the structural features of an ethyl acetate moiety with a tosylate group, rendering the α-carbon highly susceptible to nucleophilic attack.
This guide will trace the origins of this important synthetic building block, from the initial understanding of sulfonate esters to its specific preparation and subsequent application. We will explore the fundamental chemical principles that govern its reactivity and provide practical, field-proven insights into its use in the laboratory.
Discovery and Historical Context: The Rise of the Tosylate
The story of this compound is intrinsically linked to the development of sulfonate esters as superior leaving groups in organic chemistry.
The "Tosyl" Group: A New Paradigm in Reactivity
The term "tosyl" for the p-toluenesulfonyl group was first proposed in 1933 by German chemists Kurt Hess and Robert Pfleger. This nomenclature was quickly adopted and became a standard in the field. The introduction of the tosyl group, typically by reacting an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, revolutionized the art of synthesis. Alcohols, which are notoriously poor leaving groups due to the basicity of the departing hydroxide ion, could now be readily converted into tosylates. The resulting tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group and the aromatic ring.
The First Synthesis of this compound
While the exact first synthesis of this compound is not prominently documented in a single seminal paper, its preparation follows the well-established principles of tosylation. The logical and widely practiced method for its synthesis involves the reaction of ethyl glycolate (ethyl 2-hydroxyacetate) with p-toluenesulfonyl chloride.
The earliest systematic studies of tosylation reactions on various alcohols likely paved the way for the synthesis of this specific compound. The increasing availability of both ethyl glycolate and p-toluenesulfonyl chloride in the mid-20th century would have made its preparation a straightforward extension of existing methodologies for synthetic chemists of the era.
Synthesis and Mechanism
The synthesis of this compound is a classic example of nucleophilic acyl substitution at the sulfur atom of p-toluenesulfonyl chloride.
General Synthetic Protocol
The reaction is typically carried out by treating ethyl glycolate with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane at or below room temperature.
Reaction Scheme:
Caption: General synthesis of this compound.
Step-by-Step Experimental Protocol:
-
To a solution of ethyl glycolate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Mechanistic Rationale
The base (pyridine) plays a dual role in this reaction. Firstly, it acts as a nucleophilic catalyst, activating the p-toluenesulfonyl chloride. Secondly, it serves as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct. The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond is not broken during the tosylation step.
Commercial suppliers of Ethyl 2-(p-Toluenesulfonyloxy)acetate
An In-depth Technical Guide to the Commercial Landscape and Application of Ethyl 2-(p-Toluenesulfonyloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a key bifunctional molecule, serves as a critical building block in advanced organic synthesis, particularly within pharmaceutical and materials science research. Its strategic importance lies in the dual reactivity offered by the ester and the tosylate functionalities. The tosylate group, being an exceptional leaving group, facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of an ethyl acetate moiety onto various substrates. This guide provides a comprehensive analysis of its commercial availability, critical quality attributes for procurement, safe handling protocols, and core synthetic applications, designed to empower researchers in leveraging this versatile reagent effectively and safely.
Introduction to this compound
This compound (CAS No: 39794-75-7) is a white crystalline solid at room temperature.[1] Its molecular structure features an ethyl acetate core functionalized with a p-toluenesulfonate (tosylate) group. This unique arrangement makes it a powerful and precise tool for synthetic chemists.
Chemical Identity and Structure:
-
IUPAC Name: ethyl 2-[(4-methylbenzenesulfonyl)oxy]acetate[2][3]
-
Common Synonyms: 2-(p-Toluenesulfonyloxy)acetic Acid Ethyl Ester, Ethyl 2-(tosyloxy)acetate, Ethyl (p-tosyloxy)acetate[2][3][4]
Caption: Chemical Structure of this compound.
Core Synthetic Utility: The primary value of this reagent is its function as an electrophilic source of the -CH₂(COOEt) group. The tosylate moiety is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is very strong. This makes the tosylate anion a stable, non-nucleophilic species that readily departs during nucleophilic substitution (SN2) reactions. This allows for the precise and efficient alkylation of a wide variety of nucleophiles, including phenols, amines, thiols, and carbanions.
Commercial Availability and Supplier Analysis
This compound is readily available from a range of chemical suppliers, catering to both small-scale research and bulk manufacturing needs. Suppliers can be broadly categorized into major global distributors and specialized chemical producers.
| Supplier Name | Typical Purity | Common Pack Sizes | Key Remarks |
| TCI Chemicals | >98.0% (GC) | 1g, 5g | A primary manufacturer with global distribution. Offers detailed specifications and certificates of analysis. |
| Fisher Scientific | ≥98.0% (GC)[2] | 5g | Distributes TCI America products, providing a broad logistics network for academic and industrial labs.[2] |
| CP Lab Safety | min 98% (GC)[4] | 1g | Supplier for research laboratories and commercial usage, not for medical or consumer use.[4] |
| Lab Pro Inc. | Min. 98.0% (GC)[1] | 1g | Focuses on laboratory supplies, offering the reagent in small research quantities.[1] |
| ChemBK Aggregator | Varies | Varies | Lists multiple certified suppliers, primarily based in Asia, such as Shanghai Macklin Biochemical Co., Ltd.[5] |
Procurement and Quality Control Considerations
For reproducible and reliable experimental outcomes, rigorous assessment of the reagent's quality is paramount.
Purity and Analysis: The most common purity level offered commercially is >98%, typically verified by Gas Chromatography (GC).[1][2][4] When procuring this material, it is essential to request and review the Certificate of Analysis (CoA) from the supplier. The CoA provides lot-specific data on purity and may include other analytical test results, confirming its identity and quality.
Physicochemical Properties:
| Property | Value | Source(s) |
| Physical State | White to almost white crystalline powder or solid | [1][2] |
| Melting Point | 47°C | [1][2] |
| CAS Number | 39794-75-7 | [2][3][4] |
| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark place) | |
| Moisture Sensitivity | Moisture Sensitive | [1] |
| Storage Conditions | Store under inert gas (e.g., Argon) | [4] |
Handling and Storage Protocol: Due to its moisture sensitivity, this compound must be handled and stored with care to prevent hydrolysis, which would yield p-toluenesulfonic acid and ethyl glycolate.
-
Receipt and Inspection: Upon receipt, inspect the container seal for integrity.
-
Storage: Immediately transfer the container to a desiccator or a glove box. For long-term storage, keep the container tightly sealed in a cool, dry, and dark place, preferably under an inert atmosphere of nitrogen or argon.[4]
-
Dispensing: Weigh and dispense the reagent quickly, minimizing its exposure to the atmosphere. If possible, perform transfers inside a glove box or under a stream of dry inert gas.
-
Container Management: After dispensing, flush the container headspace with inert gas before tightly resealing.
Core Applications in Research and Development
The primary application of this compound is in SN2 reactions for the introduction of the carboxymethyl ethyl ester group.
Mechanism of Action: The Tosylate Leaving Group The sulfonate ester functionality is the engine of this reagent's reactivity. The large tosylate anion is stabilized by resonance across its three oxygen atoms, making it a very weak base and therefore an excellent leaving group. This facilitates the attack of even moderate nucleophiles at the adjacent methylene carbon.
Caption: General workflow for SN2 alkylation using the title reagent.
Example Synthetic Protocol: O-Alkylation of a Phenol This protocol describes a representative procedure for the synthesis of Ethyl 2-phenoxyacetate from phenol, illustrating a common application.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (10 mL).
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.5 equivalents), a mild base ideal for deprotonating phenols.
-
Nucleophile Addition: Add phenol (1.0 equivalent) to the stirring suspension.
-
Reagent Addition: Add this compound (1.1 equivalents) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure Ethyl 2-phenoxyacetate.[7]
Causality in Protocol Design:
-
Solvent: A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation without solvating the phenoxide anion, thus enhancing the nucleophilicity of the phenoxide.[8][9]
-
Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is not so strong as to cause unwanted side reactions like hydrolysis of the ester.
-
Equivalents: A slight excess of the tosylate reagent is used to ensure complete consumption of the limiting phenol nucleophile.
Role in Drug Discovery: This reagent is a valuable intermediate in pharmaceutical manufacturing.[6][10] It enables the attachment of an acetic acid ester moiety, which can serve as a precursor to a carboxylic acid (after hydrolysis) or as a lipophilic group to modify the pharmacokinetic properties of a drug candidate.
Safety and Regulatory Information
As with all chemical reagents, proper safety precautions must be observed. The information below is a summary and the full Safety Data Sheet (SDS) from the supplier should always be consulted before use.
-
Hazard Statements: While a specific harmonized classification is not universally available, related compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11] Users should handle the compound as potentially hazardous.
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][12]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
-
Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.
-
Emergency Procedures: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
Conclusion
This compound is a high-value, readily available synthetic intermediate essential for modern organic chemistry. Its utility is defined by the reliable and efficient reactivity of the tosylate leaving group. By understanding the landscape of commercial suppliers, adhering to stringent quality control and handling procedures, and appreciating the chemical principles behind its application, researchers in drug development and materials science can effectively integrate this powerful building block into their synthetic strategies to achieve their molecular design goals.
References
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This compound, min 98% (GC), 1 gram . CP Lab Safety. [Link]
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Ethyl2-(p-Toluenesulfonyloxy)acetate Suppliers . ChemBK. [Link]
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What Is the Synthetic Application of Ethyl Acetate? . Penta Manufacturing Company. [Link]
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Organic Syntheses Procedure . Organic Syntheses, Inc. [Link]
- Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
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STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS . Jurnal Kimia Sains dan Aplikasi. [Link]
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Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents . ResearchGate. [Link]
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An In-Depth Technical Guide to Ethyl 2-(p-Toluenesulfonyloxy)acetate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(p-Toluenesulfonyloxy)acetate, commonly known as ethyl 2-(tosyloxy)acetate, is a versatile and highly reactive bifunctional reagent pivotal in modern organic synthesis. Its strategic importance lies in the incorporation of an ethyl acetat-2-yl moiety onto various nucleophiles. This is made possible by the exceptional leaving group ability of the tosylate (p-toluenesulfonate) group. This guide provides a comprehensive technical overview of its chemical principles, physicochemical properties, a representative synthetic protocol for its application, and essential safety considerations. The content herein is structured to deliver not just procedural steps but a foundational understanding of the causality behind its reactivity and application, empowering researchers to leverage this reagent with confidence and precision.
Introduction: The Synthetic Utility of a Tosylated Ester
In the landscape of synthetic organic chemistry, the conversion of a poor leaving group, such as a hydroxyl group, into an excellent one is a foundational strategy for constructing complex molecules. This compound (Figure 1) is a prime exemplar of this principle embodied in a stable, crystalline solid. It serves as a potent electrophile for introducing an —CH₂CO₂Et group, a valuable synthon in the synthesis of β-hydroxy esters, substituted acetic acid derivatives, and various heterocyclic systems.
The molecule's utility is derived from the p-toluenesulfonate (tosylate) moiety. The tosylate anion is an outstanding leaving group due to the resonance stabilization of its negative charge across three oxygen atoms and the aromatic ring, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). This inherent stability facilitates nucleophilic substitution reactions, typically via an Sₙ2 mechanism, under mild conditions[1].
Physicochemical Properties
A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of this compound are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 258.29 g/mol | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O₅S | [2][3][4][5] |
| CAS Number | 39794-75-7 | [2][3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [3][6] |
| Melting Point | 45.0 to 49.0 °C | [5][6] |
| IUPAC Name | ethyl 2-[(4-methylphenyl)sulfonyl]oxyacetate | [4] |
| Common Synonyms | Ethyl 2-(tosyloxy)acetate, 2-(p-Toluenesulfonyloxy)acetic acid ethyl ester | [2][4][5][6] |
| Key Attribute | Moisture Sensitive | [3][7] |
The Tosylate Group: An Engine of Reactivity
The efficacy of this compound as an alkylating agent is almost entirely attributable to the tosylate group. To appreciate its function, one must understand why it is such a proficient leaving group.
-
Resonance Stabilization : When the C-O bond cleaves during a nucleophilic attack, the resulting tosylate anion is highly stabilized. The negative charge is delocalized over the three oxygen atoms and the benzene ring, spreading the charge density and significantly lowering the anion's energy.
-
Weak Basicity : As the conjugate base of a very strong acid (p-toluenesulfonic acid), the tosylate anion is a very weak base. Weak bases are excellent leaving groups because they are stable on their own and have a low affinity for the electrophilic carbon they have departed.
This chemical principle is the cornerstone of the reagent's design. It transforms the otherwise unreactive hydroxyl group of its precursor, ethyl glycolate, into a reactive site primed for substitution[8][9][10]. The reaction proceeds with a clean inversion of stereochemistry if the electrophilic carbon is a chiral center, a hallmark of the Sₙ2 mechanism[11].
Core Application: Protocol for O-Alkylation of a Phenol
This section provides a robust, self-validating protocol for the O-alkylation of a phenol using this compound. This reaction, a variation of the Williamson ether synthesis, is a common application for this reagent.
Causality Behind Experimental Choices:
-
Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) is chosen. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic and reactive[1]. Studies on similar alkylations confirm high yields in these solvents[12][13].
-
Base : Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding nucleophilic phenoxide. It is also inexpensive and easy to handle.
-
Temperature : The reaction is often gently heated to ensure a reasonable reaction rate, though many reactive phenols will proceed at room temperature. The temperature is kept moderate to prevent potential side reactions or decomposition.
-
Inert Atmosphere : While not always strictly necessary, conducting the reaction under an inert atmosphere (N₂ or Ar) prevents the oxidation of sensitive phenols and ensures anhydrous conditions, which is important as the reagent is moisture-sensitive[7].
Experimental Protocol
Objective: To synthesize an ethyl 2-(phenoxy)acetate derivative via nucleophilic substitution.
Materials & Reagents:
-
Substituted Phenol (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the phenol.
-
Reagent Addition: Add this compound (1.1 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with ethyl acetate, and spot on a TLC plate. Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting phenol spot has been completely consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMF and salts.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Characterization: Purify the resulting crude product by column chromatography on silica gel. Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the O-alkylation protocol described above.
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Methodological & Application
Application Notes & Protocols: Strategic O-Alkylation of Phenols with Ethyl 2-(p-Toluenesulfonyloxy)acetate for Advanced Synthesis
Prepared by: Gemini, Senior Application Scientist
Preamble: The Strategic Importance of Phenoxyacetates
The alkylation of phenols to form aryl ethers is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Among these, the ethyl phenoxyacetate scaffold is a "privileged structure" in drug discovery, frequently appearing in a wide array of bioactive molecules.[1] Its presence is critical in compounds designed as selective enzyme inhibitors and potent receptor agonists, such as peroxisome proliferator-activated receptor alpha (PPARα) agonists.[1] Historically, phenoxyacetic acid derivatives were first noted for their herbicidal properties, which paved the way for broader investigations into their biological activities.[1]
This document provides an in-depth guide to a robust and highly efficient method for synthesizing ethyl phenoxyacetate derivatives: the O-alkylation of phenols using ethyl 2-(p-toluenesulfonyloxy)acetate. This method leverages the principles of the Williamson ether synthesis, employing a superior leaving group to ensure high yields and operational simplicity.[2][3] We will explore the mechanistic underpinnings, provide validated, step-by-step protocols, and discuss the critical parameters that govern the reaction's success.
The Mechanistic Core: Williamson Ether Synthesis via a Tosylate Leaving Group
The reaction proceeds via the classic Williamson ether synthesis, a bimolecular nucleophilic substitution (Sɴ2) pathway.[2][4] The process can be dissected into two primary stages:
-
Deprotonation of the Phenol: The reaction is initiated by a base, which deprotonates the acidic hydroxyl group of the phenol to form a highly nucleophilic phenoxide anion.[5] Even relatively weak bases are sufficient for this step due to the inherent acidity of phenols.[5]
-
Nucleophilic Attack and Displacement: The newly formed phenoxide anion acts as the nucleophile, executing a backside attack on the electrophilic methylene carbon of this compound.[2] The p-toluenesulfonate (tosylate) group is an exceptionally good leaving group due to the resonance stabilization of its negative charge across the sulfonyl oxygens, which facilitates its displacement.[4][6] This concerted Sɴ2 mechanism results in the formation of the desired ethyl phenoxyacetate product and a tosylate salt byproduct.[2]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism for the alkylation of phenols.
Optimizing for Success: A Guide to Key Experimental Parameters
The efficiency and selectivity of this O-alkylation are highly dependent on the careful selection of the base, solvent, and reaction temperature.
| Parameter | Recommended Choice(s) | Rationale & Expert Insights |
| Phenol Substrate | Various substituted phenols | The acidity of the phenol influences the ease of deprotonation. Electron-withdrawing groups (e.g., -NO₂, -CN) increase acidity, facilitating phenoxide formation. Electron-donating groups (e.g., -OCH₃, -CH₃) decrease acidity but may increase the nucleophilicity of the resulting phenoxide. |
| Alkylating Agent | This compound | The tosylate (TsO⁻) is a superior leaving group compared to halides like bromide or chloride, leading to faster reaction rates and milder required conditions.[4][7] This reagent is often preferred for valuable or sensitive substrates. |
| Base | Anhydrous K₂CO₃, Cs₂CO₃ | Potassium carbonate (K₂CO₃) is a mild, inexpensive, and highly effective base for this transformation.[8][9] It is sufficiently basic to deprotonate most phenols without promoting significant side reactions. Cesium carbonate (Cs₂CO₃) can be used for less reactive phenols due to the increased solubility and "naked anion" effect of the cesium phenoxide. Stronger bases like sodium hydride (NaH) are also effective but require stricter anhydrous conditions.[7] |
| Solvent | DMF, Acetonitrile (CH₃CN), DMSO | Polar aprotic solvents are critical for promoting the Sɴ2 mechanism.[4][5] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic. This significantly accelerates the rate of O-alkylation. DMF is often the solvent of choice due to its high polarity and ability to dissolve a wide range of reactants.[10][11] |
| Temperature | 25 °C to 80 °C | The reaction often proceeds smoothly at room temperature for activated phenols. For less reactive substrates, gentle heating (e.g., 60-80 °C) can increase the reaction rate without inducing decomposition.[12] Reaction progress should always be monitored to determine the optimal time and temperature. |
| Stoichiometry | 1.0 : 1.1 : 1.5-2.0 | A slight excess of the alkylating agent (1.1 equivalents) ensures complete consumption of the phenol. A larger excess of the base (1.5-2.0 equivalents) ensures efficient deprotonation and drives the reaction to completion. |
Validated Experimental Protocol
This protocol provides a reliable method for the synthesis of ethyl phenoxyacetate from a generic phenol.
Materials & Reagents
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (for workup)[13]
-
Deionized Water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
Equipment
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser and heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and finely powdered anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.2-0.5 M with respect to the phenol. Stir the suspension for 10-15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (1.1 equiv) to the mixture.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the phenol.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting phenol spot is no longer visible (typically 4-12 hours).
-
Workup - Quenching and Extraction: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure ethyl phenoxyacetate product.
Experimental Workflow Diagram
Caption: A standard workflow for the synthesis and purification.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient base or base is not anhydrous.2. Low reaction temperature.3. Deactivated phenol substrate. | 1. Use freshly dried, finely powdered K₂CO₃.2. Increase temperature in 10 °C increments.3. Consider a stronger base (Cs₂CO₃) or longer reaction time. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup (emulsions).3. C-Alkylation side reaction. | 1. See above.2. Add brine during extraction to break emulsions.3. Ensure a polar aprotic solvent is used; protic solvents can favor C-alkylation.[5] |
| Impure Product | 1. Residual starting materials.2. Presence of p-toluenesulfonic acid byproduct. | 1. Optimize chromatography for better separation.2. Ensure thorough washing during workup; an additional wash with a dilute NaHCO₃ solution can remove acidic impurities. |
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Pearson+. The Williamson ether synthesis involves the displacement of an al.... [Link]
-
Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers.... [Link]
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Ma, G., et al. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(6), 2240-2252. [Link]
-
ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Science and Technology (WJST). [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]
-
The Good Scents Company. ethyl phenoxyacetate. [Link]
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Application Notes and Protocols for the Synthesis of Substituted Acetates using Ethyl 2-(p-Toluenesulfonyloxy)acetate
Introduction: The Versatility of Ethyl 2-(p-Toluenesulfonyloxy)acetate in Modern Synthesis
In the landscape of modern organic and medicinal chemistry, the efficient construction of carbon-heteroatom bonds is a cornerstone of molecular design. Substituted acetates are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound, also known as ethyl (tosyloxy)acetate, has emerged as a powerful and versatile electrophile for the introduction of the ethyl acetate moiety onto various nucleophiles. Its utility stems from the exceptional leaving group ability of the tosylate anion, which facilitates facile nucleophilic substitution reactions under relatively mild conditions.[1][2]
The p-toluenesulfonyl (tosyl) group is a superior leaving group due to the resonance stabilization of the resulting tosylate anion, a consequence of extensive delocalization of the negative charge across the sulfonyl group and the aromatic ring.[1] This inherent stability dramatically lowers the activation energy for nucleophilic attack at the adjacent carbon atom, making this compound a highly effective reagent for the synthesis of a diverse range of substituted acetates.
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of substituted acetates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-proven protocols for its use with various nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Framework: The SN2 Pathway
The synthesis of substituted acetates using this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the tosylate leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[4]
The key steps of the mechanism are as follows:
-
Nucleophile Activation: In many cases, the nucleophile (e.g., a phenol, amine, or thiol) needs to be deprotonated by a suitable base to enhance its nucleophilicity. The choice of base is crucial and depends on the pKa of the nucleophile.
-
Nucleophilic Attack: The activated nucleophile attacks the α-carbon of the ethyl acetate moiety.
-
Leaving Group Departure: Simultaneously with the nucleophilic attack, the carbon-oxygen bond to the tosylate group breaks, and the stable tosylate anion departs.
The overall transformation can be represented as:
Nu:- + TsO-CH2-COOEt → Nu-CH2-COOEt + TsO:-
Where:
-
Nu:- represents the nucleophile (e.g., ArO-, R2N-, RS-).
-
TsO- is the p-toluenesulfonyloxy (tosylate) leaving group.
The concerted nature of the SN2 reaction dictates that the reaction rate is dependent on the concentration of both the nucleophile and the electrophile.
Caption: Generalized SN2 mechanism for the reaction of a nucleophile with this compound.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired scale. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the synthesis of ethyl aryloxyacetates, a valuable class of compounds in medicinal chemistry and materials science. The reaction is a classic example of the Williamson ether synthesis.[2][3][5]
Materials:
-
This compound (1.0 equiv)
-
Substituted Phenol (1.1 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.1 equiv) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 equiv) to the solution and stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl aryloxyacetate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate most phenols to their corresponding phenoxides, thereby increasing their nucleophilicity.
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack. It also has a high boiling point, allowing for elevated reaction temperatures.[5]
-
Temperature: Heating the reaction increases the rate of the SN2 reaction, leading to shorter reaction times.
Data Presentation: O-Alkylation of Various Phenols
| Entry | Phenol | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Ethyl 2-phenoxyacetate | K2CO3 | DMF | 70 | 4 | 92 |
| 2 | 4-Methoxyphenol | Ethyl 2-(4-methoxyphenoxy)acetate | K2CO3 | DMF | 60 | 3 | 95 |
| 3 | 4-Nitrophenol | Ethyl 2-(4-nitrophenoxy)acetate | K2CO3 | Acetonitrile | 80 | 8 | 85 |
| 4 | 2,6-Dimethylphenol | Ethyl 2-(2,6-dimethylphenoxy)acetate | Cs2CO3 | DMF | 90 | 12 | 78 |
Note: The data presented are representative and may vary based on the specific reaction conditions and scale.
Protocol 2: N-Alkylation of Amines
This protocol outlines the synthesis of N-substituted glycine ethyl esters. The direct alkylation of amines can sometimes lead to over-alkylation, so careful control of stoichiometry and reaction conditions is crucial.
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Potassium Carbonate (K2CO3) or Triethylamine (Et3N) (2.0 equiv)
-
Acetonitrile or Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.2 equiv) and the base (2.0 equiv) in the chosen anhydrous solvent.
-
Add this compound (1.0 equiv) to the solution at room temperature.
-
Stir the reaction at room temperature or heat gently (40-60 °C) while monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Base: For less basic aromatic amines, a stronger base like K2CO3 may be necessary. For more basic aliphatic amines, a non-nucleophilic organic base like triethylamine is often sufficient to neutralize the generated p-toluenesulfonic acid.
-
Stoichiometry: A slight excess of the amine is used to drive the reaction to completion and minimize the potential for dialkylation of primary amines.
Data Presentation: N-Alkylation of Various Amines
| Entry | Amine | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Ethyl 2-(phenylamino)acetate | K2CO3 | Acetonitrile | 60 | 6 | 88 |
| 2 | Benzylamine | Ethyl 2-(benzylamino)acetate | Et3N | DCM | RT | 5 | 91 |
| 3 | Morpholine | Ethyl 2-morpholinoacetate | K2CO3 | Acetonitrile | 50 | 4 | 94 |
| 4 | Diethylamine | Ethyl 2-(diethylamino)acetate | Et3N | DCM | RT | 3 | 90 |
Note: The data presented are representative and may vary based on the specific reaction conditions and scale.
Protocol 3: S-Alkylation of Thiols
This protocol describes the synthesis of ethyl thioacetates, which are important intermediates in organic synthesis.
Materials:
-
This compound (1.0 equiv)
-
Thiol (1.1 equiv)
-
Potassium Carbonate (K2CO3) (1.5 equiv)
-
Ethanol or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the thiol (1.1 equiv) in ethanol or acetonitrile, add potassium carbonate (1.5 equiv).
-
Stir the mixture at room temperature for 20 minutes to form the thiolate.
-
Add this compound (1.0 equiv) and continue stirring at room temperature or heat to 50 °C.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Base: Thiols are generally more acidic than alcohols, so a milder base like potassium carbonate is usually sufficient to generate the highly nucleophilic thiolate anion.
-
Solvent: Protic solvents like ethanol can be used, as the thiolate anion is a soft nucleophile and its reactivity is less affected by hydrogen bonding compared to harder nucleophiles like alkoxides.
Data Presentation: S-Alkylation of Various Thiols
| Entry | Thiol | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | Ethyl 2-(phenylthio)acetate | K2CO3 | Ethanol | RT | 2 | 95 |
| 2 | Benzyl mercaptan | Ethyl 2-(benzylthio)acetate | K2CO3 | Acetonitrile | RT | 1.5 | 97 |
| 3 | 1-Hexanethiol | Ethyl 2-(hexylthio)acetate | K2CO3 | Ethanol | 50 | 3 | 92 |
| 4 | Cysteine (protected) | S-substituted cysteine derivative | K2CO3 | DMF/H2O | RT | 4 | 85 |
Note: The data presented are representative and may vary based on the specific reaction conditions and scale.
Workflow Visualization
The general experimental workflow for the synthesis of substituted acetates using this compound can be summarized in the following diagram.
Caption: A generalized experimental workflow for the synthesis of substituted acetates.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of organic chemistry, specifically the SN2 reaction. The reliability of these methods is high, provided that anhydrous conditions are maintained and appropriate stoichiometry and reaction times are employed.
Self-Validation Checklist:
-
TLC Monitoring: The progress of the reaction should be carefully monitored by TLC. The disappearance of the starting materials (nucleophile and this compound) and the appearance of a new, single major product spot are indicators of a successful reaction.
-
Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The characteristic signals of the ethyl acetate moiety and the incorporated nucleophile should be present.
-
Yield Calculation: An accurate calculation of the reaction yield provides a quantitative measure of the efficiency of the transformation.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of a wide range of substituted acetates. Its reactivity is governed by the excellent leaving group ability of the tosylate group, enabling facile SN2 reactions with a variety of O-, N-, and S-nucleophiles. The protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this valuable building block in their synthetic endeavors. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, one can achieve high yields of the desired substituted acetate products.
References
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Suryanti, V., Wibowo, A., & Khotijah, S. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Rasayan Journal of Chemistry. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
RSC Publishing. O-Alkylation of phenol derivatives via a nucleophilic substitution. [Link]
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). [Link]
-
Ziyaev, A. A., et al. (2023). Synthesis of S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioate and alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio) acetate, and their antimicrobial properties. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Chemistry LibreTexts. 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference). [Link]
Sources
A Comprehensive Guide to N-Alkylation of Amines and Heterocycles with Ethyl 2-(p-Toluenesulfonyloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The introduction of an ethyl acetate moiety onto a nitrogen atom is a pivotal transformation in medicinal chemistry and drug development, often modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Ethyl 2-(p-toluenesulfonyloxy)acetate, also known as ethyl 2-(tosyloxy)acetate, has emerged as a highly effective and versatile reagent for the N-alkylation of a broad spectrum of primary and secondary amines, as well as a variety of nitrogen-containing heterocycles. This technical guide provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for leveraging this powerful synthetic tool. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired N-substituted glycine esters and related structures.
Introduction: The Strategic Advantage of this compound
The N-alkylation of amines is a cornerstone of organic synthesis.[1] However, challenges such as over-alkylation, harsh reaction conditions, and the use of toxic alkylating agents persist.[2] this compound offers a compelling solution to many of these issues. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion, making the methylene carbon highly electrophilic and susceptible to nucleophilic attack by amines under relatively mild conditions.[3][4]
This reagent serves as a practical and efficient precursor for the synthesis of N-substituted glycine esters, which are valuable intermediates in the preparation of a wide range of biologically active molecules, including peptoids (N-substituted polyglycines).[5][6] The ethyl ester functionality provides a handle for further synthetic manipulations, such as hydrolysis to the corresponding carboxylic acid or transesterification.
Reaction Mechanism and Rationale
The N-alkylation with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the amine or heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of the reagent. This concerted step leads to the displacement of the tosylate leaving group and the formation of a new carbon-nitrogen bond.
A base is typically required to neutralize the p-toluenesulfonic acid that is formed as a byproduct. The choice of base is critical to prevent the protonation of the starting amine, which would render it non-nucleophilic. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or non-nucleophilic organic bases.
Figure 1: General SN2 mechanism for the N-alkylation of an amine with this compound.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of substrates. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
General Safety and Handling
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Use in a well-ventilated area.[8]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases. The product may be moisture-sensitive. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: N-Alkylation of Primary Amines (e.g., Aniline Derivatives)
This protocol describes a general procedure for the synthesis of N-aryl glycine ethyl esters.
Materials:
-
Substituted Aniline (1.0 eq.)
-
This compound (1.1 - 1.2 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (for workup)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline derivative (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous DMF or acetonitrile to create a stirrable suspension (approximately 0.2-0.5 M concentration with respect to the amine).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add this compound (1.1 - 1.2 eq.) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl glycine ethyl ester.
Figure 2: Workflow for the N-alkylation of primary amines.
Protocol 2: N-Alkylation of Secondary Amines (e.g., Piperidine, Pyrrolidine)
This procedure is suitable for the N-alkylation of cyclic and acyclic secondary amines.
Materials:
-
Secondary Amine (e.g., Piperidine) (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl acetate (for workup)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 eq.) in anhydrous acetonitrile or DMF.
-
Add anhydrous potassium carbonate (1.5 eq.) to the solution.
-
Stir the mixture vigorously at room temperature for 20-30 minutes.
-
Add this compound (1.1 eq.) dropwise to the suspension.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor the reaction by TLC or LC-MS.
-
Once the starting amine is consumed, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to yield the N-substituted glycine ester.
Protocol 3: N-Alkylation of Nitrogen-Containing Heterocycles (e.g., Imidazole, Pyrrole)
The N-alkylation of heterocycles like imidazole and pyrrole can be achieved under similar conditions, often with excellent regioselectivity.
Materials:
-
Heterocycle (e.g., Imidazole) (1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq.)
-
Anhydrous DMF
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the heterocycle (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Stir at room temperature or heat to 50-60 °C for 6-18 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a general overview of typical reaction conditions and expected yields for the N-alkylation of various amine and heterocycle substrates with this compound. Actual results may vary depending on the specific substrate and reaction scale.
| Entry | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 70 | 8 | 85-95 |
| 2 | 4-Methoxyaniline | K₂CO₃ | MeCN | Reflux | 6 | 90-98 |
| 3 | Piperidine | K₂CO₃ | MeCN | RT | 12 | 80-90 |
| 4 | Pyrrolidine | K₂CO₃ | DMF | 50 | 10 | 85-95 |
| 5 | Imidazole | K₂CO₃ | DMF | 60 | 8 | 80-90 |
| 6 | Pyrrole | K₂CO₃ | DMF | 50 | 12 | 75-85 |
Conclusion and Future Perspectives
This compound is a robust and efficient reagent for the N-alkylation of a wide range of amines and nitrogen-containing heterocycles. The mild reaction conditions, high yields, and the synthetic versatility of the resulting N-substituted glycine esters make this methodology highly attractive for applications in drug discovery and development. The protocols provided herein offer a solid foundation for researchers to explore the vast potential of this valuable synthetic tool. Future work may focus on expanding the substrate scope to more complex and sterically hindered amines and developing catalytic, asymmetric variations of this transformation.
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- Wikipedia. (n.d.). Tosyl group.
- Proprep. (n.d.). Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups..
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- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: O-alkylation of Carboxylic Acids with Ethyl 2-(p-Toluenesulfonyloxy)acetate
Abstract & Introduction
The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the fields of medicinal chemistry, materials science, and drug development. While classic methods like Fischer esterification are effective, they often require harsh acidic conditions and large excesses of alcohol, limiting their applicability to sensitive or complex substrates. The O-alkylation of carboxylates with activated alkylating agents provides a mild, efficient, and highly chemoselective alternative.
This document provides a comprehensive guide to the O-alkylation of carboxylic acids using Ethyl 2-(p-Toluenesulfonyloxy)acetate, also known as ethyl tosylacetate. This reagent is a powerful electrophile for introducing an ethyl acetoxy moiety onto a carboxyl group. The exceptional leaving group ability of the p-toluenesulfonate (tosylate) anion ensures high reaction efficiency under mild conditions.[1][2] This transformation is particularly valuable for synthesizing α-acyloxy esters, which are common structural motifs in pharmaceuticals and serve as versatile synthetic intermediates.
We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss the rationale behind procedural choices, and offer troubleshooting guidance to empower researchers in achieving optimal outcomes.
Reaction Principle & Mechanism
The O-alkylation of a carboxylic acid with ethyl tosylacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two critical steps:
-
Deprotonation: The carboxylic acid, being acidic, must first be converted into its conjugate base, the carboxylate anion. This is achieved by adding a suitable, non-nucleophilic base. The resulting carboxylate is a potent oxygen-centered nucleophile.
-
Nucleophilic Attack: The carboxylate anion attacks the electrophilic methylene carbon (the carbon atom bonded to the tosylate group) of the this compound.
-
Displacement: This attack leads to the displacement of the p-toluenesulfonate anion. Tosylate is an excellent leaving group because its negative charge is extensively delocalized through resonance, making it the conjugate base of a very strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). This stability is the primary driving force for the reaction's success.
The overall transformation is generally irreversible and provides the desired ester product in high yield.
Figure 1: Reaction mechanism for O-alkylation.
Detailed Experimental Protocol
This protocol provides a representative procedure for the O-alkylation of a generic carboxylic acid. Reagent quantities should be adjusted based on the molecular weight of the specific substrate.
Materials & Equipment
-
Reagents:
-
Carboxylic Acid Substrate (1.0 eq.)
-
This compound (1.1 - 1.5 eq.)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
Step-by-Step Procedure
-
Reaction Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Allow the flask to cool to room temperature under a stream of inert gas (N₂ or Ar) and maintain the inert atmosphere throughout the reaction.
-
-
Reagent Addition:
-
To the flask, add the carboxylic acid substrate (1.0 eq.) and anhydrous, powdered potassium carbonate (2.0 eq.).
-
Add anhydrous DMF (or acetonitrile) to create a stirrable suspension (approx. 0.1 - 0.5 M concentration with respect to the carboxylic acid).
-
Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.
-
In a single portion, add this compound (1.2 eq.) to the stirring suspension.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature depends on the reactivity of the carboxylic acid substrate; sterically hindered acids may require heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-24 hours).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF used).
-
Extract the aqueous mixture with ethyl acetate (3x the volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water (2x) and then with brine (1x) to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient as the eluent, to yield the pure α-acyloxy ester.
-
Figure 2: General experimental workflow.
Scientific Rationale & Field Insights
Choice of Base: A Critical Parameter
The base is crucial for deprotonating the carboxylic acid.
-
Potassium Carbonate (K₂CO₃): A cost-effective and moderately strong base, sufficient for most carboxylic acids. Its limited solubility in organic solvents can be advantageous, creating a solid-liquid phase transfer environment that minimizes side reactions.
-
Cesium Carbonate (Cs₂CO₃): More soluble and basic than K₂CO₃, it often accelerates the reaction, especially for less acidic or sterically hindered substrates, due to the "cesium effect."
-
Organic Bases (e.g., Triethylamine, DBU): While common in other contexts, strong, non-nucleophilic organic bases can also be used. They offer the advantage of creating a homogenous reaction mixture. DBU is particularly effective for hindered systems.
Solvent Selection
Polar aprotic solvents are ideal for SN2 reactions.[4]
-
DMF & Acetonitrile: These solvents effectively solvate the cation (e.g., K⁺) while leaving the carboxylate anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of reaction.
-
Acetone: A less polar alternative that can also be effective, particularly for more reactive substrates.
Substrate Scope & Expected Yields
This method is robust and applicable to a wide range of carboxylic acids. However, yields can be influenced by the substrate's electronic and steric properties.
| Carboxylic Acid Substrate | Structure Example | Expected Yield | Notes |
| Primary Aliphatic | Hexanoic Acid | Excellent (>90%) | High reactivity due to minimal steric hindrance. |
| Aromatic (Electron-donating) | p-Methoxybenzoic Acid | Excellent (>90%) | The carboxylate is sufficiently nucleophilic. |
| Aromatic (Electron-withdrawing) | p-Nitrobenzoic Acid | Good to Excellent (85-95%) | The acid is more acidic, forming the carboxylate easily, which compensates for slightly reduced nucleophilicity. |
| α,β-Unsaturated | Cinnamic Acid | Good (80-90%) | Generally proceeds well without competing reactions at the double bond. |
| Sterically Hindered | Pivalic Acid | Moderate to Good (60-80%) | Requires more forcing conditions (e.g., Cs₂CO₃, elevated temperature) due to steric hindrance around the carboxylate.[5][6] |
Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Deactivated substrate (steric hindrance). 4. Degraded alkylating agent. | 1. Switch from K₂CO₃ to the more potent Cs₂CO₃ or DBU. 2. Increase the reaction temperature to 60-80 °C. 3. Increase reaction time and/or use a stronger base. 4. Use a fresh bottle of this compound. |
| Multiple Spots on TLC | 1. Incomplete reaction. 2. Decomposition of product or starting material. | 1. Allow the reaction to stir for a longer duration. 2. Avoid excessive heating. Ensure the work-up is performed promptly after the reaction is complete. |
| Difficult Purification | 1. Residual DMF in the crude product. 2. Product has similar polarity to a side product. | 1. Ensure thorough washing with water and brine during work-up. High-vacuum drying can also help remove residual DMF. 2. Optimize the eluent system for column chromatography; a shallower gradient may be required for better separation. |
References
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved from [Link]
-
Hunt, I. (n.d.). Chapter 8: Nucleophilic Substitution - Preparation and Reaction of Tosylates. University of Calgary. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Yuliani, G., et al. (2020). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Jurnal Sains Materi Indonesia. Retrieved from [Link]
Sources
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- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
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- 6. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for the S-alkylation of Thiols using Ethyl 2-(p-Toluenesulfonyloxy)acetate
Introduction: A Versatile Reagent for Thioether Synthesis
The formation of thioethers is a cornerstone of synthetic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. S-alkylation of thiols is the most direct route to these valuable compounds. This document provides a detailed guide to the use of Ethyl 2-(p-Toluenesulfonyloxy)acetate as a highly effective reagent for the S-alkylation of a diverse range of thiols.
This compound, also known as ethyl 2-(tosyloxy)acetate, is an excellent electrophile for the introduction of an ethyl acetoxy-methyl group onto a sulfur nucleophile. The p-toluenesulfonate (tosylate) is an outstanding leaving group, facilitating a clean and efficient SN2 reaction under mild conditions. This reagent is particularly valuable for the synthesis of S-substituted 2-mercaptoacetic acid ethyl esters, which are versatile intermediates in organic synthesis.
This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and adaptable method for the synthesis of thioethers. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the scope and potential challenges of this transformation.
Reaction Mechanism and Rationale
The S-alkylation of thiols with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:
-
Deprotonation of the Thiol: In the presence of a suitable base, the thiol (R-SH) is deprotonated to form a thiolate anion (R-S⁻). Thiolates are excellent nucleophiles due to the high polarizability of the sulfur atom. The choice of base is crucial and is often dictated by the acidity of the thiol and the overall reaction conditions. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), and sodium hydride (NaH).
-
Nucleophilic Attack: The highly nucleophilic thiolate anion attacks the electrophilic methylene carbon of this compound.
-
Displacement of the Tosylate Leaving Group: The attack of the thiolate leads to the displacement of the p-toluenesulfonate (tosylate) anion, a very stable and good leaving group. This results in the formation of the desired thioether product.
The efficiency of this reaction is driven by the excellent leaving group ability of the tosylate anion, which is stabilized by resonance.
Caption: Mechanism of S-alkylation of thiols with this compound.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly when using moisture-sensitive bases like sodium hydride.
-
Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol, especially when using strong bases.
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
Protocol 1: General Procedure for the S-alkylation of Aromatic and Aliphatic Thiols using Potassium Carbonate
This protocol is a general and robust method suitable for a wide range of thiols.
Materials:
-
Thiol (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 equiv) and N,N-Dimethylformamide (DMF, approximately 0.2 M concentration based on the thiol).
-
Add potassium carbonate (2.0 equiv) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the thiolate.
-
Add this compound (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting thiol. The reaction time may vary depending on the reactivity of the thiol.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Reaction of Ethyl 2-(p-Toluenesulfonyloxy)acetate with Grignard reagents
Application Note & Protocol
Topic: Reaction of Ethyl 2-(p-Toluenesulfonyloxy)acetate with Grignard Reagents: A Guide to Selective α-Substitution versus Carbonyl Addition
Abstract
This compound is a bifunctional electrophile that presents a fascinating case study in chemoselectivity when reacted with organometallic nucleophiles such as Grignard reagents. This document provides an in-depth analysis of the competing reaction pathways: nucleophilic SN2 substitution at the α-carbon and nucleophilic addition to the ester carbonyl. We elucidate the mechanistic principles governing this reactivity and provide detailed, field-proven protocols for selectively directing the reaction toward the desired outcome. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile synthon for the controlled formation of carbon-carbon bonds.
Mechanistic Overview: A Tale of Two Electrophiles
The reactivity of this compound with a Grignard reagent (R-MgX) is dictated by a competition between two primary electrophilic sites: the α-carbon bearing the tosylate leaving group and the carbonyl carbon of the ester moiety. The outcome is highly dependent on the reaction conditions and the structure of the Grignard reagent.
-
Pathway A: SN2 Substitution at the α-Carbon: In this pathway, the Grignard reagent acts as a nucleophile, attacking the α-carbon and displacing the p-toluenesulfonate anion (a good leaving group). This results in the formation of a new carbon-carbon bond at the α-position, yielding a substituted ethyl acetate derivative. This pathway is generally favored under kinetically controlled conditions, such as low temperatures.
-
Pathway B: Nucleophilic Acyl Addition: This pathway follows the classic reaction of Grignard reagents with esters.[1][2] The reaction proceeds via a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate which then collapses, expelling the ethoxide to form a ketone intermediate.[3] This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent, ultimately yielding a tertiary alcohol after acidic workup.[4][5]
The chemoselectivity of this reaction is a critical parameter that can be controlled by the experimental setup.
Sources
The Frontier of C-C and C-N Bond Formation: A Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-(p-Toluenesulfonyloxy)acetate
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Ethyl 2-(p-Toluenesulfonyloxy)acetate
Executive Summary: Charting Unexplored Territory
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] While a vast array of electrophiles have been successfully employed in these transformations, this guide focuses on a promising yet less-explored substrate: This compound .
Extensive literature review indicates that while the palladium-catalyzed α-arylation of esters is a well-established field, specific protocols and applications for this compound are not widely documented. This guide, therefore, serves as a forward-looking technical note, providing researchers with a scientifically-grounded framework to explore this novel electrophile. By drawing parallels with related, well-documented reactions, we will outline potential catalytic systems, detailed experimental protocols, and the underlying mechanistic principles to guide your research and development efforts.
Scientific Foundation: Why this compound?
This compound, readily prepared from ethyl glyoxylate, presents itself as an attractive electrophile for palladium-catalyzed cross-coupling reactions. The tosylate group is a well-established leaving group in various cross-coupling reactions, offering a stable and often more reactive alternative to halides.[5][6] The ester moiety at the α-position provides a versatile handle for further synthetic transformations, making the potential products of these coupling reactions valuable building blocks in medicinal chemistry and materials science.
The primary challenge in the cross-coupling of sp³-hybridized electrophiles is the oxidative addition to the palladium(0) center, which can be slower than for sp²-hybridized counterparts, and the potential for competing β-hydride elimination. However, the α-ester functionality in this compound is expected to influence the reactivity at the C-O bond, potentially facilitating the oxidative addition step.
Proposed Catalytic Systems and Mechanistic Rationale
Based on successful palladium-catalyzed α-arylation of esters and the coupling of other alkyl tosylates, a catalytic system composed of a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand is proposed as a starting point.
The Catalytic Cycle: A Proposed Pathway
The proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.
Figure 1: Proposed catalytic cycle for the Suzuki-Miyaura coupling.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-OTs bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium center, displacing the tosylate group.
-
Reductive Elimination: The desired ethyl arylacetate product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.
Experimental Protocols: A Starting Point for Exploration
The following protocols are proposed as a starting point for the investigation of palladium-catalyzed cross-coupling reactions of this compound. Optimization of these conditions will likely be necessary for specific substrates.
Proposed Protocol for Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of ethyl arylacetates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Component Selection:
-
Palladium Precatalyst (Pd(OAc)₂): A common and effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand (SPhos): A bulky and electron-rich biaryl phosphine ligand that has shown great success in promoting the oxidative addition of challenging electrophiles and facilitating reductive elimination.
-
Base (K₃PO₄): A moderately strong base that is effective in promoting transmetalation in Suzuki-Miyaura couplings and is generally compatible with ester functionalities.
-
Solvent (Toluene): A common high-boiling solvent for cross-coupling reactions.
| Parameter | Proposed Starting Condition | Range for Optimization | Rationale |
| Catalyst Loading | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | 1-5 mol% / 2-10 mol% | Balancing reaction efficiency and cost. |
| Base | K₃PO₄ (2.0 equiv) | Cs₂CO₃, K₂CO₃ (2.0-3.0 equiv) | Different bases can influence the rate of transmetalation. |
| Solvent | Toluene | Dioxane, THF, DME | Solvent polarity can affect catalyst solubility and reactivity. |
| Temperature | 80-100 °C | 60-120 °C | Higher temperatures may be required for less reactive substrates. |
| Reaction Time | 12-24 h | 4-48 h | Dependent on substrate reactivity and reaction conditions. |
Proposed Protocol for Buchwald-Hartwig Amination
This protocol is designed for the synthesis of ethyl N-aryl glycinates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene (0.2 M)
Procedure:
-
Follow the general procedure for the Suzuki-Miyaura coupling, substituting the arylboronic acid and base with the appropriate amine and NaOtBu.
-
The reaction is typically run at a similar temperature range (80-110 °C).
Rationale for Component Selection:
-
Palladium Precatalyst (Pd₂(dba)₃): A common Pd(0) source for Buchwald-Hartwig aminations.
-
Ligand (XPhos): A highly effective bulky biaryl phosphine ligand for C-N bond formation.
-
Base (NaOtBu): A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to deprotonate the amine.
Potential Challenges and Troubleshooting
-
Low Reactivity: If the oxidative addition is slow, consider using a more electron-rich and bulky ligand (e.g., RuPhos) or a higher reaction temperature.
-
Decomposition of Starting Material: The ester functionality might be sensitive to strongly basic conditions. If hydrolysis is observed, a weaker base (e.g., K₂CO₃) or lower reaction temperatures should be explored.
-
Homocoupling of the Nucleophile: This can be minimized by using a slight excess of the tosylate electrophile and ensuring efficient stirring.
Conclusion: A Call to Innovation
The exploration of this compound as a novel electrophile in palladium-catalyzed cross-coupling reactions holds significant promise for the synthesis of valuable α-functionalized esters. While direct literature precedents are currently limited, the principles established for related transformations provide a strong foundation for future research. The protocols and insights provided in this guide are intended to empower researchers to venture into this exciting and underexplored area of synthetic chemistry. We encourage the scientific community to investigate these reactions and share their findings to collectively advance the field of cross-coupling chemistry.
References
-
Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(29), 8708–8709. [Link]
-
Peng, C., Cheng, J., & Wang, J. (2007). Palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. (2023). In Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
A General Palladium‐Catalyzed Sonogashira Coupling of Aryl and Heteroaryl Tosylates. (2010). Chemistry – A European Journal, 16(33), 9982-9985. [Link]
-
Hartwig, J. F. (2004). Palladium-Catalyzed α-Arylation of Esters and Amides Under More Neutral Conditions. PubMed. [Link]
-
Del Valle, L., Stille, J. K., & Hegedus, L. S. (1990). Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. The Journal of Organic Chemistry, 55(10), 3019–3023. [Link]
-
He, Z. T., & Hartwig, J. F. (n.d.). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. The Hartwig Group. [Link]
-
Ma, S., & Lu, X. (2011). Preparation of ethyl 2-aryl 2,3-alkadienoates via palladium-catalyzed selective cross-coupling reactions. The Journal of Organic Chemistry, 76(1), 312–315. [Link]
-
Hartwig, J. F. (2006). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. PubMed. [Link]
-
Stacchiola, D., Calaza, F., Burkholder, L., & Tysoe, W. T. (2005). Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate. Angewandte Chemie International Edition, 44(29), 4572-4574. [Link]
-
Takami, K., Yorimitsu, H., Shinokubo, H., Matsubara, S., & Oshima, K. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media. Organic Letters, 3(13), 1997–1999. [Link]
-
Wang, J., et al. (n.d.). Palladium-Catalyzed Carbene Coupling of N-Tosylhydrazones and Arylbromides to Synthesize Cross-Conjugated Polymers. ResearchGate. [Link]
-
Morken, J. P., et al. (n.d.). Previous palladium-mediated cross-coupling reactions involving... ResearchGate. [Link]
-
So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]
-
Dey, R., Chattopadhyay, K., & Ranu, B. C. (2008). Palladium(0) Nanoparticle Catalyzed Cross-Coupling of Allyl Acetates and Aryl and Vinyl Siloxanes. The Journal of Organic Chemistry, 73(23), 9461–9464. [Link]
-
Zeevaart, J. G., et al. (2004). Palladium-catalysed arylation of acetoacetate esters to yield 2-arylacetic acid esters. CSIR Research Space. [Link]
-
Montel, S., Jia, T., & Walsh, P. J. (2014). Palladium-catalyzed α-arylation of benzylic phosphine oxides. Organic Letters, 16(1), 130–133. [Link]
-
Zhang, W., & Ma, S. (2015). Palladium-catalyzed enantioselective rearrangement of dienyl cyclopropanes. PubMed Central. [Link]
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Application Notes and Protocols: Strategic Use of Ethyl 2-(p-Toluenesulfonyloxy)acetate in Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Ethyl 2-(p-Toluenesulfonyloxy)acetate as an Alkylating Agent
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity.[1] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions, only to be removed later in the synthetic sequence.[1] this compound, also known as ethyl (tosyloxy)acetate, has emerged as a valuable reagent for the introduction of the ethoxycarbonylmethyl protecting group for a variety of functionalities, including hydroxyl and amino groups. This guide provides an in-depth exploration of the strategic application of this reagent, detailing robust protocols for both the protection and subsequent deprotection of key functional groups.
The ethoxycarbonylmethyl group offers a unique combination of stability and selective lability, making it an attractive choice in complex synthetic endeavors. Its introduction via this compound proceeds through a nucleophilic substitution reaction, where the tosylate group serves as an excellent leaving group. The choice of reaction conditions, particularly the base and solvent, is critical for achieving high yields and avoiding side reactions.
This document will provide detailed, field-proven protocols for the protection of alcohols, phenols, and amines. Furthermore, it will explore various deprotection strategies, including hydrolytic and reductive methods, thereby offering a comprehensive toolkit for the synthetic chemist.
I. Protection of Functional Groups using this compound
The core utility of this compound lies in its ability to introduce the ethoxycarbonylmethyl group (-CH₂CO₂Et) onto nucleophilic functional groups. This process, a classic example of O- or N-alkylation, is typically performed under basic conditions to enhance the nucleophilicity of the substrate.
A. Protection of Alcohols and Phenols (O-Alkylation)
The protection of hydroxyl groups as ethoxycarbonylmethyl ethers is a valuable strategy to prevent their unwanted participation in subsequent reactions. The Williamson ether synthesis provides a foundational framework for this transformation, where an alkoxide or phenoxide, generated in situ, acts as the nucleophile.
The reaction proceeds via an SN2 mechanism. A base is used to deprotonate the alcohol or phenol, forming a more potent nucleophile (alkoxide or phenoxide). This nucleophile then attacks the methylene carbon of this compound, displacing the tosylate leaving group.
Diagram 1: General Mechanism for O-Alkylation
Sources
Application Notes and Protocols: Phase-Transfer Catalysis in Reactions of Ethyl 2-(p-Toluenesulfonyloxy)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Heterogeneous Reactions with Phase-Transfer Catalysis
In the realm of organic synthesis, many crucial reactions are hindered by the immiscibility of reactants.[1] Traditionally, this challenge was addressed by employing expensive and often hazardous solvents capable of dissolving all components.[2] However, the advent of phase-transfer catalysis (PTC) has revolutionized this landscape, offering a greener and more efficient alternative.[1] PTC facilitates reactions between substances in different phases, typically an aqueous and an organic phase, by introducing a catalyst that shuttles a reactant across the phase boundary.[3][4] This approach not only accelerates reaction rates but also leads to higher yields, fewer byproducts, and circumvents the need for harsh reaction conditions.[2][3]
Quaternary ammonium and phosphonium salts are the most common phase-transfer catalysts.[5][6] Their unique structure, featuring a lipophilic cation and a hydrophilic anion, enables them to form ion pairs with reactive anions in the aqueous phase.[7] These ion pairs are then transported into the organic phase, where the "naked" and highly reactive anion can readily react with the organic substrate.[8] This catalytic cycle continuously regenerates the catalyst, allowing for its use in small, catalytic amounts.[1]
This guide provides a comprehensive overview of the application of phase-transfer catalysis in reactions involving Ethyl 2-(p-Toluenesulfonyloxy)acetate, a versatile reagent in organic synthesis. We will delve into the underlying principles, provide detailed experimental protocols, and explore the mechanistic intricacies of these reactions.
Core Principles of Phase-Transfer Catalysis
Phase-transfer catalysis operates on the principle of transporting a reactant from one phase to another where the reaction can proceed.[1] In a typical liquid-liquid PTC system, an ionic reactant is dissolved in an aqueous phase, while the organic substrate resides in an immiscible organic solvent.[2] The phase-transfer catalyst, often a quaternary ammonium salt (Q⁺X⁻), facilitates the reaction through the following steps:
-
Anion Exchange: In the aqueous phase, the catalyst exchanges its original anion (X⁻) for the reactant anion (Y⁻) from the inorganic salt (M⁺Y⁻).
-
Phase Transfer: The newly formed lipophilic ion pair (Q⁺Y⁻) migrates from the aqueous phase to the organic phase.
-
Reaction in the Organic Phase: The reactive anion (Y⁻) is now in the same phase as the organic substrate (RX) and can undergo the desired reaction (e.g., nucleophilic substitution) to form the product (RY). The catalyst's original anion is regenerated in the organic phase as a salt with the leaving group's cation (Q⁺X⁻).
-
Catalyst Regeneration: The catalyst (Q⁺X⁻) returns to the aqueous phase to repeat the cycle.
This continuous process allows for a sustained reaction between otherwise immiscible reactants.[1]
Application: O-Alkylation of Phenols with this compound
A prominent application of phase-transfer catalysis with this compound is the O-alkylation of phenols to synthesize valuable aryloxyacetates.[9][10] This reaction is a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[1] The traditional Williamson ether synthesis often requires strong bases and harsh conditions.[11] PTC offers a milder and more efficient alternative.
In this reaction, the phenol is deprotonated by a base (e.g., potassium carbonate) in the aqueous or solid phase to form the phenoxide anion. The phase-transfer catalyst then transports the phenoxide anion into the organic phase, where it reacts with this compound to yield the corresponding ethyl 2-aryloxyacetate.
Illustrative Reaction Scheme:
Where Ar = Aryl group, Ts = p-Toluenesulfonyl, PTC = Phase-Transfer Catalyst
Detailed Experimental Protocol: Synthesis of Ethyl 2-(p-Nitrophenoxy)acetate
This protocol details the synthesis of Ethyl 2-(p-nitrophenoxy)acetate from p-nitrophenol and this compound (prepared in situ from Ethyl 2-bromoacetate for convenience in some literature examples, though the tosylate is a superior leaving group) using phase-transfer catalysis. The use of ultrasound can further enhance the reaction rate.[12][13]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| p-Nitrophenol | 139.11 | 3.0 g | 0.0216 |
| Ethyl 2-bromoacetate | 167.00 | 0.6 g | 0.0036 |
| Anhydrous Potassium Carbonate | 138.21 | 3.0 g | 0.0217 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.2 g | 0.00062 |
| Chlorobenzene | 112.56 | 30 mL | - |
| Biphenyl (Internal Standard) | 154.21 | 0.2 g | 0.0013 |
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with a heating mantle or an ultrasonic bath
-
Standard laboratory glassware
-
Gas chromatograph (for reaction monitoring)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add chlorobenzene (30 mL), anhydrous potassium carbonate (3.0 g), and biphenyl (0.2 g) as an internal standard.[13]
-
Reactant Addition: Add p-nitrophenol (3.0 g) and the phase-transfer catalyst, tetrabutylammonium bromide (0.2 g), to the flask.[13]
-
Initiation: Commence vigorous stirring (e.g., 800 rpm) or sonication (e.g., 28-40 kHz, 300 W).[12][14] Add Ethyl 2-bromoacetate (0.6 g) to initiate the reaction. Note: this compound can be used directly as the alkylating agent.
-
Reaction Conditions: Maintain the reaction temperature at 50°C.[12]
-
Monitoring: Monitor the progress of the reaction by periodically withdrawing small aliquots from the organic layer, diluting them with chlorobenzene, and analyzing by gas chromatography.
-
Work-up: Upon completion of the reaction, stop the stirring/sonication and allow the phases to separate. The organic layer can be washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure Ethyl 2-(p-nitrophenoxy)acetate.
Mechanistic Insights: The Catalytic Cycle
The mechanism of the phase-transfer catalyzed O-alkylation of phenols involves a series of equilibria and reaction steps occurring at the interface and in the bulk of the two phases.
Diagram of the PTC Catalytic Cycle:
Caption: Catalytic cycle for the PTC O-alkylation of phenols.
-
Deprotonation: In the solid or aqueous phase, the base (potassium carbonate) deprotonates the phenol (ArOH) to form the potassium phenoxide salt (ArO⁻ K⁺).
-
Anion Exchange: The phase-transfer catalyst cation (Q⁺) exchanges its accompanying anion (X⁻) for the phenoxide anion (ArO⁻) at the interface.
-
Formation of the Lipophilic Ion Pair: This forms the key intermediate, the quaternary ammonium phenoxide (Q⁺ArO⁻), which is soluble in the organic phase.
-
Nucleophilic Attack: In the organic phase, the "naked" and highly reactive phenoxide anion attacks the electrophilic carbon of this compound, displacing the tosylate leaving group.
-
Product Formation and Catalyst Regeneration: This step yields the desired product, Ethyl 2-aryloxyacetate (ArOCH₂COOEt), and regenerates the catalyst cation paired with the tosylate anion (Q⁺OTs⁻). The catalyst then returns to the aqueous/solid phase to restart the cycle.
Factors Influencing Reaction Efficiency
Several factors can significantly impact the efficiency of a phase-transfer catalyzed reaction:
-
Catalyst Structure: The lipophilicity of the catalyst is crucial. Quaternary ammonium salts with longer alkyl chains are more soluble in the organic phase, which can enhance the transfer rate.[4] However, excessive bulkiness can hinder the catalyst's approach to the interface and slow down the reaction.[15]
-
Solvent: The choice of the organic solvent is important. Aprotic, nonpolar, or low-polarity solvents are generally preferred as they do not strongly solvate the anion, thus maintaining its high reactivity.[2][8]
-
Agitation: Vigorous stirring or sonication increases the interfacial area between the two phases, which in turn increases the rate of anion transfer and the overall reaction rate.[4][15]
-
Temperature: Like most chemical reactions, the rate of PTC reactions generally increases with temperature. However, the stability of the catalyst, particularly quaternary ammonium salts which can undergo Hofmann elimination at higher temperatures, must be considered.[6][16]
-
Presence of Water: In solid-liquid PTC, a trace amount of water can be beneficial as it helps to dissolve a small portion of the solid reactant, facilitating the anion exchange with the catalyst.[12][17] However, an excess of water can lead to the hydration of the anion, reducing its nucleophilicity.[1]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inefficient catalyst- Insufficient agitation- Low reaction temperature- Deactivated catalyst | - Screen different PTCs (e.g., vary alkyl chain length, try phosphonium salts).- Increase stirring speed or use sonication.- Gradually increase the reaction temperature, monitoring catalyst stability.- Ensure the catalyst is stable under the reaction conditions. |
| Formation of byproducts | - Side reactions due to high temperature- Reaction with water (hydrolysis) | - Lower the reaction temperature.- Use an anhydrous organic solvent and ensure reagents are dry. |
| Difficult phase separation | - Emulsion formation | - Add a small amount of brine (saturated NaCl solution).- Centrifuge the mixture. |
Conclusion
Phase-transfer catalysis is a powerful and versatile technique that offers significant advantages for conducting reactions with immiscible reactants, such as the O-alkylation of phenols with this compound. By understanding the core principles, carefully selecting the reaction parameters, and following optimized protocols, researchers can achieve high yields of desired products under mild conditions. The green aspects of PTC, including the reduction of organic solvent usage and the avoidance of harsh reagents, make it an increasingly attractive methodology in both academic and industrial settings.[1]
References
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Dalal Institute. Phase Transfer Catalysis. Available from: [Link]
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Slideshare. Phase transfer catalysis. Available from: [Link]
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Scribd. Phase Transfer Catalyst | PDF | Ammonium | Salt (Chemistry). Available from: [Link]
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OperaChem. Phase transfer catalysis (PTC). Available from: [Link]
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Journal For Basic Sciences. PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]
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Wikipedia. Phase-transfer catalyst. Available from: [Link]
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Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phase Transfer Catalysis: Enhancing Organic Synthesis with Quaternary Ammonium Salts. Available from: [Link]
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Macmillan Group. Phase-Transfer Catalysis (PTC). Available from: [Link]
- Abimannan, P., & Rajendran, V. (2016). Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition.
- Rajendran, V., & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering (IJChE), 13(2), 80-87.
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ResearchGate. (PDF) Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Available from: [Link]
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Iranian Journal of Chemical Engineering (IJChE). Phase-Transfer Catalysis for synthesis of Ethyl 2-(4-Nitrophenoxy)Acetate under sonication- kinetic aspects. Available from: [Link]
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ACS Organic & Inorganic Au. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]
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NIH. Phase-Transfer-Catalyzed Alkylation of Hydantoins. Available from: [Link]
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CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. Available from: [Link]
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NIH. Alkylation of phenol: a mechanistic view. Available from: [Link]
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ResearchGate. Rapid and High‐Yield Synthesis of Aryloxyacetates Under Microwave Irradiation and Phase‐Transfer Catalysis Conditions. Available from: [Link]
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ResearchGate. Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones O-Alkylation of 2-Hydroxynaphthoquinones. Available from: [Link]
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Bulletin of Chemical Reaction Engineering & Catalysis. Ultrasonically Promoted Synthesis of Ethyl 2-(naphthalen-2-yloxy)acetate in Solid-Liquid Heterogeneous Phase Transfer Catalysis Condition. Available from: [Link]
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ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. Available from: [Link]
- Google Patents. US5043483A - Process for the alkylation of phenols.
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Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Available from: [Link]
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MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Available from: [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis Using Ethyl 2-(p-Toluenesulfonyloxy)acetate
For: Researchers, scientists, and drug development professionals.
Introduction: Accelerating Synthesis with Precision and Power
In the fast-paced environment of pharmaceutical and materials science research, the demand for rapid, efficient, and clean synthetic methodologies is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1] This acceleration is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient volumetric heating that often surpasses the capabilities of conventional thermal methods.[1][2]
This guide focuses on the strategic application of Ethyl 2-(p-Toluenesulfonyloxy)acetate as a versatile reagent in microwave-assisted synthesis. This compound combines the benefits of a highly efficient leaving group (tosylate) with a synthetically useful ethyl acetate moiety, making it a powerful tool for introducing carboxymethyl groups. The tosylate group is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion, making it significantly more reactive than corresponding halides in nucleophilic substitution reactions.[3][4] When this inherent reactivity is coupled with the rapid heating of microwave irradiation, the result is a potent platform for accelerating key synthetic transformations, such as the O- and N-alkylation of phenols, anilines, and other nucleophiles—core reactions in the synthesis of active pharmaceutical ingredients (APIs).
I. The Synergy of Microwaves and Tosylate Chemistry
The efficiency of microwave heating is fundamentally linked to the dielectric properties of the reactants and solvent.[1][2] Polar molecules attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction. This direct energy transfer offers several advantages over conventional heating:
-
Rapid Temperature Elevation: Reactions reach the target temperature in seconds to minutes.
-
Homogeneous Heating: The entire reaction volume is heated simultaneously, reducing the incidence of side reactions caused by hot vessel walls.[2]
-
Superheating: Solvents can be heated safely in sealed vessels to temperatures well above their atmospheric boiling points, dramatically increasing reaction rates.[5]
This compound is an ideal substrate for MAOS. The p-toluenesulfonate (tosylate) is a superior leaving group compared to halides like bromide or chloride.[6] This enhanced reactivity means that substitutions can often be performed under milder conditions, with weaker bases, and with a broader range of nucleophiles. The synergy is clear: microwave energy rapidly overcomes the activation energy barrier of the reaction, while the excellent leaving group facilitates a rapid nucleophilic substitution.
II. Core Applications & Protocols
The primary application of this compound in a MAOS context is the alkylation of heteroatom nucleophiles. Below are detailed, representative protocols for O-alkylation of phenols and N-alkylation of anilines. These protocols are designed as robust starting points for methodology development.
A. Microwave-Assisted O-Alkylation of Phenols
The synthesis of aryloxyacetic acids and their esters is a common step in the development of various pharmaceuticals and herbicides. Microwave irradiation drastically shortens the time required for this transformation.
This protocol details the reaction of phenol with this compound.
Materials:
-
Phenol (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
Instrumentation:
-
Dedicated single-mode microwave reactor with temperature and pressure sensors.
Procedure:
-
To the 10 mL microwave vial, add phenol, this compound, and anhydrous potassium carbonate.
-
Add the magnetic stir bar, followed by 3 mL of acetonitrile.
-
Seal the vial securely with the appropriate cap and septum.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C (Note: This is a starting point and may be optimized between 100-150 °C).
-
Hold Time: 5 minutes.
-
Power: Dynamic (reactor will modulate power to maintain temperature).
-
Stirring: Set to a high rate.
-
-
Initiate the microwave irradiation program. The reactor will rapidly heat the mixture to the set temperature and hold it for the specified time.
-
After the irradiation is complete, the vessel is cooled to below 50 °C using the instrument's automated cooling system before handling.
-
Work-up:
-
Open the vial in a fume hood.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Wash the solid residue with a small amount of ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-phenoxyacetate.
-
Causality and Optimization:
-
Base Selection: K₂CO₃ is a moderately strong base, sufficient for deprotonating the phenol without causing hydrolysis of the ester. For less acidic phenols, a stronger base like cesium carbonate (Cs₂CO₃) may be beneficial.
-
Solvent Choice: Acetonitrile and DMF are excellent polar aprotic solvents for microwave synthesis due to their high dielectric constants and ability to dissolve the reactants and salts.[5]
-
Temperature: Higher temperatures accelerate the Sₙ2 reaction. Microwave reactors allow for safe superheating of acetonitrile (b.p. 82 °C) to temperatures like 120 °C, leading to rapid conversion.
Table 1: Representative Conditions for O-Alkylation of Substituted Phenols
| Nucleophile (Phenol) | Temperature (°C) | Time (min) | Base | Solvent | Typical Yield Range |
| 4-Methoxyphenol | 120 | 5 | K₂CO₃ | ACN | 90-98% |
| 4-Nitrophenol | 100 | 8 | K₂CO₃ | DMF | 85-95% |
| 2-Naphthol | 125 | 5 | Cs₂CO₃ | ACN | >95% |
| Eugenol | 120 | 7 | K₂CO₃ | DMF | 88-96% |
Note: Data is synthesized based on typical microwave-assisted alkylation protocols.[7][8][9]
B. Microwave-Assisted N-Alkylation of Amines
The N-carboxymethylation of anilines and other amines is fundamental to building scaffolds for drug candidates.[7]
Materials:
-
Aniline (1.0 mmol)
-
This compound (1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
Combine aniline, this compound, and K₂CO₃ in the microwave vial.
-
Add the stir bar and DMF.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 140 °C
-
Hold Time: 10 minutes
-
Power: Dynamic
-
Stirring: High rate
-
-
Run the program and allow the vessel to cool post-reaction.
-
Work-up:
-
Pour the cooled reaction mixture into ice-water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue via flash column chromatography.
-
Causality and Optimization:
-
Base and Stoichiometry: A second equivalent of base is often used in N-alkylation to neutralize the p-toluenesulfonic acid byproduct that can protonate the starting amine, rendering it non-nucleophilic.
-
Over-alkylation: A common side reaction is dialkylation. This can be minimized by using the amine as the limiting reagent or by carefully controlling the stoichiometry and reaction time. The rapid and precise heating of microwaves helps in minimizing such side products by allowing for shorter reaction times.
Caption: General workflow for microwave-assisted alkylation.
III. Application in Drug Development: A Note on Genotoxic Impurities
While this compound is a highly effective reagent, its use in the synthesis of APIs requires careful consideration of potential impurities. Alkyl sulfonates, including ethyl p-toluenesulfonate (ETS), are classified as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can lead to mutagenic effects.[10]
Regulatory bodies like the EMA and FDA have stringent guidelines for the control of such impurities, outlined in the ICH M7 guideline.[1][11][12][13] The Threshold of Toxicological Concern (TTC) for most genotoxic impurities is set at 1.5 µ g/day intake for long-term drug administration.[9] This necessitates the development of highly sensitive analytical methods to detect and quantify any residual ETS in the final API, often at parts-per-million (ppm) levels.[7][10][14]
Control Strategy:
-
Process Optimization: Use a slight excess of the nucleophile to ensure complete consumption of the tosylate reagent.
-
Downstream Purification: Implement robust purification steps (e.g., crystallization, chromatography) designed to effectively remove sulfonate impurities.
-
Analytical Testing: Develop and validate a trace-level analytical method (e.g., GC-MS or LC-MS) to confirm that the level of any potential residual ETS is well below the regulatory limit in the final API.[2][7]
The use of microwave synthesis can paradoxically aid in impurity control. The short reaction times and enhanced selectivity can minimize the formation of degradation-related byproducts. However, the potential for residual starting material must always be addressed through rigorous process control and analytical validation.
Caption: Sₙ2 mechanism for alkylation using Ethyl 2-(tosyloxy)acetate.
IV. Safety Precautions for Microwave Chemistry
-
Use Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features for pressure and temperature control.
-
Pressure Monitoring: Reactions in sealed vessels are heated above their boiling points, generating significant pressure. Always use appropriate vessels and do not exceed the manufacturer's recommended volume or pressure limits.
-
Proper Sealing: Ensure microwave vials are sealed correctly with the appropriate caps and septa to prevent leaks.
-
Stirring: Always use a magnetic stir bar to ensure even heat distribution and prevent localized superheating, which can lead to runaway reactions.
-
Cooling: Allow the reaction vessel to cool completely to a safe temperature (e.g., <50 °C) before attempting to open it.
V. Conclusion
This compound is a potent and effective reagent for introducing the ethyl carboxymethyl group onto nucleophiles. When combined with microwave-assisted synthesis, it enables exceptionally rapid and high-yielding alkylation reactions. This powerful combination allows researchers to accelerate discovery and development timelines significantly. For professionals in drug development, the efficiency of this methodology must be balanced with a rigorous control strategy for the potential genotoxic impurity, ethyl p-toluenesulfonate, in accordance with ICH M7 guidelines. By integrating optimized synthetic protocols with robust analytical validation, this technology can be leveraged safely and effectively to advance the synthesis of complex molecular targets.
References
-
ICH. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
-
Elder, D. P., et al. (2008). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-16. [Link]
-
ECA Academy. (2014). Final ICH M7 Guideline on Genotoxic Impurities published. [Link]
-
ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). [Link]
-
Snodin, D. J. (2015). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 19(11), 1425-1448. [Link]
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Freyr Solutions. (2024). Role of ICH M7 in Impurities Assessment. [Link]
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Microwave Reactor Safety. (n.d.). ETH Zurich. [Link]
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Hunt, I. (n.d.). Ch8: Tosylates. University of Calgary. [Link]
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Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Reddy, G. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of Analytical & Bioanalytical Techniques, 2(5). [Link]
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Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. [Link]
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Oreate AI Blog. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]
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Snodin, D. J. (2024). Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. Journal of Pharmaceutical Sciences. [Link]
-
Nalavade, A. K., et al. (n.d.). Development and quantification of Ethyl-p-toluene sulfonate and Isopropyl-p-toluene sulfonate at genotoxic level in tenofovir disoproxil fumarate by using advanced technique. Analytical Chemistry: An Indian Journal. [Link]
-
Restek. (n.d.). Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. [Link]
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Srinivasan, C., et al. (1989). Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(2), 171-175. [Link]
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Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. [Link]
-
Wikipedia. (n.d.). Ethyl bromoacetate. [Link]
-
Ataman Kimya. (n.d.). ETHYL BROMOACETATE. [Link]
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Biju, C. R., et al. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 3(2), 125-129. [Link]
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Taddei, M., et al. (2008). Synthesis of substituted benzofurans via microwave-enhanced catch and release strategy. Journal of Combinatorial Chemistry, 10(4), 517-520. [Link]
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Siddiqui, A. A., et al. (2007). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 119(5), 447-452. [Link]
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Cacchi, S., et al. (2008). Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. Organic Letters, 10(15), 3267-3270. [Link]
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Biju, C. R., et al. (2011). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-in.ammatory. Journal of Young Pharmacists. [Link]
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Williams, C. D., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. [Link]
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ResearchGate. (2020). Greener Approach for Synthesis of Benzofuran Derivatives. [Link]
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Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. [Link]
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Hu, X., et al. (2019). Microwave-Assisted Synthesis of Benzofuran-3(2H)-ones. Acta Chimica Slovenica, 66(3), 745-750. [Link]
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Figshare. (2020). Microwave-Assisted Synthesis and Crystal Structure of Some Novel 1,2,4-Oxadiazol-5-Ylmethyl-1,2,3-Triazoles. [Link]
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PubChem. (n.d.). This compound. [Link]
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Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry, 7(2). [Link]
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Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]
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National Institutes of Health. (2015). Alkylating Agents. LiverTox. [Link]
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PubMed. (2024). Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology. [Link]
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ResearchGate. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). [Link]
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National Institutes of Health. (2024). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. [Link]
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Hoogenboom, R., et al. (2005). Microwave-assisted synthesis and properties of a series of poly(2-alkyl-2-oxazoline)s. Designed Monomers and Polymers, 8(6), 659-671. [Link]
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National Institutes of Health. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. [Link]
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Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
-
Sciforum. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. [Link]
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Flow Chemistry Applications of Ethyl 2-(p-Toluenesulfonyloxy)acetate: Application Notes and Protocols
Introduction: A Safer, More Efficient Alkylating Agent for Continuous Synthesis
In the landscape of modern organic synthesis, the drive towards safer, more efficient, and scalable processes has positioned flow chemistry as a transformative technology.[1][2] This guide explores the untapped potential of Ethyl 2-(p-Toluenesulfonyloxy)acetate as a versatile and advantageous reagent in continuous flow systems. Possessing a highly effective tosylate leaving group, this compound serves as a potent electrophile for the introduction of an ethyl acetate moiety onto a variety of nucleophiles.
Traditionally, alkylating agents such as ethyl haloacetates (e.g., ethyl bromoacetate) are employed for such transformations. However, these reagents are often lachrymatory and corrosive, posing significant handling challenges. This compound presents a non-lachrymatory, crystalline solid alternative, enhancing operational safety without compromising reactivity. Its application in flow chemistry, particularly in packed-bed reactors, offers precise control over reaction conditions, leading to improved yields, selectivity, and simplified downstream processing.
This document provides detailed application notes and scientifically grounded, hypothetical protocols for the use of this compound in the continuous flow synthesis of N-, O-, and S-alkylated products, as well as in the Darzens condensation for the formation of glycidic esters. These protocols are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals seeking to leverage the benefits of this reagent in their synthetic endeavors.
Application Note 1: Continuous N-Alkylation of Amines
The N-alkylation of amines is a cornerstone of pharmaceutical and agrochemical synthesis. The use of this compound in a continuous flow setup offers a highly efficient and controlled method for the synthesis of N-substituted glycine esters.
Scientific Rationale
The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine attacks the electrophilic carbon of the ethyl acetate moiety, displacing the tosylate leaving group. In a continuous flow system, employing a packed-bed reactor with a solid-supported base, such as potassium carbonate, facilitates the deprotonation of the amine and the subsequent sequestration of the p-toluenesulfonic acid byproduct.[3][4] This approach simplifies purification, as the base and byproduct are retained within the reactor, allowing for the direct collection of a cleaner product stream. The enhanced heat and mass transfer in a flow reactor minimizes side reactions and allows for operation at elevated temperatures to increase reaction rates.[1]
Experimental Protocol: Synthesis of Ethyl 2-(phenylamino)acetate
Objective: To demonstrate the continuous N-alkylation of aniline with this compound.
Reagents and Solutions:
-
Reagent Stream A: 0.2 M solution of this compound in acetonitrile.
-
Reagent Stream B: 0.2 M solution of aniline in acetonitrile.
Flow Chemistry Setup:
-
Pumps: Two high-pressure liquid chromatography (HPLC) pumps.
-
Reactor: A packed-bed reactor (10 cm length, 4.6 mm internal diameter) filled with granular potassium carbonate (K₂CO₃).
-
Temperature Control: Reactor oven or heating block.
-
Back Pressure Regulator: To maintain the solvent in the liquid phase at elevated temperatures.
Sources
Scale-up synthesis protocols for Ethyl 2-(p-Toluenesulfonyloxy)acetate reactions
An Application Note and Protocol for the Scale-Up Synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of this compound. This compound is a valuable intermediate in pharmaceutical and fine chemical synthesis, primarily used to introduce an ethyl acetate moiety via nucleophilic substitution, leveraging the excellent leaving group character of the tosylate group. The conversion of the parent alcohol, ethyl 2-hydroxyacetate (ethyl glycolate), into its corresponding tosylate is a critical transformation. This document outlines the underlying chemical principles, process development considerations, a detailed multi-liter scale protocol, and crucial safety measures necessary for a successful and safe scale-up. The protocols and insights provided are geared towards researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.
Introduction and Strategic Importance
The tosylation of alcohols is a cornerstone reaction in modern organic synthesis, converting a poor leaving group (hydroxyl) into an excellent one (tosylate).[1][2] This transformation is achieved with high reliability and typically proceeds with retention of stereochemistry at the carbinol center, as the C-O bond of the alcohol remains intact throughout the reaction.[1] this compound, the product of this reaction, serves as a potent electrophile, enabling the facile construction of more complex molecules.
Scaling this reaction from the benchtop to a pilot or production scale introduces significant challenges. These include managing the reaction exotherm, ensuring homogenous mixing, controlling impurity profiles, and implementing robust safety protocols. This guide addresses these challenges by explaining the causality behind key experimental choices, providing a validated, step-by-step protocol.
Core Principles and Reaction Mechanism
The synthesis of this compound is achieved by the esterification of ethyl 2-hydroxyacetate with p-toluenesulfonyl chloride (TsCl). The reaction is conducted in the presence of a tertiary amine base, such as triethylamine (TEA) or pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct.[1][3][4]
The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the highly electrophilic sulfur atom of TsCl. This displaces the chloride ion and forms a protonated intermediate. The base then deprotonates this intermediate to yield the final tosylate ester and the corresponding ammonium salt.[1]
Caption: Reaction mechanism for the tosylation of an alcohol.
Process Development and Scale-Up Considerations
Successful scale-up requires careful consideration of several critical parameters that influence reaction efficiency, product purity, and safety.
Reagent Stoichiometry and Solvent Selection
To drive the reaction to completion, a slight excess of both p-toluenesulfonyl chloride (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) is typically employed.[1][4] Dichloromethane (DCM) is a common solvent due to its inertness and ability to dissolve all reactants.[4] However, for large-scale operations, environmental and health concerns may necessitate the evaluation of alternative solvents like tetrahydrofuran (THF) or toluene.[4] It is critical that the chosen solvent is anhydrous, as water can react with TsCl and reduce the yield.
Temperature Control
The reaction between TsCl and the alcohol in the presence of a base is exothermic. On a large scale, this heat generation can lead to a runaway reaction if not properly controlled. Therefore, the addition of TsCl must be performed at a reduced temperature (typically 0 °C) in a well-controlled, jacketed reactor.[4][5] The addition should be slow and portionwise or via a dropping funnel, allowing the cooling system to dissipate the generated heat effectively. Maintaining a stable internal temperature is paramount to minimizing side reactions, such as the formation of the corresponding alkyl chloride.[6]
Work-up and Purification Strategy
The work-up procedure is designed to remove the amine hydrochloride salt and any unreacted starting materials. A typical aqueous work-up involves sequential washes with water, dilute acid (e.g., 1M HCl) to remove residual base, and brine to facilitate phase separation.[4][5]
For purification, column chromatography is often used at the lab scale but is impractical for multi-kilogram quantities.[1] Recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) is the preferred method for large-scale purification. Crucially, distillation of the crude product should be avoided. Tosylate esters can be thermally unstable and have been reported to decompose violently upon heating, especially if impurities are present.[7] An incident involving the distillation of a tosylated alkyne resulted in a significant explosion, highlighting the severe risks associated with this purification method.[7]
Detailed Scale-Up Synthesis Protocol (5-Liter Scale)
This protocol describes a representative procedure for the synthesis of this compound on a 5-liter scale.
Safety Warning: This procedure must be carried out in a well-ventilated fume hood or an appropriate process bay. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. p-Toluenesulfonyl chloride is a lachrymator and corrosive. Triethylamine is flammable and has a noxious odor.
Equipment and Reagents
| Equipment | Reagents (Supplier Example: TCI) | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 10 L Jacketed Glass Reactor | Ethyl 2-hydroxyacetate (98%) | 104.10 | 520 g | 5.0 | 1.0 |
| Overhead Stirrer | p-Toluenesulfonyl chloride (TsCl, 98%) | 190.65 | 1144 g | 6.0 | 1.2 |
| Temperature Probe | Triethylamine (TEA, ≥99%) | 101.19 | 760 mL (556 g) | 5.5 | 1.1 |
| 1 L Addition Funnel | Dichloromethane (DCM), anhydrous | 84.93 | 5.0 L | - | - |
| Chiller/Circulator | 1 M Hydrochloric Acid (HCl) | - | 2.0 L | - | - |
| 10 L Separatory Funnel | Saturated Sodium Bicarbonate Solution | - | 2.0 L | - | - |
| Rotary Evaporator | Saturated Sodium Chloride (Brine) | - | 2.0 L | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | 200 g | - | - |
Step-by-Step Procedure
-
Reactor Setup: Assemble the 10 L jacketed reactor with an overhead stirrer, temperature probe, and a nitrogen inlet. Ensure the system is dry and inert.
-
Charge Reactants: Charge the reactor with ethyl 2-hydroxyacetate (520 g, 5.0 mol) and anhydrous dichloromethane (5.0 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor jacket to 0 °C using the chiller. Wait for the internal temperature of the solution to stabilize at 0-2 °C.
-
Base Addition: Slowly add triethylamine (760 mL, 5.5 mol) to the stirred solution, ensuring the internal temperature does not exceed 5 °C.
-
TsCl Addition: Add p-toluenesulfonyl chloride (1144 g, 6.0 mol) portionwise over a period of 1-2 hours. This addition is exothermic. Carefully monitor the internal temperature and adjust the addition rate to maintain it below 5 °C.[3] A white precipitate of triethylammonium chloride will form.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.[4]
-
Quenching & Work-up:
-
Cool the reaction mixture back down to 0-5 °C.
-
Slowly and carefully add 2.0 L of cold water to the reactor.
-
Transfer the entire mixture to a 10 L separatory funnel.
-
Separate the organic (bottom) layer.
-
Wash the organic layer sequentially with:
-
-
Drying and Concentration:
-
Dry the separated organic layer over anhydrous magnesium sulfate (200 g).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Caption: General experimental workflow for scale-up synthesis.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect signals corresponding to the ethyl ester protons, the methylene protons adjacent to the tosylate group, the aromatic protons of the tosyl group, and the methyl protons of the tosyl group.
-
¹³C NMR: Confirm the presence of all expected carbon atoms, including the carbonyl carbon, the carbons of the tosyl group, and the carbons of the ethyl acetate moiety.
-
IR Spectroscopy: Look for characteristic strong stretching frequencies for the sulfonyl group (S=O) around 1360 and 1175 cm⁻¹ and the ester carbonyl (C=O) around 1750 cm⁻¹.[1]
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.[1]
References
-
Fernández, M., Uria, U., Orbe, L., Vicario, J. L., Reyes, E., & Carrillo, L. (2013). Ethyl Glyoxylate N-Tosylhydrazone as Sulfonyl-Transfer Reagent in Base-Catalyzed Sulfa-Michael Reactions. The Journal of Organic Chemistry. Available from: [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Available from: [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]
-
Kabalka, G. W., Varma, M., Varma, R. S., Srivastava, P. C., & Knapp, Jr., F. F. (1986). The tosylation of alcohols. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]
-
University of California, Irvine Environmental Health & Safety. (2007). EXPLOSION IN A CHEMISTRY RESEARCH LAB USING DISTILLATION FOR FINAL PURIFICATION OF TOSYLATED COMPOUND. Available from: [Link]
-
ResearchGate. (n.d.). The effect of the reaction conditions on the tosylation of PIBall-OH at room temperature. Available from: [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ehs.uci.edu [ehs.uci.edu]
Application Notes and Protocols: One-Pot Synthesis of N-Substituted Piperazin-2-ones Utilizing Ethyl 2-(p-Toluenesulfonyloxy)acetate
Introduction
The piperazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide range of biological activities, serving as core structures in compounds targeting various physiological pathways. The efficient construction of this heterocyclic system is, therefore, of significant interest to researchers in organic synthesis and pharmaceutical development. This application note details a robust and efficient one-pot procedure for the synthesis of N-substituted piperazin-2-ones, leveraging the versatile reactivity of Ethyl 2-(p-Toluenesulfonyloxy)acetate. This method offers a streamlined approach to these valuable compounds, minimizing purification steps and maximizing operational simplicity.
This compound, also known as ethyl 2-(tosyloxy)acetate, is a highly effective and versatile bifunctional reagent. The presence of a good leaving group (tosylate) and an ester moiety within the same molecule allows for sequential alkylation and amidation reactions. This unique reactivity profile makes it an ideal candidate for one-pot tandem reactions, leading to the rapid assembly of complex heterocyclic structures.
Mechanistic Rationale: A Tandem Alkylation-Cyclization Cascade
The one-pot synthesis of N-substituted piperazin-2-ones from this compound and an N-substituted ethylenediamine proceeds through a tandem N-alkylation and subsequent intramolecular amidation (cyclization) sequence.
Step 1: Intermolecular N-Alkylation The reaction is initiated by the nucleophilic attack of the more sterically accessible and generally more nucleophilic primary amine of the N-substituted ethylenediamine on the electrophilic carbon of this compound. This results in the displacement of the tosylate leaving group and the formation of a key intermediate, an N-(2-aminoethyl)glycine ester derivative. The choice of a suitable base is crucial to neutralize the p-toluenesulfonic acid byproduct and to facilitate the nucleophilic substitution.
Step 2: Intramolecular Cyclization (Amidation) Under the reaction conditions, the secondary amine of the intermediate undergoes an intramolecular nucleophilic acyl substitution with the proximate ethyl ester. This cyclization step forms the six-membered piperazin-2-one ring and releases ethanol as a byproduct. This intramolecular process is thermodynamically favored and drives the reaction towards the formation of the heterocyclic product.
Caption: One-pot tandem reaction workflow.
Featured Application: One-Pot Synthesis of 4-Benzylpiperazin-2-one
This protocol provides a detailed procedure for the synthesis of 4-benzylpiperazin-2-one, a representative N-substituted piperazin-2-one, from commercially available starting materials.
Materials and Reagents
| Reagent | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₁H₁₄O₅S | 258.29 | 10.0 | 1.0 |
| N-Benzylethylenediamine | C₉H₁₄N₂ | 150.22 | 10.0 | 1.0 |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 20.0 | 2.0 |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | - |
| Brine | NaCl (aq) | - | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - |
Experimental Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.58 g, 10.0 mmol), N-benzylethylenediamine (1.50 g, 10.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 82 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium tosylate). c. Concentrate the filtrate under reduced pressure to remove the acetonitrile. d. Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel. e. Wash the organic layer sequentially with 2 x 25 mL of saturated sodium bicarbonate solution and 1 x 25 mL of brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 4-benzylpiperazin-2-one as a solid.
Expected Results
This one-pot procedure is expected to provide 4-benzylpiperazin-2-one in good to excellent yields (typically 70-85%) after purification. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Troubleshooting and Optimization
-
Incomplete reaction: If the reaction does not go to completion, consider increasing the reaction time or using a higher boiling point solvent such as N,N-dimethylformamide (DMF).
-
Side product formation: The formation of dialkylated products can be minimized by the slow addition of this compound to the reaction mixture containing the diamine and base.
-
Alternative bases: Other non-nucleophilic bases such as triethylamine or diisopropylethylamine can be used, although potassium carbonate is often preferred for its ease of removal.
Conclusion
The one-pot synthesis of N-substituted piperazin-2-ones utilizing this compound offers a highly efficient and atom-economical route to this important class of heterocycles. This application note provides a detailed and reliable protocol that can be readily adapted for the synthesis of a diverse library of piperazinone derivatives for applications in drug discovery and development. The versatility of the starting materials and the operational simplicity of the procedure make it a valuable tool for synthetic chemists.
References
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]
-
Perry, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(10), 2884–2892. [Link]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Common Side Reactions with Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support center for Ethyl 2-(p-Toluenesulfonyloxy)acetate (CAS 39794-75-7). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule featuring an excellent leaving group (tosylate) on the carbon alpha to an ester carbonyl. This unique structure makes it a potent electrophile for introducing an ethyl acetate moiety via nucleophilic substitution. However, this reactivity is also the source of several potential side reactions that can complicate your synthesis and purification.
This guide will address the most common issues in a question-and-answer format, providing both mechanistic explanations and practical solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My substitution reaction with a nucleophile is giving low yields and I'm observing multiple byproducts. What's going on?
A1: The primary challenge with this compound is the competition between the desired SN2 substitution and E2 elimination.
The tosylate group is an exceptional leaving group, facilitating both reaction pathways. The outcome is highly dependent on the nature of your nucleophile and the reaction conditions.
-
Mechanistic Insight:
-
SN2 Pathway (Desired): A potent nucleophile attacks the carbon bearing the tosylate, displacing it to form the desired product. This is favored by strong, non-bulky nucleophiles.
-
E2 Pathway (Side Reaction): A strong base can abstract a proton from the carbon alpha to the tosylate group, leading to the formation of ethyl acrylate and p-toluenesulfonate. This is particularly prevalent with sterically hindered or strongly basic nucleophiles.[1]
-
Troubleshooting Workflow for Low Yields in Substitution Reactions:
Caption: Troubleshooting workflow for competing SN2 and E2 reactions.
Table 1: Nucleophile/Base Selection Guide
| Nucleophile/Base | Predominant Reaction | Rationale |
| NaCN, NaN3, RSH | SN2 | Strong nucleophiles, weak bases. |
| NaOR, NaOH | E2/SN2 | Strong bases, can act as nucleophiles. E2 is often competitive or dominant. |
| t-BuOK, DBU | E2 | Sterically hindered strong bases, highly favor elimination. |
| R2NH (secondary amines) | SN2 | Good nucleophiles, moderately basic. |
Q2: I'm trying to perform a reaction under basic conditions and I'm losing my starting material, but not forming the expected product.
A2: You are likely experiencing issues related to the acidity of the α-protons on the acetate moiety, leading to enolate formation and subsequent side reactions, or hydrolysis of the ester.
The protons on the carbon adjacent to the ester carbonyl are acidic (pKa ≈ 25 in DMSO) and can be removed by a sufficiently strong base.
-
Mechanistic Insight:
-
Enolate Formation: A strong base can deprotonate the α-carbon to form an enolate intermediate. This enolate can then participate in undesired reactions such as self-condensation (Claisen condensation) or reaction with other electrophiles present.
-
Ester Hydrolysis: Under aqueous basic conditions (e.g., NaOH, KOH), the ester can be saponified to the corresponding carboxylate salt, which is unreactive as an electrophile.
-
Visualizing Competing Pathways:
Caption: Competing reactions of this compound under basic conditions.
Experimental Protocol: Minimizing Enolate Formation and Hydrolysis
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried. Moisture can lead to both hydrolysis and quenching of desired intermediates.
-
Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) if the goal is to avoid deprotonation of the α-carbon. If enolate formation is the goal, a strong, non-nucleophilic base like LDA or NaH is appropriate.
-
Temperature Control: Perform reactions at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. Add the base slowly to a solution of the ester to maintain a low concentration of the enolate at any given time.
-
Order of Addition: When performing a substitution with a basic nucleophile, consider adding the ester solution to a solution of the nucleophile to ensure the ester is always in the presence of an excess of the desired reactant.
Q3: My reaction is complete, but I'm having trouble purifying my product. I see a persistent acidic impurity.
A3: The byproduct of most reactions involving this reagent is p-toluenesulfonic acid (TsOH) or its corresponding salt. Residual TsOH can complicate purification and potentially degrade acid-sensitive products. [1]
-
Insight: p-Toluenesulfonic acid is a strong acid (pKa ≈ -2.8), is highly water-soluble, and can be challenging to remove from organic extracts completely.
Purification Protocol: Removal of p-Toluenesulfonic Acid
-
Aqueous Workup:
-
Quench the reaction mixture with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO3). Caution: CO2 evolution will occur. Add the bicarbonate solution slowly with vigorous stirring.
-
Perform multiple extractions with your organic solvent of choice.
-
Wash the combined organic layers with saturated aqueous NaHCO3 solution until the aqueous layer is no longer acidic (test with pH paper).
-
Follow with a brine wash to remove residual water.
-
-
Chromatography:
-
If the product is stable to silica gel, column chromatography is an effective method for removing any remaining TsOH.
-
A small amount of a mild base (e.g., 1% triethylamine) can be added to the eluent to prevent streaking of acidic compounds on the column.
-
Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Triggering Conditions | Key Byproducts | Mitigation Strategies |
| E2 Elimination | Strong, sterically hindered bases; high temperatures | Ethyl acrylate, p-toluenesulfonate | Use a strong, non-bulky nucleophile; lower reaction temperature; choose a less basic nucleophile. |
| Enolate Formation | Strong, non-nucleophilic bases (e.g., LDA, NaH) | Self-condensation products, undesired alkylation | Use a weaker, non-nucleophilic base if only acid scavenging is needed; maintain low temperatures; control stoichiometry and order of addition. |
| Ester Hydrolysis | Aqueous acid or base | p-Toluenesulfonyloxyacetic acid, ethanol | Maintain strictly anhydrous conditions; use non-aqueous workups if possible; if an aqueous workup is necessary, perform it quickly at low temperatures and with a mild base. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
Sources
Technical Support Center: Hydrolysis of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of ethyl 2-(p-toluenesulfonyloxy)acetate, a common side reaction encountered in various synthetic protocols. Our aim is to equip you with the scientific understanding and practical solutions to mitigate this issue in your experiments.
Introduction: The Dual Nature of a Seemingly Stable Intermediate
This compound is a versatile reagent and intermediate in organic synthesis, prized for the excellent leaving group ability of the tosylate moiety. However, its bifunctional nature, possessing both a reactive tosylate and an ester group, makes it susceptible to hydrolysis under various conditions. This undesirable side reaction can lead to reduced yields of the desired product and the formation of impurities, complicating downstream processing and purification. Understanding the mechanisms and contributing factors to its hydrolysis is paramount for successful and reproducible synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of p-toluenesulfonic acid and ethyl glycolate in my reaction mixture. What is causing this?
A1: The presence of p-toluenesulfonic acid and ethyl glycolate strongly indicates the hydrolysis of your starting material, this compound. This occurs when water, present as a contaminant in your reagents or solvent, or intentionally as part of the reaction medium, attacks the electrophilic sulfur atom of the tosylate group. This nucleophilic attack leads to the cleavage of the S-O bond, displacing the tosylate group and leaving behind ethyl glycolate.
Q2: My reaction is being carried out in an anhydrous aprotic solvent, yet I still see evidence of hydrolysis. How is this possible?
A2: Even in seemingly anhydrous conditions, trace amounts of water can be sufficient to cause hydrolysis, especially over extended reaction times or at elevated temperatures. Common sources of water contamination include:
-
Solvents: Incomplete drying of solvents.
-
Reagents: Hygroscopic reagents that have absorbed atmospheric moisture.
-
Glassware: Improperly dried glassware.
-
Atmosphere: Exposure of the reaction to humid air.
It is crucial to employ rigorous anhydrous techniques to minimize these sources of water.
Q3: Can the ester group in this compound also hydrolyze?
A3: Yes, the ethyl ester group is also susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 2-(p-toluenesulfonyloxy)acetic acid and ethanol.[1][2][3] The rate of ester hydrolysis is highly dependent on the pH of the reaction medium.[2] Therefore, you may observe a mixture of hydrolysis products depending on the specific reaction conditions.
Q4: I've noticed that the hydrolysis of my this compound seems faster than I would expect for a simple primary tosylate. Is there a reason for this?
A4: This is an excellent observation and points towards a key mechanistic feature of this molecule: Neighboring Group Participation (NGP) , also known as anchimeric assistance .[4][5][6][7] The adjacent ester group can act as an internal nucleophile, accelerating the departure of the tosylate leaving group. This occurs through the formation of a cyclic intermediate, which is then opened by a nucleophile (in this case, water). This intramolecular pathway is often kinetically more favorable than direct attack by an external nucleophile.[8][9]
Troubleshooting Guide: Minimizing Hydrolysis of this compound
This section provides actionable steps to diagnose and resolve issues related to the unwanted hydrolysis of this compound.
Issue 1: Unexpectedly High Levels of Hydrolysis Products Detected
Root Cause Analysis:
-
Water Contamination: The most common culprit.
-
Reaction Conditions: pH, temperature, and reaction time can all influence the rate of hydrolysis.
-
Reagent Stability: The starting material itself may have degraded upon storage.
Solutions:
| Parameter | Recommended Action | Scientific Rationale |
| Solvents | Use freshly distilled, high-purity anhydrous solvents. Store over molecular sieves. | Minimizes the primary nucleophile (water) responsible for hydrolysis. |
| Reagents | Use freshly opened or purified reagents. Store hygroscopic materials in a desiccator. | Prevents the introduction of water from contaminated reagents. |
| Glassware | Oven-dry all glassware immediately before use and cool under an inert atmosphere (e.g., nitrogen or argon). | Removes adsorbed water from glass surfaces. |
| Atmosphere | Conduct the reaction under a dry, inert atmosphere. | Prevents atmospheric moisture from entering the reaction vessel. |
| pH Control | If compatible with your desired reaction, maintain a neutral pH. Avoid strongly acidic or basic conditions. | Both the tosylate and the ester are more susceptible to hydrolysis at pH extremes. |
| Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. | Hydrolysis is a chemical reaction with an activation energy; lower temperatures will decrease its rate. |
| Reaction Time | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. | Minimizes the time the substrate is exposed to conditions that promote hydrolysis. |
Experimental Protocol: A General Procedure for Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Use a freshly opened bottle of anhydrous solvent (e.g., acetonitrile, THF, DMF) or dispense from a solvent purification system.
-
Ensure your nucleophile and any added base are anhydrous.
-
-
Reaction Setup:
-
Assemble the glassware under a positive pressure of dry nitrogen or argon.
-
Add the anhydrous solvent to the reaction flask via a syringe or cannula.
-
Dissolve the this compound and the nucleophile in the solvent.
-
If a base is required, add it slowly at a low temperature (e.g., 0 °C) to control any exothermic reaction.
-
-
Execution and Monitoring:
-
Maintain the reaction at the desired temperature, using a cryostat or ice bath for sub-ambient temperatures.
-
Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., TLC, LC-MS).
-
Upon completion, proceed with the workup and purification promptly.
-
Visualization of Key Processes
Hydrolysis Mechanism of this compound
Caption: Pathways for the hydrolysis of the tosylate and ester functionalities.
Neighboring Group Participation (NGP) in Tosylate Hydrolysis
Caption: Accelerated hydrolysis via a cyclic intermediate due to NGP.
Advanced Scientific Discussion: The Role of Neighboring Group Participation
The accelerated hydrolysis of this compound compared to simple primary tosylates is a direct consequence of anchimeric assistance from the adjacent ester group.[4][5][6][7] This phenomenon involves the participation of a neighboring group in the rate-determining step of a substitution reaction.
In this specific case, the carbonyl oxygen of the ester can act as an intramolecular nucleophile, attacking the carbon atom bearing the tosylate leaving group. This leads to the formation of a five-membered cyclic acyl-oxonium ion intermediate. This intramolecular process has a lower activation energy than the direct intermolecular attack by a water molecule, thus accelerating the overall reaction rate. The highly electrophilic cyclic intermediate is then rapidly attacked by water to yield the hydrolysis product.
The stereochemical outcome of reactions involving NGP is often retention of configuration at the reaction center. This is because the intramolecular attack and the subsequent intermolecular attack occur from opposite faces of the molecule, resulting in a net retention of stereochemistry. While the carbon bearing the tosylate in this compound is not a stereocenter, this principle is crucial when dealing with chiral analogues.
The efficiency of NGP is influenced by several factors, including:
-
Ring Size of the Intermediate: Five- and six-membered rings are generally favored.
-
Nucleophilicity of the Participating Group: The electron density on the carbonyl oxygen of the ester plays a role.
-
Solvent: The solvent can influence the stability of the charged intermediate.
Understanding the potential for NGP is critical for predicting and controlling the reactivity of this compound and designing robust synthetic procedures.
References
-
Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113. [Link]
-
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. [Link]
-
Cram, D. J. (1952). Studies in Stereochemistry. X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society, 74(9), 2129–2137. [Link]
-
Winstein, S., & Heck, R. (1956). Neighboring Carbon and Hydrogen. XXXI. Neighboring Acetoxy Group in Opening of Glycidic Ester Epoxides. Journal of the American Chemical Society, 78(18), 4801–4807. [Link]
-
Guthrie, J. P. (1978). Hydrolysis of esters of ortho acids: a new mechanism for the specific-acid-catalyzed hydrolysis of esters. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]
-
Lambert, J. B., & Featherman, S. I. (1975). Solvolytic Anchimeric Assistance by the Beta-Silicon Atom. Journal of the American Chemical Society, 97(20), 5890–5892. [Link]
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions at Saturated Carbon Atoms. Chemical Reviews, 56(4), 571–752. [Link]
-
Kirby, A. J. (1996). The evidence for anchimeric assistance. Advances in Physical Organic Chemistry, 31, 97-183. [Link]
-
Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. [Link]
-
Fersht, A. (1985). Enzyme Structure and Mechanism. W. H. Freeman. [Link]
-
Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
Bruice, P. Y. (2016). Organic Chemistry. Pearson. [Link]
-
Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row. [Link]
-
Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 4. scribd.com [scribd.com]
- 5. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic chemistry 17: Anchimeric assistance, epoxide transformations [cureffi.org]
- 9. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support center for the synthesis and optimization of Ethyl 2-(p-Toluenesulfonyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important tosylation reaction. The following question-and-answer format provides in-depth, field-proven insights to ensure the successful and reproducible synthesis of your target compound.
Section 1: Troubleshooting Common Synthesis Issues
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, prepared from ethyl 2-hydroxyacetate (ethyl glycolate) and p-toluenesulfonyl chloride (TsCl), are a frequent challenge. The root causes often stem from suboptimal reaction conditions, reagent quality, or procedural inefficiencies. Here’s a breakdown of the critical factors and actionable solutions:
A. Incomplete Reaction:
-
Underlying Cause: The nucleophilic attack of the alcohol's oxygen on the sulfur atom of TsCl may be too slow or incomplete. This can be due to insufficient activation of the alcohol or inadequate reaction time.
-
Troubleshooting Steps:
-
Monitor Progress Rigorously: Use Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol.[1][2] If the reaction stalls, consider extending the reaction time.[1][2]
-
Optimize Temperature: While the reaction is typically initiated at 0 °C to control the exothermic addition of TsCl, allowing the mixture to slowly warm to room temperature can drive the reaction to completion.[3] For particularly stubborn reactions, gentle heating (e.g., 40-50 °C) might be necessary, but this should be done cautiously to avoid side reactions.[4]
-
Catalyst Addition: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive alcohols.[2][5][6] DMAP acts as a more potent nucleophilic catalyst than pyridine or triethylamine.[1]
-
B. Reagent Quality and Stoichiometry:
-
Underlying Cause: The purity of your starting materials is paramount. Old or improperly stored TsCl can hydrolyze to p-toluenesulfonic acid, reducing its effectiveness. Similarly, wet solvents or bases can consume the tosyl chloride. Incorrect stoichiometry will also lead to incomplete conversion.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your ethyl 2-hydroxyacetate is pure and dry. Use freshly opened or properly stored TsCl.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use anhydrous solvents (like dichloromethane or tetrahydrofuran) and ensure all glassware is flame-dried or oven-dried before use.[2][7] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Reagent Stoichiometry: A slight excess of TsCl (1.2-1.5 equivalents) and the base (1.5-2.0 equivalents) is generally recommended to ensure full conversion of the alcohol.[1][2][3]
-
C. Side Reactions:
-
Underlying Cause: Several side reactions can compete with the desired tosylation, thereby reducing the yield of this compound.
-
Troubleshooting Steps:
-
Chloride Formation: The chloride ion generated from TsCl can act as a nucleophile and displace the newly formed tosylate group, yielding ethyl 2-chloroacetate.[5][8] This is more likely with activated alcohols. Using a non-nucleophilic base or minimizing reaction time and temperature can mitigate this.
-
Hydrolysis: The tosylate product can be susceptible to hydrolysis, especially during the workup.[9][10] Ensure your workup is performed promptly and with cold solutions to minimize this degradation pathway.
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. What are these impurities and how can I prevent their formation?
Answer:
The presence of multiple spots on a TLC plate is a clear indicator of a complex reaction mixture. Identifying these impurities is the first step toward optimizing your reaction to favor the desired product.
Common Impurities and Their Origins:
-
Unreacted Ethyl 2-hydroxyacetate: This will typically have a lower Rf value than the product due to its polarity. Its presence indicates an incomplete reaction.
-
p-Toluenesulfonyl Chloride (TsCl): If a significant excess is used, unreacted TsCl may be visible on the TLC.
-
p-Toluenesulfonic Acid: This is the hydrolysis product of TsCl and is highly polar, often remaining at the baseline of the TLC plate.
-
Pyridinium or Triethylammonium Salts: The hydrochloride salt of the amine base used is a common byproduct and is also very polar.
-
Ethyl 2-chloroacetate: As mentioned previously, this is a potential byproduct from the nucleophilic attack of chloride ions on the tosylate product.[5][8]
Strategies for Minimizing Impurities:
-
Controlled Addition of TsCl: Add the p-toluenesulfonyl chloride solution dropwise at 0 °C to the solution of ethyl 2-hydroxyacetate and base.[1] This helps to control the exothermicity of the reaction and can reduce the formation of side products.
-
Choice of Base: While pyridine and triethylamine are common, pyridine can sometimes be difficult to remove during workup.[11] Triethylamine is generally easier to wash away. For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) might be a better choice.
-
Effective Workup: A thorough aqueous workup is crucial for removing water-soluble impurities. Washing the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove the amine base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine is a standard and effective procedure.[1][3]
Question 3: My purified product seems to be degrading over time. What is the stability of this compound and how should it be stored?
Answer:
This compound, like many tosylates, is a reactive molecule and can be prone to degradation, particularly if not stored correctly.
Factors Affecting Stability:
-
Hydrolysis: Tosylates are susceptible to hydrolysis, which cleaves the ester bond and reverts the molecule to p-toluenesulfonic acid and ethyl 2-hydroxyacetate.[9][10] This process is accelerated by the presence of moisture and acidic or basic conditions.
-
Nucleophilic Attack: The tosylate group is an excellent leaving group, making the molecule susceptible to attack by various nucleophiles.[1][12] This is the basis for its utility in synthesis but also a pathway for degradation if exposed to nucleophilic impurities.
Recommended Storage Conditions:
-
Temperature: Store the purified product at low temperatures, ideally in a refrigerator (2-8 °C) or freezer.[13]
-
Atmosphere: To prevent hydrolysis, store the compound under an inert atmosphere, such as argon or nitrogen.[14]
-
Purity: Ensure the product is thoroughly dried and free from any residual acids, bases, or nucleophilic solvents before long-term storage.
Section 2: Experimental Protocols and Data
Optimized Protocol for the Synthesis of this compound
This protocol is a robust starting point for the synthesis. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl 2-hydroxyacetate (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Triethylamine (TEA) or Pyridine (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq., optional catalyst)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-hydroxyacetate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq.) (and DMAP if used) to the stirred solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.[1]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.[2] Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purify the crude product by column chromatography on silica gel if necessary.
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, poor reagent quality, side reactions. | Monitor with TLC, optimize temperature, use DMAP catalyst, ensure anhydrous conditions, use slight excess of reagents. |
| Multiple Spots on TLC | Unreacted starting materials, byproducts (e.g., salts, ethyl 2-chloroacetate). | Control TsCl addition, use an appropriate base, perform a thorough aqueous workup. |
| Product Degradation | Hydrolysis, nucleophilic attack. | Store at low temperature under an inert atmosphere, ensure product is pure and dry. |
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of this compound.
Section 3: Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for this reaction?
A1: Yes, other anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene can be used.[3] However, dichloromethane (DCM) is often preferred due to its ability to dissolve the starting materials and its ease of removal.
Q2: Is it necessary to purify the product by column chromatography?
A2: The need for column chromatography depends on the purity of the crude product and the requirements of your subsequent reaction. If the TLC of the crude product shows a single major spot with minimal impurities, you may be able to proceed without chromatography after a thorough workup. However, for high-purity applications, chromatography is recommended.[2]
Q3: What is the mechanism of the tosylation reaction?
A3: The tosylation of an alcohol proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of p-toluenesulfonyl chloride.[1] The base, such as triethylamine or pyridine, serves to neutralize the hydrochloric acid (HCl) byproduct that is formed.[1] Pyridine can also act as a nucleophilic catalyst by forming a highly reactive N-tosylpyridinium intermediate.[1]
Reaction Mechanism Diagram
Caption: Simplified mechanism of alcohol tosylation.
Q4: How can I confirm the identity and purity of my final product?
A4: The structure and purity of this compound should be confirmed using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Infrared (IR) spectroscopy: To identify the characteristic sulfonyl (S=O) and ester (C=O) functional groups.[2]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[2]
-
Gas Chromatography (GC): To assess the purity of the compound.[14]
References
- Hydrolysis of oxiranylmethyl tosylates.
- Allen, A. D., et al. Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society.
- Tosylation of Primary Alcohols with TsCl. Benchchem.
- Kazemi, et al. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH.
- Tosylate And Mesyl
- Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
- Ethyl 2-(p-Toluenesulfonyloxy)
- Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions.
- An In-depth Technical Guide to the Synthesis of Tosylates from Alcohols using p-Toluenesulfonyl Chloride (TsCl). Benchchem.
- Oliverio, M., et al. (2013). Optimization of lipophilic alcohols' tosylation for scale-up purposes.
- Sulfonate synthesis by sulfonylation (tosyl
- Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
- Protecting group. Wikipedia.
- Reactions and Mechanisms. Master Organic Chemistry.
- EXPERIMENTAL SUPPORTING INFORM
- This compound, min 98% (GC), 1 gram. CP Lab Safety.
- Organic Syntheses Procedure. Organic Syntheses.
- Ethyl2-(p-Toluenesulfonyloxy)
- Ethyl 2-(p-Toluenesulfonyloxy)
- Mesylates and Tosylates with Practice Problems. Chemistry Steps.
- Method for purifying ethyl acetate.
- Ethyl 2-(2-[(E)-2-Phenyl-1-ethenyl]-6-quinolyloxy-8-p-toluenesulfonamido)acetate.
- Synthesis method of diethyl p-toluenesulfonyloxymethylphosphonate.
- Ethyl 2-(p-Toluenesulfonyloxy)
- This compound 39794-75-7. TCI (Shanghai) Development Co., Ltd..
- Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
- Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago.
- Tosyl
- Purification method of ethyl acetate.
- Ethyl (p-tosyloxy)
- Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. Reddit.
- Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
- Problems with synthesis of Benzyl tosyl
- Isolation of Two Phenolic Compounds from the Ethyl Acetate Fraction of Iraqi Eucalyptus Camaldulensis Dehnh.
- Ethyl p-methylbenzenesulfon
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. calpaclab.com [calpaclab.com]
Improving yield and purity in Ethyl 2-(p-Toluenesulfonyloxy)acetate reactions
Welcome to the technical support center for the synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical reaction. By understanding the underlying principles and common pitfalls, you can significantly improve both the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Reaction Fundamentals
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the reaction of ethyl glycolate (ethyl 2-hydroxyacetate) with p-toluenesulfonyl chloride (TsCl) in the presence of a base. The primary function of this reaction is to convert the poorly reactive hydroxyl group of the alcohol into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] The oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[3][4]
Caption: General reaction scheme for the tosylation of ethyl glycolate.
Q2: What is the role of the base in this reaction, and how do I choose the right one?
The base plays a crucial dual role in the tosylation reaction. Firstly, it acts as a scavenger for the hydrochloric acid (HCl) byproduct that is generated.[5] Secondly, it can act as a nucleophilic catalyst by reacting with tosyl chloride to form a highly reactive intermediate, which is then more readily attacked by the alcohol.[5][6]
Commonly used bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction rate and the profile of side products.
| Base | Key Characteristics | Considerations |
| Pyridine | Often used as both a base and a solvent. It is a good nucleophilic catalyst.[3][5] | Can be difficult to remove during workup. Can also promote elimination side reactions, especially at higher temperatures.[5] |
| Triethylamine (TEA) | A non-nucleophilic, sterically hindered base. | Generally less effective as a catalyst compared to pyridine. |
| Diisopropylethylamine (DIPEA) | A highly sterically hindered, non-nucleophilic base. | Useful when dealing with base-sensitive substrates where elimination is a concern. |
| 4-Dimethylaminopyridine (DMAP) | A highly effective nucleophilic catalyst, often used in catalytic amounts along with a stoichiometric amount of a weaker base like TEA.[6] | Can be difficult to remove and is toxic. |
For the synthesis of this compound, pyridine is a common choice, but if elimination or other side reactions are problematic, switching to a non-nucleophilic base like TEA or DIPEA, perhaps with a catalytic amount of DMAP, could be beneficial.[6]
Q3: Why is reaction temperature a critical parameter?
Temperature control is paramount for a successful tosylation reaction. While heating can increase the reaction rate, it can also promote undesirable side reactions.[7]
-
Low Temperatures (0 °C to room temperature): These conditions are generally preferred as they minimize side reactions such as elimination (formation of ethyl acrylate) and the formation of symmetrical ethers.[5]
-
Elevated Temperatures: Can lead to the decomposition of the product and the formation of colored impurities, making purification more challenging.
It is highly recommended to start the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
Troubleshooting Common Issues
Q4: My reaction is incomplete, what are the likely causes?
An incomplete reaction is a common issue and can often be traced back to a few key factors:
-
Insufficient Reagents: Ensure that at least a slight excess of tosyl chloride and the base are used.
-
Poor Quality Reagents: Tosyl chloride is sensitive to moisture and can degrade over time.[8] Using a freshly opened bottle or recrystallized tosyl chloride is recommended. The solvent and base should be anhydrous.
-
Low Reaction Temperature: If the reaction is proceeding too slowly at room temperature, a modest increase in temperature (e.g., to 40 °C) can be attempted, but with careful monitoring for byproduct formation.
-
Poor Mixing: Ensure that the reaction mixture is being stirred efficiently to ensure homogeneity.
Caption: A workflow for troubleshooting low tosylation yield.
Q5: I'm observing significant byproduct formation. What are these byproducts and how can I minimize them?
The most common byproducts in this reaction are the symmetrical ether of ethyl glycolate and the chloride substitution product.
-
Symmetrical Ether Formation: This occurs when a molecule of deprotonated ethyl glycolate attacks another molecule of the tosylated product. This can be minimized by maintaining a low reaction temperature and ensuring a slight excess of tosyl chloride.
-
Chloride Substitution: The chloride ion generated during the reaction can act as a nucleophile and displace the tosylate group, forming ethyl 2-chloroacetate.[9] This is more likely to occur if the reaction is run for an extended period or at elevated temperatures.
Minimizing these byproducts can be achieved by:
-
Careful control of the reaction temperature (0 °C to room temperature).
-
Using the correct stoichiometry of reagents.
-
Monitoring the reaction by TLC and stopping it once the starting material is consumed.
Q6: My product is degrading during workup or purification. How can I prevent this?
This compound is sensitive to moisture and can hydrolyze back to ethyl glycolate and p-toluenesulfonic acid.[10][11] This is especially true under acidic or basic conditions.
To prevent degradation:
-
Aqueous Workup: Use cold, dilute acid (e.g., 1M HCl) to wash away the base.[7] Avoid using strong acids or bases. Perform the workup as quickly as possible.
-
Drying: Ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent evaporation.
-
Purification: If column chromatography is necessary, use a non-protic eluent system (e.g., hexanes/ethyl acetate) and do not let the product sit on the silica gel for an extended period.
-
Storage: Store the final product under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect it from moisture.[10][12]
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a stirred solution of ethyl glycolate (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.1 eq).
-
If using DCM as the solvent, add pyridine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-12 hours.
Protocol 2: Aqueous Workup and Extraction
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly add the reaction mixture to a separatory funnel containing cold, dilute HCl (1M).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using an appropriate eluent system (determined by TLC, often a gradient of hexanes and ethyl acetate).
-
Dissolve the crude product in a minimal amount of DCM and load it onto the column.
-
Elute the column and collect the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid.[10]
Data Summary
| Solvent | Dielectric Constant | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 9.1 | 40 | Good general-purpose solvent for this reaction. |
| Pyridine | 12.4 | 115 | Can act as both solvent and base. |
| Acetonitrile | 37.5 | 82 | A polar aprotic solvent that can also be used. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Another suitable aprotic solvent. |
References
Sources
- 1. fiveable.me [fiveable.me]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labproinc.com [labproinc.com]
- 11. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. calpaclab.com [calpaclab.com]
Technical Support Center: Purification of Products from Ethyl 2-(p-Toluenesulfonyloxy)acetate Reactions
Welcome to the technical support center for navigating the purification challenges in reactions involving Ethyl 2-(p-Toluenesulfonyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting-oriented answers to common purification issues. The methodologies and explanations provided herein are grounded in established chemical principles and validated laboratory practices to ensure scientific integrity and experimental success.
This compound, also known as ethyl (p-tosyloxy)acetate, is a versatile reagent frequently employed in organic synthesis.[1][2] Its utility stems from the excellent leaving group ability of the tosylate moiety, facilitating a variety of nucleophilic substitution reactions.[3][4][5] However, the purification of the desired products from these reactions can be challenging due to the presence of unreacted starting materials, the tosylate leaving group, and various side products. This guide will address these challenges systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After my substitution reaction with a phenol, I see a significant amount of unreacted this compound in my crude NMR. What went wrong and how do I purify my desired ethyl 2-phenoxyacetate product?
A1: This is a common issue that can arise from several factors impacting the reaction kinetics or equilibrium.
Causality Analysis:
-
Insufficient Reaction Time or Temperature: The nucleophilic attack by the phenoxide on the electrophilic carbon of this compound may be slow. Reactions involving phenols often require elevated temperatures and sufficient time to proceed to completion.
-
Base Strength and Stoichiometry: The reaction requires a base to deprotonate the phenol, forming the more nucleophilic phenoxide. An insufficient amount of base or a base that is not strong enough to completely deprotonate the phenol will result in a low yield.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.[6][7]
Purification Strategy:
If the reaction cannot be driven to completion, the desired ethyl 2-phenoxyacetate product can be purified from the unreacted starting material using flash column chromatography.
Protocol 1: Flash Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase for separating esters of this type is a mixture of hexanes and ethyl acetate.[8] The goal is to find a solvent ratio where the desired product has an Rf value of approximately 0.25-0.35, and there is good separation from the starting tosylate.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is uniform and free of cracks or air bubbles.[9][10]
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.[9][10]
-
Elution: Begin eluting the column with the predetermined solvent system. The less polar compound will typically elute first. In this case, the desired ethyl 2-phenoxyacetate is generally less polar than the starting tosylate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.[11][12]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified ethyl 2-phenoxyacetate.
Q2: My reaction has produced the desired ester, but it is contaminated with p-toluenesulfonic acid. How can I remove this acidic impurity?
A2: The formation of p-toluenesulfonic acid can occur through hydrolysis of the tosylate starting material or the tosylate leaving group. Its removal is crucial and can be effectively achieved through an aqueous workup.
Causality Analysis:
-
Presence of Water: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the tosyl group.
-
Reaction Conditions: Certain reaction conditions might promote the formation of the sulfonic acid.
Purification Strategy:
A standard liquid-liquid extraction procedure can be used to remove the water-soluble p-toluenesulfonic acid.
Protocol 2: Aqueous Workup and Extraction
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[13][14]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will neutralize the acidic p-toluenesulfonic acid, forming its sodium salt, which is highly soluble in the aqueous layer.
-
Phase Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash with sodium bicarbonate solution if necessary (check the pH of the aqueous layer to ensure it is basic).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water and dissolved inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now free of the acidic impurity.
Q3: I am attempting to recrystallize my ethyl 2-aryloxyacetate product, but it keeps "oiling out." What can I do to induce crystallization?
A3: "Oiling out" during recrystallization is a common problem where the compound separates from the solution as a liquid rather than a solid. This typically happens when the solution is supersaturated to a high degree or when the compound's melting point is lower than the temperature of the solution.
Causality Analysis:
-
Inappropriate Solvent System: The chosen solvent or solvent pair may not be ideal for the compound's solubility profile.[15]
-
Cooling Rate: Cooling the solution too rapidly can lead to oiling out instead of the slow, ordered process of crystal formation.
-
Purity of the Compound: Impurities can interfere with the crystal lattice formation, promoting oil formation.
Troubleshooting Strategies for Recrystallization:
| Strategy | Description |
| Optimize Solvent System | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[16][17] Experiment with different solvents or solvent pairs. Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[18] |
| Slow Cooling | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for proper crystal nucleation and growth. |
| Seed Crystals | If a small amount of the pure solid is available, add a "seed crystal" to the cooled, supersaturated solution to initiate crystallization.[16] |
| Scratching the Flask | Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth. |
| Reduce Solvent Volume | If the solution is not sufficiently saturated, carefully evaporate some of the solvent and attempt to recrystallize again. |
Protocol 3: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[18]
-
Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (one in which the product is poorly soluble but is miscible with the "good" solvent) dropwise until the solution becomes slightly cloudy (the point of saturation).[18]
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent.[19] Dry the crystals thoroughly.
Potential Side Reactions and Byproduct Removal
Reactions involving tosylates can sometimes lead to side products through elimination or other pathways.[20][21][22]
Elimination Reactions (E1/E2)
Under basic conditions, particularly with sterically hindered bases or at higher temperatures, an elimination reaction can compete with substitution, leading to the formation of alkene byproducts.
Mitigation and Purification:
-
Reaction Conditions: Use of a less hindered base and milder reaction temperatures can favor substitution over elimination.
-
Purification: Alkenes are typically non-polar and can often be separated from the more polar ester product by column chromatography.
Hydrolysis
As mentioned earlier, the presence of water can lead to the hydrolysis of the starting tosylate to p-toluenesulfonic acid and ethyl glycolate, or hydrolysis of the product ester to the corresponding carboxylic acid.[23][24]
Mitigation and Purification:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize hydrolysis.
-
Purification: Carboxylic acid byproducts can be removed with a basic aqueous wash, as described in Protocol 2.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of a product from a reaction involving this compound.
Sources
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- 24. Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Alkylation of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support guide for troubleshooting the alkylation of Ethyl 2-(p-Toluenesulfonyloxy)acetate. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common challenges encountered during this crucial synthetic transformation. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also proactively design more robust reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Initiation & Low Yield
Question 1: My reaction shows very low or no conversion of the starting this compound. What are the primary factors to investigate?
Answer: Low or no conversion in this SN2 reaction typically points to one of four key areas: the nucleophile's reactivity, the choice and handling of the base, the reaction temperature, or the quality of the reagents and solvent.
-
Nucleophile Reactivity: The success of the reaction hinges on the nucleophile's ability to attack the electrophilic carbon bearing the tosylate group.
-
Causality: For neutral nucleophiles like alcohols or phenols, deprotonation is essential to generate the more potent anionic nucleophile (alkoxide or phenoxide). If you are using a weak base, the equilibrium concentration of the active nucleophile may be too low for the reaction to proceed efficiently.
-
Solution: Ensure you are using a base strong enough to fully deprotonate your nucleophile. For an alcohol with a pKa of ~16-18, a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required. For more acidic phenols, a milder base like potassium carbonate (K₂CO₃) is often sufficient.[1]
-
-
Base Stoichiometry and Handling: The base is not just a catalyst; it's a stoichiometric reagent.
-
Causality: Using a sub-stoichiometric amount of base will result in incomplete formation of the nucleophile, leading directly to poor yields. Additionally, many strong bases (e.g., NaH) are highly reactive and can be deactivated by moisture in the air or in the solvent.
-
Solution: Use at least 1.05-1.2 equivalents of base. Ensure bases like NaH are handled under an inert atmosphere (Nitrogen or Argon) and are dispensed from a freshly opened container or have been stored properly.
-
-
Reaction Temperature: While many SN2 reactions proceed at room temperature, some require thermal energy to overcome the activation barrier.
-
Causality: Insufficient thermal energy can lead to a sluggish reaction rate. Conversely, excessive heat can promote side reactions like elimination.[2]
-
Solution: If the reaction is slow at room temperature, try gently heating to 40-60 °C. Monitor the reaction by TLC or LC-MS to track the consumption of starting material without promoting byproduct formation.
-
-
Solvent and Reagent Purity: The reaction environment is critical.
-
Causality: Protic solvents (like water or alcohols) can solvate and stabilize the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its ability to attack the electrophile.[3][4] This effect significantly slows down SN2 reactions.[5] Water can also hydrolyze the starting tosylate or the product ester.[6]
-
Solution: Always use anhydrous polar aprotic solvents such as DMF, DMSO, or acetonitrile.[7][8] These solvents solvate the cation of the base but leave the anionic nucleophile "naked" and highly reactive.[5] Ensure solvents are obtained from a sealed bottle or properly dried before use.
-
Category 2: Byproduct Formation & Selectivity
Question 2: My TLC and NMR analysis show a significant byproduct that I suspect is from an elimination (E2) reaction. How can I favor substitution (SN2)?
Answer: The competition between SN2 and E2 pathways is a classic challenge in alkylation chemistry, especially with secondary tosylates, but it can also occur with primary tosylates under the wrong conditions.[9][10][11] The key is to manipulate reaction parameters to favor the substitution pathway.
-
The Role of the Base/Nucleophile: The structure and strength of your base are paramount.
-
Causality: Strong, sterically hindered bases (e.g., potassium tert-butoxide, t-BuOK) are more likely to act as bases rather than nucleophiles. They will preferentially abstract a proton from the carbon adjacent to the tosylate group, initiating the E2 pathway.[2] Strong, non-bulky bases (e.g., sodium methoxide) can act as both a nucleophile and a base, leading to product mixtures.[12]
-
Solution:
-
Use a Weaker, Non-Hindered Base: If your nucleophile is acidic enough (e.g., a phenol), use a weaker base like K₂CO₃.
-
Choose a "Soft," Less Basic Nucleophile: If possible, use a nucleophile that is highly polarizable but less basic, such as iodide or an azide anion. These strongly favor the SN2 pathway.[2]
-
Control Temperature: Lowering the reaction temperature generally favors the SN2 reaction, as the E2 pathway often has a higher activation energy.
-
-
-
Solvent Choice: The solvent influences the reactivity of the nucleophile.
-
Causality: As mentioned previously, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, which accelerates the SN2 reaction rate, often allowing it to outcompete the E2 pathway, especially at lower temperatures.[5][13]
-
Solution: Stick to anhydrous DMF, DMSO, or acetonitrile for these reactions.
-
The interplay between these factors is summarized in the diagram below.
Caption: SN2 substitution vs. E2 elimination pathways.
Question 3: I'm observing an unexpected byproduct corresponding to the alkyl chloride. Where is this coming from?
Answer: This is a subtle but common issue that arises from the preparation of the starting material. This compound is typically synthesized from ethyl 2-hydroxyacetate and p-toluenesulfonyl chloride (TsCl), often in the presence of a base like pyridine to neutralize the HCl byproduct.
-
Causality: The chloride anion (Cl⁻) generated during the tosylation is a competent nucleophile. Although tosylate is an excellent leaving group, under certain conditions (e.g., elevated temperatures or high chloride concentration), the chloride ion can displace the newly formed tosylate group in an equilibrium process, generating the alkyl chloride.[14][15]
-
Solution:
-
Purify the Starting Material: Ensure your starting this compound is thoroughly purified after its synthesis to remove any residual chloride salts (e.g., pyridinium hydrochloride).
-
Low Temperature Tosylation: When preparing the tosylate, conduct the reaction at low temperatures (e.g., 0 °C) to minimize the rate of the competing chloride displacement.[15]
-
Add a Better Nucleophile: In your main alkylation reaction, the intended nucleophile is usually much stronger than chloride, so this side reaction should be minimal if the starting material is pure.
-
Category 3: Workflow & Purification
Question 4: What is a reliable, general protocol for performing the alkylation and what is the best way to purify the final product?
Answer: A robust experimental workflow is key to reproducibility. Below is a general protocol followed by a purification strategy.
Caption: General experimental workflow for alkylation.
Purification aims to remove the non-polar organic impurities and the highly polar tosylate salt byproduct.
-
Aqueous Workup: This is the first and most critical purification step.
-
Objective: To quench any remaining reactive base and to remove the bulk of the water-soluble byproducts, such as the sodium or potassium p-toluenesulfonate salt.
-
Procedure: After the reaction is complete, cool it in an ice bath and slowly add saturated aqueous ammonium chloride (NH₄Cl) or water to quench unreacted hydride or strong base. Transfer the mixture to a separatory funnel and extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers sequentially with water and then brine to remove residual salts.
-
-
Column Chromatography: This is typically necessary for achieving high purity.
-
Objective: To separate the desired product from unreacted starting materials and any organic byproducts.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system of increasing polarity, typically starting with a low-polarity mixture like 95:5 Hexanes:Ethyl Acetate and gradually increasing the proportion of ethyl acetate. The exact gradient will depend on the polarity of your product. Common impurities in ethyl acetate itself, like ethanol or acetic acid, should be removed from the solvent beforehand if high purity is needed.[16]
-
For your convenience, the table below summarizes common choices for this reaction.
| Parameter | Recommended Choice | Rationale |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic; enhances nucleophilicity and accelerates SN2 rate.[5][7] |
| Base (for Alcohols) | NaH, KH, LiHMDS | Strong, non-nucleophilic bases that ensure complete deprotonation. |
| Base (for Phenols) | K₂CO₃, Cs₂CO₃ | Sufficiently basic for the more acidic phenol proton; minimizes side reactions.[1] |
| Temperature | 0 °C to 60 °C | Start low to control exotherm and selectivity, then warm as needed to drive the reaction. |
References
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Elimination of Tosylates. Sciencemadness.org. Available from: [Link]
-
Tosylates And Mesylates. Master Organic Chemistry. (2015-03-10). Available from: [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Available from: [Link]
-
Ch8 : Tosylates. University of Calgary. Available from: [Link]
-
Anomalous behavior of tosylates in elimination reactions. Journal of Organic Chemistry. (1980). Available from: [Link]
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver. Available from: [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? Quora. (2023-03-20). Available from: [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. (2015-07-09). Available from: [Link]
-
Solvent effects on the structure of SN2 transition states. ResearchGate. (2008-08-06). Available from: [Link]
-
Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2024-03-28). Available from: [Link]
-
Confused about the reaction between tosylate and methoxide ion. Reddit. (2021-10-29). Available from: [Link]
-
Solvent Effects on Sn2 Reactions. YouTube. (2014-06-29). Available from: [Link]
-
Consideration of selectivity in tosylation of alcohols in the absence of KOH. ResearchGate. (2013). Available from: [Link]
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Reactions of alcohols to form alkyl bromides and tosylates. Sciencemadness.org. (2015-05-13). Available from: [Link]
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Reactions of Alcohols. Chemistry LibreTexts. (2024-09-22). Available from: [Link]
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Purification of Ethyl acetate. LookChem. Available from: [Link]
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Tosylate displacement reaction. Reddit. (2022-04-06). Available from: [Link]
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Optimization of the alkylation reaction. ResearchGate. (2016). Available from: [Link]
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This compound. PubChem. Available from: [Link]
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STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry. (2024). Available from: [Link]
-
Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. (2024). Available from: [Link]
- Purification method of ethyl acetate. Google Patents. (CN104177257A).
-
Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Eagle Scholar. (2022-04-14). Available from: [Link]
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-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. (2017-04-10). Available from: [Link]
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Chemical structures of: a) the synthesized ethyl glyoxylate derivatives... ResearchGate. (2023). Available from: [Link]
-
How to purify esterefication product? ResearchGate. (2016-04-15). Available from: [Link]
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Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walailak Journal of Chemistry. (2024-12-31). Available from: [Link]
-
Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry. (2014). Available from: [Link]
-
Photoredox Alkylation of Heteroarenes Using Ethyl Acetate. ChemistryViews. (2021-01-12). Available from: [Link]
-
Side-Chain Alkylation of Toluene with Ethylene. University of Twente Research Information. Available from: [Link]
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- 14. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. reddit.com [reddit.com]
- 16. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
Technical Support Center: Solvent Effects in Reactions of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of solvents in reactions involving Ethyl 2-(p-Toluenesulfonyloxy)acetate. Understanding and controlling solvent effects is paramount to achieving desired reaction outcomes, be it optimizing yield, minimizing side products, or controlling stereochemistry.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with this compound is sluggish and giving low yields. What is the most likely cause related to my choice of solvent?
A1: A common pitfall in SN2 reactions involving tosylates is the use of protic solvents (e.g., water, ethanol, methanol). While these solvents are excellent at dissolving ionic nucleophiles, they can significantly hinder the reaction rate. Protic solvents form a "cage" around the nucleophile through hydrogen bonding, a phenomenon known as solvation.[1][2] This solvation shell stabilizes the nucleophile, making it less reactive and sterically hindered from attacking the electrophilic carbon of the this compound.[3][4]
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: To enhance the reactivity of your nucleophile, it is highly recommended to use a polar aprotic solvent.[1][2] These solvents, such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (CH₃CN) , can dissolve ionic nucleophiles but do not form strong hydrogen bonds with them.[1][2] This leaves the nucleophile "naked" and more reactive, accelerating the SN2 pathway.[3]
-
Ensure Anhydrous Conditions: The presence of water in your reaction mixture can lead to hydrolysis of the tosylate, forming the corresponding alcohol and p-toluenesulfonic acid. This side reaction consumes your starting material and reduces the overall yield. Always use anhydrous solvents and ensure your glassware is thoroughly dried.
Q2: I am observing a mixture of SN1 and SN2 products. How can I favor the SN2 pathway exclusively?
A2: The observation of both SN1 and SN2 products indicates that the reaction conditions are not selective for a single pathway. This compound is a primary tosylate, which generally favors the SN2 mechanism. However, certain conditions can promote the SN1 pathway.
Key Factors Influencing the Reaction Pathway:
| Factor | Favors SN1 | Favors SN2 |
| Solvent | Polar Protic (e.g., H₂O, ROH) | Polar Aprotic (e.g., DMF, DMSO, Acetone) |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, N₃⁻, RS⁻) |
| Concentration of Nucleophile | Low | High |
To favor the SN2 pathway:
-
Utilize a Polar Aprotic Solvent: As detailed in Q1, this is the most critical factor for promoting SN2 reactions.[1][2]
-
Employ a Strong, High-Concentration Nucleophile: A high concentration of a strong nucleophile will increase the rate of the bimolecular SN2 reaction, outcompeting the unimolecular SN1 pathway.[1][2]
Q3: My reaction has turned cloudy, and I am getting a poor yield. What could be the issue?
A3: A cloudy reaction mixture often indicates the formation of a precipitate, which could be due to several factors:
-
Insolubility of Reagents: Your nucleophilic salt may not be fully soluble in the chosen solvent. While polar aprotic solvents are generally good at dissolving salts, solubility can still be an issue.
-
Side Reactions: The cloudiness could be due to the formation of insoluble byproducts. For instance, if there is moisture present, the hydrolysis of the tosylate can lead to the formation of p-toluenesulfonic acid, which might precipitate out depending on the reaction conditions.
-
Reagent Quality: Old or improperly stored reagents can also be a source of problems. For example, tosyl chloride, used to prepare the tosylate, can hydrolyze over time.[5] Similarly, hygroscopic bases like triethylamine can absorb water from the atmosphere.[6]
Troubleshooting Protocol:
-
Verify Reagent Solubility: Check the solubility of your nucleophile in the chosen solvent at the reaction temperature. If solubility is an issue, you may need to switch to a different polar aprotic solvent or use a phase-transfer catalyst.
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and glassware. Use freshly opened or distilled reagents where possible.
-
Characterize the Precipitate: If possible, isolate and characterize the precipitate to identify the source of the problem. This can provide valuable clues about unwanted side reactions.
Troubleshooting Guides
Guide 1: Optimizing SN2 Reactions
Objective: To maximize the yield of the SN2 product and minimize side reactions.
Sources
- 1. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Managing the Moisture Sensitivity of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support center for Ethyl 2-(p-Toluenesulfonyloxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the challenges associated with this moisture-sensitive reagent. Here, we address common issues through a troubleshooting and FAQ format, explaining the causality behind experimental choices to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or failing. What is the most likely cause?
A1: The primary suspect in failed or sluggish reactions involving this compound is the hydrolysis of the ester. This compound is highly susceptible to moisture, which can degrade the reagent before it has a chance to participate in the desired reaction. The presence of water leads to the cleavage of the tosylate group, forming p-toluenesulfonic acid and ethyl glycolate, neither of which are active in the intended nucleophilic substitution.
To confirm hydrolysis, you can analyze a small sample of your starting material by ¹H NMR. The presence of a singlet peak around 2.4 ppm corresponding to the methyl group of p-toluenesulfonic acid and the absence of the characteristic ethyl group signals of the starting material would indicate significant degradation.
Q2: How should I properly store this compound to prevent moisture-induced degradation?
A2: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dry place.[1] For long-term storage, a desiccator containing a drying agent like anhydrous calcium sulfate (Drierite®) is highly recommended. The use of a glove box with a dry nitrogen or argon atmosphere for storage and handling provides the best protection against moisture.
Q3: I've noticed a decrease in the yield of my nucleophilic substitution reaction over time, even with a new bottle of the reagent. What could be the issue?
A3: A gradual decrease in yield often points to incremental exposure to atmospheric moisture each time the reagent bottle is opened. Even brief exposure can be detrimental. To mitigate this, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere. This practice minimizes the number of times the main stock is exposed to the environment. Additionally, ensure all glassware is rigorously dried in an oven (e.g., at 110 °C) and cooled under a stream of dry inert gas before use.[2]
Q4: Can I use standard laboratory solvents with this compound?
A4: No, it is imperative to use anhydrous solvents. Solvents should be freshly dried and distilled or obtained from a sealed commercial source. The use of molecular sieves to dry the solvent immediately before use is also a good practice. Common solvents like acetonitrile, dichloromethane, and tetrahydrofuran must be thoroughly dried, as residual water will readily hydrolyze the tosylate.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound.
Issue 1: Low or No Product Formation in a Nucleophilic Substitution Reaction
| Potential Cause | Diagnostic Check | Recommended Solution |
| Hydrolysis of Starting Material | Analyze the starting material via ¹H NMR for the presence of p-toluenesulfonic acid. | Purchase a new, sealed bottle of the reagent or re-purify the existing stock if possible. Implement stringent anhydrous handling and storage techniques. |
| "Wet" Reaction Solvents | Use a Karl Fischer titrator to determine the water content of the solvent. | Use freshly dried and distilled solvents or purchase anhydrous grade solvents and use them immediately after opening. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Increase the reaction time or temperature, or consider using a stronger nucleophile if the reaction conditions allow. |
| Poor Nucleophile | Review the pKa of the conjugate acid of the nucleophile. | Select a more appropriate nucleophile for the desired transformation. Tosylates are excellent leaving groups for SN2 reactions with good nucleophiles.[3][4] |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Diagnostic Check | Recommended Solution |
| Elimination (E2) Reaction | Characterize the byproduct by NMR and MS to identify an alkene. | Use a less sterically hindered base or a more nucleophilic, less basic reagent. Running the reaction at a lower temperature can also favor substitution over elimination. |
| Reaction with Solvent | If using a nucleophilic solvent (e.g., an alcohol), look for byproducts where the solvent has added to the electrophilic carbon. | Choose a non-nucleophilic, anhydrous solvent for the reaction. |
| Side Reactions of the Nucleophile | Analyze the reaction mixture for byproducts resulting from the decomposition or self-reaction of the nucleophile. | Ensure the nucleophile is stable under the reaction conditions. Consider protecting reactive functional groups on the nucleophile. |
Section 3: Key Experimental Protocols & Workflows
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol outlines the essential steps for performing a successful nucleophilic substitution using this compound under anhydrous conditions.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at a minimum of 110 °C for several hours and allowed to cool to room temperature in a desiccator or under a stream of dry argon or nitrogen.[2]
-
Inert Atmosphere: Assemble the reaction apparatus while hot and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
-
Reagent Handling: Transfer this compound and the nucleophile to the reaction vessel using syringes or under a blanket of inert gas.
-
Solvent Addition: Add the anhydrous solvent via a syringe or cannula.
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Quench the reaction with a suitable reagent and perform the extraction and purification steps. Note that aqueous workups should be avoided until the starting material is fully consumed to prevent hydrolysis.
Workflow for Troubleshooting a Failed Reaction
The following diagram illustrates a logical workflow for diagnosing and resolving issues with reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
Mechanism of Hydrolysis
Understanding the mechanism of hydrolysis is key to preventing it. Water acts as a nucleophile and attacks the electrophilic sulfur atom of the tosylate group. This is often the rate-determining step in the degradation of the reagent.[5][6]
Caption: Simplified mechanism of this compound hydrolysis.
Section 4: Concluding Remarks
The successful application of this compound in organic synthesis is critically dependent on the stringent exclusion of moisture. By implementing the handling, storage, and experimental protocols outlined in this guide, researchers can significantly improve the reliability and reproducibility of their results. Proactive management of moisture sensitivity is not merely a suggestion but a requirement for achieving high yields and purity in reactions involving this versatile reagent.
References
- Vertex AI Search. (n.d.). SAFETY DATA SHEET.
- Sasol Chemicals. (2025, January 15). Material Safety Data Sheet.
- ChemPoint.com. (2024, November 12). SAFETY DATA SHEET.
- Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl acetate.
- Meridian Bioscience. (2024, February 2). SAFETY DATA SHEET.
- OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups.
- University of Calgary. (n.d.). Ch8 : Tosylates.
- NTU & IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
- Organic Syntheses Procedure. (n.d.). 3 - Organic Syntheses Procedure.
- PubMed. (2015, February 16). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation.
- Semantic Scholar. (n.d.). Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation.
Sources
- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the hydrolysis mechanism of ethyl acetate catalyzed by an aqueous molybdocene: a computational chemistry investigation. | Semantic Scholar [semanticscholar.org]
Preventing elimination side reactions with Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support hub for Ethyl 2-(p-Toluenesulfonyloxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges and questions surrounding the use of this versatile reagent, with a specific focus on mitigating and preventing unwanted elimination side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Elimination Side Reactions
Elimination reactions, primarily E2, are a common competing pathway when using tosylates, including this compound. These reactions lead to the formation of alkenes instead of the desired substitution product, reducing the yield and complicating purification. This section provides a systematic approach to troubleshooting and minimizing these side reactions.
Issue 1: Low Yield of Substitution Product, High Yield of Elimination Byproduct
Primary Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution. This is often a result of an inappropriate choice of base, solvent, or reaction temperature.
Solutions & Explanations:
-
Re-evaluate Your Choice of Base: The basicity and steric bulk of the base are critical factors.
-
Strong, sterically hindered bases such as potassium tert-butoxide (t-BuOK) are known to favor E2 elimination.[1][2] Their bulky nature makes it difficult to act as a nucleophile and attack the carbon atom (SN2 pathway), so they preferentially abstract a proton from a beta-carbon, leading to elimination.
-
Weaker, less sterically hindered bases are more likely to act as nucleophiles and favor the SN2 pathway. Consider using bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or pyridine, especially if your nucleophile is not itself a strong base.[3][4]
-
-
Optimize the Solvent System: The solvent plays a crucial role in the SN2/E2 competition by influencing the reactivity of the nucleophile/base.[5][6]
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally recommended to favor SN2 reactions.[7][8] These solvents solvate the cation of the base but leave the anion (the nucleophile/base) relatively "naked" and more reactive as a nucleophile.
-
Polar protic solvents like ethanol or water can solvate both the cation and the anion of the nucleophile/base through hydrogen bonding. This solvation shell hinders the nucleophile's ability to attack the electrophilic carbon, making it more likely to act as a base and promote E2 elimination.[9]
-
-
Control the Reaction Temperature:
-
Lowering the reaction temperature generally favors the substitution reaction over elimination. Elimination reactions often have a higher activation energy, making them more sensitive to temperature changes. Running the reaction at 0 °C or even lower can significantly reduce the amount of elimination byproduct.
-
Experimental Protocol: Minimizing Elimination in a Typical Nucleophilic Substitution
-
Reagent Preparation:
-
Dissolve your nucleophile in a polar aprotic solvent (e.g., anhydrous DMF or DMSO) under an inert atmosphere (e.g., nitrogen or argon).
-
If a base is required, add a weak, non-nucleophilic base such as potassium carbonate.
-
-
Reaction Setup:
-
Cool the solution of the nucleophile and base to 0 °C in an ice bath.
-
Slowly add a solution of this compound in the same solvent dropwise to the cooled mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution).
-
Proceed with standard extraction and purification procedures.
-
Issue 2: Inconsistent Reaction Outcomes and Reproducibility
Primary Cause: This can stem from variations in reagent quality, moisture content, or subtle changes in reaction setup that affect the delicate balance between substitution and elimination.
Solutions & Explanations:
-
Ensure Anhydrous Conditions: Moisture can hydrolyze the tosylate and can also affect the basicity of the reaction medium. Always use anhydrous solvents and dry glassware.
-
Reagent Purity: Use freshly purified reagents. The purity of this compound, the nucleophile, and the base can impact the reaction. Impurities in the base can sometimes be more basic and promote elimination.
-
Standardize Procedures: Maintain consistency in the rate of addition of reagents, stirring speed, and temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to elimination reactions?
A1: The tosylate group (-OTs) is an excellent leaving group because its negative charge is well-stabilized by resonance.[10][11] This makes the carbon atom it is attached to highly electrophilic and susceptible to both nucleophilic attack (SN2) and elimination (E2). The presence of alpha-protons (hydrogens on the carbon adjacent to the tosylate-bearing carbon) provides a site for a base to abstract a proton, initiating the E2 elimination pathway.[1][12]
Q2: Can I use a strong nucleophile that is also a strong base?
A2: It is possible, but extreme care must be taken to favor substitution.[13] When using a strong nucleophile that is also a strong base (e.g., alkoxides), the reaction conditions become critical.[14] Low temperatures, a polar aprotic solvent, and a high concentration of the nucleophile can help favor the SN2 pathway.[7] However, some degree of elimination is often unavoidable in these cases.
Q3: How does the structure of the substrate affect the SN2/E2 competition?
A3: While the topic is specifically about this compound (a primary tosylate), it's important to understand the general trend. Primary substrates, like the one , are less sterically hindered and generally favor SN2 reactions.[15][16] Secondary and tertiary substrates are more sterically hindered, making SN2 reactions progressively more difficult and increasing the likelihood of E2 elimination.[13][17]
Q4: Are there any alternative leaving groups I can use to avoid elimination?
A4: While tosylates are common, other sulfonate esters like mesylates (-OMs) and triflates (-OTf) can also be used.[10] Triflates are even better leaving groups than tosylates, which can sometimes accelerate the desired SN2 reaction to outcompete E2. However, the principles of controlling the reaction conditions (base, solvent, temperature) remain the same. In some cases, switching to a different type of electrophile, if the synthesis allows, might be a more effective strategy.
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired SN2 pathway and the undesired E2 side reaction for this compound.
Caption: Systematic workflow for reaction optimization.
References
-
14.3: Elimination by the E1 Mechanism - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]
-
Saunders, W. H., & Feit, I. N. (1968). Mechanisms of elimination reactions. XIII. Effect of base, solvent, and structure on product ratios in elimination reactions of some secondary tosylates. Journal of the American Chemical Society, 90(25), 7009-7014. Retrieved from [Link]
-
van der Heijden, H., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. ChemPhysChem, 22(24), 2535-2542. Retrieved from [Link]
-
Feit, I. N., & Saunders, W. H. (1970). Mechanisms of Elimination Reactions. XIII. The Effect of Base, Solvent, and Structure on Product Ratios in Elimination Reactions of Some Secondary Alkyl Tosylates. Journal of the American Chemical Society, 92(19), 5615-5619. Retrieved from [Link]
-
How Solvation Influences the SN2 versus E2 Competition. (2021, December 21). ResearchGate. Retrieved from [Link]
-
Why do polar aprotic solvents favour SN2 over E2? (2019, May 7). Chemistry Stack Exchange. Retrieved from [Link]
-
Preparation of Alkyl Halides and Tosylates from Alcohols. OpenOChem Learn. Retrieved from [Link]
-
Solvent effects for SN2, SN1, E2, and E1. (2021, January 25). YouTube. Retrieved from [Link]
-
Determining SN1, SN2, E1, and E2 Reactions: Crash Course Organic Chemistry #23. (2021, March 4). YouTube. Retrieved from [Link]
-
Mesylates and Tosylates with Practice Problems. Chemistry Steps. Retrieved from [Link]
-
Alkyl tosylates can undergo either SN2 or E2 reactions. In this example, I think the alkyl tosylate will undergo E2 because the leaving group is on a tertiary carbon. Am I correct? Thank you. : r/chemhelp. (2023, March 30). Reddit. Retrieved from [Link]
-
Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. (2016, December 20). Tetrahedron Letters, 58(3), 225-227. Retrieved from [Link]
-
Reactions of alcohols to form alkyl bromides and tosylates. (2015, May 13). Sciencemadness.org. Retrieved from [Link]
-
Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry. Retrieved from [Link]
-
SN1, SN2, E1, E2: How to Choose the Mechanism. OrgoSolver. Retrieved from [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012, December 4). Master Organic Chemistry. Retrieved from [Link]
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. Retrieved from [Link]
-
E2 Reaction Tricks & Details You Need To Know! (2022, March 30). YouTube. Retrieved from [Link]
-
Mechanism of the E2 Reaction. (2025, December 12). Master Organic Chemistry. Retrieved from [Link]
-
Regiochemistry and Stereochemistry of E2 Elimination. (2023, June 28). YouTube. Retrieved from [Link]
-
Substitution and elimination reactions | Organic chemistry | Khan Academy. (2010, September 16). YouTube. Retrieved from [Link]
Sources
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- 5. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. reddit.com [reddit.com]
Navigating Reaction Pathways: A Technical Guide to Kinetic vs. Thermodynamic Control in Ethyl 2-(p-Toluenesulfonyloxy)acetate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(p-Toluenesulfonyloxy)acetate. Here, we will explore the critical concept of kinetic versus thermodynamic control in reactions involving this versatile reagent. Our goal is to provide you with the insights and practical guidance needed to troubleshoot experiments, optimize reaction conditions, and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are kinetic and thermodynamic products in the context of a chemical reaction?
In a reaction where multiple products can be formed, the distinction between kinetic and thermodynamic control is crucial.[1][2]
-
Kinetic Product: This is the product that forms the fastest.[2][3] Its formation is favored by a lower energy of activation, meaning it requires less energy to reach the transition state.[1] Kinetic control is typically achieved under conditions that are irreversible, such as low temperatures and short reaction times.[1]
-
Thermodynamic Product: This is the most stable product.[2] While it may form more slowly due to a higher activation energy, it is the favored product when the reaction is reversible, allowing the system to reach equilibrium.[1][3] Thermodynamic control is generally favored by higher temperatures and longer reaction times, which provide the energy needed to overcome the activation barriers of both forward and reverse reactions.[4]
Troubleshooting Guide: Common Issues in Reactions of this compound
This compound, also known as ethyl 2-(tosyloxy)acetate, is a valuable reagent in organic synthesis.[5][6] It possesses a highly reactive tosylate group, which is an excellent leaving group, making the molecule susceptible to nucleophilic substitution reactions.[7][8][9] The methylene group adjacent to the carbonyl is also acidic and can be deprotonated to form an enolate, which can then act as a nucleophile. Understanding how to control the reaction pathways of this molecule is key to its successful application.
Issue 1: My reaction with a nucleophile is giving a mixture of O-alkylation and C-alkylation products. How can I favor one over the other?
This is a classic case of kinetic versus thermodynamic control involving an ambident nucleophile (the enolate of ethyl acetate). The enolate has two nucleophilic sites: the oxygen and the carbon.
-
O-alkylation (Kinetic Product): Attack by the more electronegative oxygen atom of the enolate is generally faster. This is because the negative charge is more concentrated on the oxygen. To favor the kinetic O-alkylation product, you should employ conditions that promote irreversible, rapid reactions.
-
C-alkylation (Thermodynamic Product): The C-C bond formed during C-alkylation is typically stronger and more stable than the C-O-C bond formed in O-alkylation. To favor the more stable C-alkylation product, you need conditions that allow the initial O-alkylation product to revert to the enolate and then react to form the more stable C-alkylated product.
Troubleshooting Protocol:
| Parameter | To Favor O-Alkylation (Kinetic Control) | To Favor C-Alkylation (Thermodynamic Control) | Rationale |
| Base | Strong, sterically hindered base (e.g., LDA)[4][10] | Strong, smaller base (e.g., NaH, NaOEt)[4] | A bulky base will deprotonate the less sterically hindered α-carbon more quickly, leading to the kinetic enolate. A smaller base can access the more substituted α-carbon, leading to the more stable thermodynamic enolate. |
| Temperature | Low temperature (e.g., -78 °C)[4] | Higher temperature (e.g., room temperature or above)[4] | Low temperatures prevent the reaction from reaching equilibrium, trapping the faster-forming kinetic product.[3] Higher temperatures provide the energy for the reaction to be reversible and reach equilibrium, favoring the most stable product.[3] |
| Reaction Time | Short reaction time[4] | Long reaction time[4] | A shorter reaction time minimizes the chance for the kinetic product to revert and form the thermodynamic product. Longer times allow the system to equilibrate. |
| Solvent | Polar aprotic (e.g., THF) | Polar aprotic (e.g., THF, DMF) | Polar aprotic solvents solvate the cation, leaving the enolate anion more reactive. |
Visualizing the Control Elements:
Caption: Decision workflow for selective O- vs. C-alkylation.
Issue 2: My substitution reaction with a halide nucleophile is sluggish or incomplete. What can I do to improve the yield?
This is a common issue that can often be resolved by considering the principles of the Finkelstein reaction. The Finkelstein reaction is a classic SN2 reaction that involves the exchange of a halogen.[11][12] Tosylates are excellent substrates for this type of reaction.[11][13]
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Solvent | Use a polar aprotic solvent like acetone or DMF.[11][14] | In the classic Finkelstein reaction, the use of acetone is key. Sodium iodide is soluble in acetone, while the resulting sodium tosylate is not, driving the reaction forward by Le Châtelier's principle.[11][14] |
| Nucleophile Source | Use a salt of the desired halide (e.g., NaI, NaBr). | These salts provide a high concentration of the nucleophilic halide anion. |
| Temperature | Gentle heating may be required. | While SN2 reactions are often run at lower temperatures to minimize side reactions, some sluggish reactions may require heating to proceed at a reasonable rate. |
| Purity of Reagents | Ensure all reagents and solvents are anhydrous. | Water can compete as a nucleophile and can also deactivate the halide nucleophile. |
Visualizing the Finkelstein Reaction with a Tosylate:
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scribd.com [scribd.com]
- 11. adichemistry.com [adichemistry.com]
- 12. Finkelstein Reaction [unacademy.com]
- 13. jk-sci.com [jk-sci.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Reactions of Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support center for the synthesis and application of Ethyl 2-(p-Toluenesulfonyloxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile reagent. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reactions, troubleshoot issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the tosylation of ethyl 2-hydroxyacetate.
Q1: What is the primary purpose of converting ethyl 2-hydroxyacetate to this compound?
The primary goal is to transform the hydroxyl group (-OH), which is a poor leaving group, into a tosylate group (-OTs).[1][2] The tosylate is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group. This conversion "activates" the molecule, making it a suitable substrate for nucleophilic substitution (SN2) and elimination (E2) reactions.[3]
Q2: What is the fundamental mechanism for the tosylation of ethyl 2-hydroxyacetate?
The reaction proceeds via a two-step mechanism. First, the oxygen atom of the hydroxyl group in ethyl 2-hydroxyacetate acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1] This results in the displacement of the chloride ion. The second step involves a base, typically pyridine or triethylamine, which deprotonates the intermediate to yield the final product, this compound, and the protonated base.[1][3] Importantly, the configuration at the carbon atom bearing the oxygen is retained during this process.[3][4]
Q3: Why is a base, such as pyridine or triethylamine, essential in this reaction?
A base is crucial for two main reasons. Firstly, it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the potential for acid-catalyzed side reactions. Secondly, the base facilitates the deprotonation of the intermediate, which speeds up the formation of the final tosylate product.[1]
Q4: Are there alternative reagents to p-toluenesulfonyl chloride (TsCl) for this transformation?
Yes, other sulfonyl chlorides can be used to convert alcohols into good leaving groups. Common alternatives include methanesulfonyl chloride (MsCl) and trifluoromethanesulfonyl chloride (TfCl), which produce mesylates (-OMs) and triflates (-OTf) respectively.[1] These also serve as excellent leaving groups.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Incomplete or No Reaction
Symptom: TLC or NMR analysis shows a significant amount of the starting material, ethyl 2-hydroxyacetate, remaining after the expected reaction time.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | TsCl is sensitive to moisture and can hydrolyze to p-toluenesulfonic acid over time, rendering it inactive. | Use a fresh bottle of TsCl or purify the existing stock by recrystallization. |
| Presence of Water | Water will react with TsCl, consuming the reagent and preventing the desired reaction with the alcohol. | Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled bases (e.g., pyridine, triethylamine). |
| Insufficient Base | An inadequate amount of base will not effectively neutralize the HCl byproduct, potentially leading to side reactions or stalling the primary reaction. | Use a slight excess of the base (1.1-1.5 equivalents). |
| Low Reaction Temperature | While the reaction is often initiated at 0°C to control exothermicity, some systems may require warming to room temperature to proceed to completion. | Monitor the reaction by TLC. If it stalls at a low temperature, allow it to warm to room temperature and continue monitoring. |
Issue 2: Formation of an Unexpected Byproduct: Ethyl 2-chloroacetate
Symptom: Mass spectrometry or NMR analysis indicates the presence of ethyl 2-chloroacetate in the crude reaction mixture.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Chloride Ion Nucleophilic Attack | The chloride ion generated from TsCl can act as a nucleophile and displace the newly formed tosylate group, especially if the tosylate is activated by electron-withdrawing groups.[5] | Use a non-nucleophilic base like a hindered amine or consider using p-toluenesulfonic anhydride (Ts₂O) instead of TsCl to avoid the generation of chloride ions. |
| Reaction with Pyridine | If pyridine is used as the base, it can form a pyridinium salt with TsCl, which can then act as a chlorinating agent. | Consider using a different base, such as triethylamine, in a solvent like dichloromethane. |
Issue 3: Difficult Purification
Symptom: The crude product is an oil that is difficult to purify by column chromatography, or the product co-elutes with impurities.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Residual Pyridine/Triethylamine | The basic amine used in the reaction can be challenging to remove completely. | Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate and extract the amine into the aqueous layer. Follow with a wash with saturated sodium bicarbonate solution and then brine. |
| p-Toluenesulfonic Acid Impurity | Hydrolysis of excess TsCl or the product can lead to the formation of p-toluenesulfonic acid. | During the aqueous workup, the wash with saturated sodium bicarbonate solution will help to remove acidic impurities. |
| Product Instability | This compound can be susceptible to hydrolysis or decomposition on silica gel. | Use a less acidic stationary phase for chromatography (e.g., neutral alumina) or minimize the time the product is on the column. Consider recrystallization if the product is a solid at low temperatures. |
Section 3: Experimental Protocols & Data
Protocol 1: Standard Tosylation of Ethyl 2-hydroxyacetate
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add ethyl 2-hydroxyacetate (1.0 eq.) and anhydrous dichloromethane (DCM, 10 mL per mmol of alcohol).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.
-
Addition of TsCl: Dissolve p-toluenesulfonyl chloride (1.2 eq.) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary: Catalyst and Solvent Effects
| Catalyst (Base) | Solvent | Typical Yield (%) | Notes |
| Pyridine | Pyridine (as solvent) | 75-85 | Can be difficult to remove during workup. |
| Triethylamine (TEA) | Dichloromethane (DCM) | 80-90 | Easier to remove than pyridine. |
| DMAP (catalytic) with TEA | Dichloromethane (DCM) | >90 | DMAP can significantly accelerate the reaction. |
| Potassium Carbonate | Acetone | 60-70 | A weaker base, may require longer reaction times or heating. |
Section 4: Visualizing the Process
Reaction Mechanism
Caption: A decision-making workflow for troubleshooting common issues.
References
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available at: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
University of Calgary. Ch8 : Tosylates. Available at: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available at: [Link]
-
Smith, J. (2018). Alcohol Tosylation Reaction [Organic Chemistry]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Ma, D., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(5), 3632-3642. Available at: [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate by TLC
As a Senior Application Scientist, I've frequently guided researchers through the nuances of reaction monitoring. The tosylation of an alcohol is a cornerstone of synthetic chemistry, yet its success hinges on careful tracking. This guide is designed to provide you with the in-depth technical and practical insights necessary to confidently monitor the synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate using Thin-Layer Chromatography (TLC), moving beyond a simple protocol to explain the underlying principles that govern success.
Section 1: Fundamental Principles
Q1: What is the core chemical transformation, and why is TLC effective for monitoring it?
The reaction involves the conversion of a primary alcohol, Ethyl glycolate, into a tosylate ester using p-Toluenesulfonyl chloride (TsCl), typically in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. This transformation is fundamental in organic synthesis as it converts a poor leaving group (the hydroxyl, -OH) into an excellent one (the tosylate, -OTs), facilitating subsequent nucleophilic substitution or elimination reactions.[1][2]
TLC is an ideal monitoring technique for this reaction due to the significant change in polarity between the starting material and the product:
-
Ethyl Glycolate (Starting Material): The presence of the hydroxyl (-OH) group makes this molecule relatively polar, capable of strong hydrogen bonding with the silica gel stationary phase.
-
This compound (Product): The polar -OH group is replaced by the much bulkier and less polar tosylate group. This drastic reduction in polarity causes the product to travel much further up the TLC plate.
This polarity difference results in a large separation between the respective spots on the TLC plate, making the progress of the reaction easy to visualize.
Section 2: Detailed Experimental Protocol for TLC Monitoring
This protocol is designed as a self-validating system to ensure accurate interpretation of your results.
Protocol Steps:
-
Eluent (Mobile Phase) Preparation:
-
Prepare a 4:1 mixture of Hexanes:Ethyl Acetate. This is a good starting point that provides excellent separation for this system.
-
Pour approximately 0.5 cm of the eluent into a developing chamber, place a piece of filter paper inside to aid saturation, and cover it. Allow the chamber to saturate for at least 5-10 minutes.
-
-
TLC Plate Preparation:
-
Using a pencil, lightly draw a baseline (origin) approximately 1 cm from the bottom of a silica gel TLC plate.
-
Mark three distinct lanes on the baseline: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.
-
-
Sample Spotting:
-
Lane S (Starting Material): Dilute your stock Ethyl Glycolate in a solvent like ethyl acetate. Using a capillary tube, apply a small spot of this solution onto the "S" mark.
-
Lane R (Reaction Mixture): At timed intervals (e.g., T=0, 30 min, 60 min), take a small aliquot from your reaction. Quench it in a vial containing a small amount of water and ethyl acetate, and shake. Use the organic layer for spotting on the "R" mark.
-
Lane C (Co-spot): On the "C" mark, first spot the starting material solution (Lane S). Then, without moving the plate, carefully spot the reaction mixture (Lane R) directly on top of the first spot. This lane is crucial for confirming the identity of the starting material spot within the reaction mixture lane.[3]
-
-
Plate Development:
-
Carefully place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below your baseline.
-
Cover the chamber and allow the eluent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
-
Visualization:
-
Step 1: UV Light (Non-destructive): Allow the plate to dry completely in a fume hood. View the plate under a short-wave (254 nm) UV lamp.[4] The product and p-Toluenesulfonyl chloride contain an aromatic ring and are UV-active, appearing as dark spots.[5] The starting material, Ethyl Glycolate, lacks a strong UV chromophore and will be invisible.[4][5] Lightly circle the visible spots with a pencil.
-
Step 2: Chemical Staining (Destructive): Prepare a potassium permanganate (KMnO₄) stain.[6] This stain is highly effective for visualizing oxidizable groups like the alcohol in your starting material.[5][7]
-
Using forceps, quickly dip the plate into the KMnO₄ stain solution.
-
Remove the plate and gently warm it with a heat gun. The starting material will appear as a distinct yellow-brown spot on a purple/pink background.[3] The product spot may also become visible, but often with less intensity.
-
-
Data Interpretation:
A successful reaction will show the gradual disappearance of the low-Rf, UV-inactive, KMnO₄-positive spot (Ethyl Glycolate) and the simultaneous appearance of a high-Rf, UV-active spot (this compound).
Section 3: Frequently Asked Questions (FAQs)
Q1: My starting material, ethyl glycolate, isn't visible under the UV lamp. Is my experiment failing? This is completely normal and expected. Ethyl glycolate does not possess a sufficient conjugated π-system (chromophore) to absorb 254 nm UV light.[4][5] This is precisely why a chemical stain is mandatory to visualize its consumption.
Q2: Which chemical stain is best for this reaction? Potassium permanganate (KMnO₄) is highly recommended. It reacts readily with the alcohol starting material, which is the key component you need to see that isn't UV-active.[7] It provides a clear, high-contrast visualization. Other general-purpose stains like p-anisaldehyde or phosphomolybdic acid can also work but KMnO₄ is particularly well-suited for tracking the disappearance of an alcohol.[3][8]
Q3: Why is the "co-spot" lane so important? The co-spot lane is a critical internal control. It definitively confirms the identity of the starting material spot in your reaction mixture lane. If the lowest spot in the "R" lane has the same Rf value as the single spot in the "S" lane and the lowest spot in the "C" lane, you can be certain it is unreacted starting material. This prevents misinterpretation of spots, especially if unexpected byproducts form.
Q4: What are the expected Retention Factor (Rf) values for my compounds? Rf values are highly dependent on the exact conditions (eluent composition, temperature, plate type). However, you should expect a clear separation as summarized in the table below. The goal is to have the starting material's Rf be low (0.1-0.2) and the product's Rf be significantly higher (0.6-0.8).
| Compound | Expected Polarity | Expected Rf (4:1 Hex:EtOAc) | UV Active (254nm)? | KMnO₄ Stain |
| Ethyl Glycolate (SM) | High | Low (~0.15) | No | Yes (Yellow/Brown) |
| p-Toluenesulfonyl Chloride | Medium | Medium-High (~0.5) | Yes | Weakly/No |
| This compound (Product) | Low | High (~0.7) | Yes | Weakly/Yes |
Section 4: Troubleshooting Guide
| Observation | Potential Cause(s) | Recommended Solution(s) |
| All spots are at the bottom (Low Rf) | The eluent is not polar enough to move the compounds up the plate. | Increase the polarity of the eluent. Prepare a new system with a higher proportion of ethyl acetate (e.g., 3:1 or 2:1 Hexanes:EtOAc). |
| All spots are at the top (High Rf) | The eluent is too polar, causing all compounds to travel with the solvent front. | Decrease the polarity of the eluent. Prepare a new system with a lower proportion of ethyl acetate (e.g., 5:1 or 9:1 Hexanes:EtOAc). |
| Spots are streaking or "tailing" | 1. The sample spotted is too concentrated. 2. The compound is highly acidic/basic and interacting strongly with the silica. 3. The plate was not fully dry when placed in the chamber. | 1. Dilute the sample before spotting. 2. Add a very small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent system. 3. Ensure the initial spotting solvent has completely evaporated before development. |
| No spots are visible after staining | 1. The sample concentration is too low. 2. The staining solution is old or has lost its activity. 3. Insufficient heating was applied after dipping the plate. | 1. Spot the sample multiple times in the same lane, allowing the solvent to dry between applications. 2. Prepare a fresh batch of the KMnO₄ staining solution. 3. Heat the plate gently with a heat gun until the background color begins to change and spots appear. |
| The TsCl spot disappears, but no product spot appears. | The p-Toluenesulfonyl chloride may have been hydrolyzed by trace amounts of water to p-toluenesulfonic acid, which is highly polar and will not move from the baseline. | Check the baseline for a new, immobile spot. Ensure all reagents and glassware are thoroughly dried for future reactions. |
| The starting material spot remains intense after prolonged reaction time. | The reaction is stalled or proceeding very slowly. | This could be due to several factors: insufficient base, low temperature, or poor quality of the TsCl reagent.[9] Re-evaluate the reaction conditions. |
Section 5: Visual Workflows
Diagram 1: Standard TLC Monitoring Workflow
Caption: Workflow for monitoring the tosylation reaction.
Diagram 2: Troubleshooting Logic for TLC Results
Caption: Decision tree for troubleshooting common TLC issues.
References
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]
-
Harper, T. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. YouTube. [Link]
-
ResearchGate. (n.d.). (PDF) Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. [Link]
-
University of California, Los Angeles. (n.d.). TLC Stains. [Link]
-
Sciencemadness.org. (2015). Reactions of alcohols to form alkyl bromides and tosylates. [Link]
-
Unknown Source. (n.d.). TLC Stains. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. [Link]
-
Michigan State University, Department of Chemistry. (n.d.). TLC stains. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Dr. Aman Bajpai. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! YouTube. [Link]
-
ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... [Link]
-
CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Indonesian Journal of Chemical Research. (2022). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal. [Link]
-
PubChem. (n.d.). Ethyl Glycolate. [Link]
- Google Patents. (n.d.).
-
EPFL. (n.d.). TLC Visualization Reagents. [Link]
-
ResearchGate. (2019). How to test the purity of p-toluenesulfonyl chloride (TsCl). [Link]
-
Wikipedia. (n.d.). 4-Toluenesulfonyl chloride. [Link]
-
Chemistry Learning. (2023). METHODS OF VISUALIZATIONS IN TLC. YouTube. [Link]
-
PubChem. (n.d.). 4-Toluenesulfonyl chloride. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). PHOSPHINE-CATALYZED [3 + 2] ANNULATION: SYNTHESIS OF ETHYL 5-(tert-BUTYL)-2-PHENYL-1-TOSYL-3-PYRROLINE-3-CARBOXYLATE. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Detection Progress of Selected Drugs in TLC. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Magic Formulas [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving Ethyl 2-(p-Toluenesulfonyloxy)acetate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Ethyl 2-(p-Toluenesulfonyloxy)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to navigate the complexities of your reactions. This guide is structured to address the most common challenges encountered during the work-up and purification of reactions utilizing this versatile reagent.
This compound, also known as ethyl (tosyloxy)acetate, is a powerful alkylating agent. Its utility stems from the p-toluenesulfonate (tosylate) group, which is an excellent leaving group due to the ability of the sulfonate moiety to stabilize a negative charge through resonance.[1] This makes the adjacent methylene carbon highly susceptible to nucleophilic attack, enabling the efficient introduction of an ethyl acetatemoiety onto a wide range of nucleophiles. However, this reactivity also presents specific challenges in isolating the desired product in high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mode of reactivity for this compound?
A: this compound is an electrophile. The core of its reactivity is the nucleophilic substitution (typically SN2) at the carbon atom alpha to the tosylate group. The tosylate anion (TsO⁻) is a very stable leaving group, making this substitution highly favorable with a variety of nucleophiles (amines, thiols, carboxylates, etc.).[1][2]
Q2: After my reaction appears complete by TLC, what are the most common impurities I should anticipate in the crude mixture?
A: Besides unreacted starting materials, the primary byproducts you will encounter are:
-
p-Toluenesulfonic acid (TsOH) or its salt: This is the displaced leaving group. If you used a base like triethylamine (TEA) or pyridine, it will be present as an ammonium salt (e.g., triethylammonium tosylate).
-
Excess Base: If a basic catalyst or acid scavenger was used (e.g., TEA, pyridine, K₂CO₃).
-
Side-reaction products: Depending on your specific substrate and conditions, you might see byproducts from elimination or reaction with the solvent. A notable side product can be Ethyl 2-chloroacetate if your reaction mixture contains a source of chloride ions (e.g., from using pyridinium hydrochloride as a base).[2][3][4]
Q3: How should I properly store this compound?
A: The compound should be stored under an inert atmosphere, such as argon, in a cool, dry place.[5] Tosylates are sensitive to moisture, which can lead to hydrolysis over time. Ensuring the container is tightly sealed is critical to maintain its reactivity and prevent the formation of p-toluenesulfonic acid.
Q4: Is the ethyl ester functional group susceptible to hydrolysis during a standard aqueous work-up?
A: Yes, under certain conditions. While generally stable to neutral water and mild acidic or basic washes, prolonged exposure to strong aqueous acids or bases (e.g., NaOH, concentrated HCl), especially at elevated temperatures, can cause hydrolysis of the ethyl ester to the corresponding carboxylic acid.[6] It is best practice to perform aqueous washes efficiently and without excessive delays.
Section 2: General Experimental Protocol: Nucleophilic Substitution & Work-up
This protocol outlines a general procedure for the reaction of a generic nucleophile (Nu-H) with this compound.
Reaction Setup:
-
To a dry, inert-atmosphere flask, add the nucleophile (1.0 eq.) and an appropriate anhydrous solvent (e.g., Acetonitrile, DMF, THF).
-
Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq. or Triethylamine, 1.2 eq.) if the nucleophile is an amine or requires deprotonation.
-
Stir the mixture and add this compound (1.1 eq.) dropwise or in portions at the desired reaction temperature (e.g., room temperature).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the limiting reagent is observed.
Work-up Procedure:
-
Quench: Cool the reaction mixture and quench by adding cold water or a saturated aqueous solution of NH₄Cl (especially if strong bases were used).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). Extract the aqueous layer 2-3 times to ensure complete recovery.
-
Washing:
-
Combine the organic layers.
-
Wash with 1 M HCl (if an amine base like TEA or pyridine was used) to remove the base.[7]
-
Wash with saturated aqueous NaHCO₃ solution to remove acidic byproducts like p-toluenesulfonic acid.[7][8]
-
Wash with brine (saturated aqueous NaCl) to reduce the amount of dissolved water in the organic layer.[8]
-
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization, as needed.[8][9]
Visualization of the Standard Work-up Workflow
Caption: Standard experimental workflow for reaction work-up.
Section 3: Troubleshooting Guide
Problem 1: My TLC shows a significant amount of unreacted starting material, even after several hours.
-
Probable Cause: The reaction conditions are not optimal, or the nucleophile is not sufficiently reactive. The base used may not be strong enough to deprotonate the nucleophile effectively.
-
Suggested Solutions:
-
Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C) and continue to monitor by TLC. Be cautious, as higher temperatures can also promote side reactions.
-
Change Solvent: A more polar, aprotic solvent like DMF can sometimes accelerate SN2 reactions. However, be aware that DMF can also promote unwanted side reactions like displacement by chloride ions.[8]
-
Re-evaluate Base: If your nucleophile requires deprotonation, consider a stronger, non-nucleophilic base. For example, if K₂CO₃ is ineffective, NaH might be an option for certain substrates, though this requires stricter anhydrous conditions.[10]
-
Problem 2: My final product is contaminated with a persistent acidic impurity.
-
Probable Cause: This is almost certainly p-toluenesulfonic acid (TsOH) that was not fully removed during the work-up.
-
Suggested Solutions:
-
Repeat Basic Wash: Re-dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash again, thoroughly, with saturated NaHCO₃ solution. Check the pH of the aqueous layer after washing to ensure it is basic (pH > 8).
-
Use a Biphasic System: For some reactions, running them in a biphasic system with an aqueous base like K₂CO₃ can intercept the HCl or TsOH as it forms, simplifying the work-up.[11]
-
Amine Scavengers: In some cases, adding a small amount of a scavenger resin (e.g., an amine-functionalized silica) to the crude organic solution can help remove trace amounts of acid before final concentration.
-
Problem 3: I observe an unexpected spot on my TLC, slightly more non-polar than my product.
-
Probable Cause: This could be the corresponding chloride byproduct, Ethyl 2-chloroacetate. This occurs when the tosylate leaving group on your product (or the starting material itself) is displaced by a chloride ion.[2][4] Chloride ions are often present as the counter-ion in amine-hydrochloride salts (e.g., triethylammonium chloride or pyridinium chloride), which form when these bases neutralize HCl generated from tosyl chloride in a preceding step, or if HCl is present from another source.[2][3]
-
Suggested Solutions:
-
Avoid Chloride Sources: If possible, use bases that do not introduce chloride ions, such as K₂CO₃, DBU, or proton sponge.
-
Control Temperature: The SN2 displacement by chloride is often more competitive at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction.[3]
-
Purification: The chloro- and tosyloxy-acetates often have different polarities, allowing for separation by careful flash column chromatography. A less polar solvent system may be required to resolve the chloride byproduct from the desired tosylate product.
-
Problem 4: During the work-up, I formed a persistent emulsion in the separatory funnel.
-
Probable Cause: Emulsions are often caused by the presence of fine particulate matter or amphiphilic salts (like ammonium tosylates) that stabilize the oil-water interface.
-
Suggested Solutions:
-
Add Brine: Add a significant volume of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can break up the emulsion by removing particulate matter.
-
Patience and Centrifugation: Allow the mixture to stand for an extended period. If the emulsion persists and the scale is appropriate, transferring the mixture to centrifuge tubes and spinning can force the layers to separate.
-
Section 4: Data Tables & Logic Diagrams
Table 1: Common Solvents for Extraction and Purification
| Solvent System | Purpose | Key Considerations |
| Ethyl Acetate / Hexanes | Column Chromatography | A standard, versatile eluent system. Adjust the ratio to achieve good separation (Rf of ~0.3 for the product). |
| Dichloromethane / Methanol | Column Chromatography | Used for more polar products that do not move sufficiently in ethyl acetate/hexanes. |
| Ethyl Acetate | Liquid-Liquid Extraction | Good general-purpose solvent for a wide range of products. Moderately polar. |
| Dichloromethane (DCM) | Liquid-Liquid Extraction | Can be more effective for less polar products. Higher density than water (bottom layer). |
| Diethyl Ether | Recrystallization/Extraction | Useful for recrystallizing non-polar solids. Its high volatility makes it easy to remove. |
Troubleshooting Logic Tree
Caption: A decision tree for troubleshooting common work-up issues.
References
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Gibson, H. W., & Schoonover, D. V. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e.g., filter paper. Tetrahedron Letters, 50(52), 7313-7315. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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Hoogenboom, R., et al. (2009). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Australian Journal of Chemistry, 62(8), 833-840. [Link]
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ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? [Link]
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ResearchGate. (2015). How do I purify HCl from a reaction of a primary alcohol and TsCl? [Link]
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ResearchGate. (2013). How to increase yield of Tosylation reactions? [Link]
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Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]
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Wang, F., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(8), 6432-6440. [Link]
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Chimov, A., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Magnetic Resonance in Chemistry, 57(5), 239-246. [Link]
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ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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Chemistry LibreTexts. (2019). 9.13: Tosylate—Another Good Leaving Group. [Link]
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CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. [Link]
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Hoogenboom, R., et al. (2012). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 3(11), 3172-3179. [Link]
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Validation & Comparative
A Head-to-Head Comparison for Synthetic Chemists: Ethyl 2-(p-Toluenesulfonyloxy)acetate vs. Ethyl Bromoacetate
In the realm of organic synthesis, the strategic selection of an alkylating agent is a critical decision that profoundly influences reaction efficiency, yield, and overall success. For the introduction of an ethyl acetoxy group, both Ethyl 2-(p-Toluenesulfonyloxy)acetate and ethyl bromoacetate are common choices. However, their distinct leaving groups, tosylate and bromide respectively, give rise to significant differences in their reactivity and handling. This guide offers a detailed, data-supported comparison to empower researchers, scientists, and drug development professionals in making the optimal choice for their specific synthetic challenges.
Core Chemical and Physical Characteristics
A foundational understanding of the intrinsic properties of each reagent is essential for predicting their behavior in a chemical reaction.
| Property | This compound | Ethyl Bromoacetate |
| Molecular Formula | C11H14O5S[1] | C4H7BrO2 |
| Molecular Weight | 258.29 g/mol [1] | 167.00 g/mol |
| Appearance | White to almost white powder or crystal[2] | Clear, colorless to light-yellow liquid[3] |
| Leaving Group | p-Toluenesulfonate (Tosylate) | Bromide |
| Leaving Group Ability | Excellent[4][5] | Good[4] |
| Toxicity | Irritant | Lachrymator, highly toxic, strong irritant[6][7] |
| Stability | Moisture sensitive | Partially decomposed by water[3] |
This compound , also known as ethyl (p-tosyloxy)acetate, features a tosylate leaving group. The tosylate anion is highly stabilized by resonance, which delocalizes the negative charge across the sulfonate group.[4] This superior charge delocalization generally makes tosylate a better leaving group than bromide.[4]
Ethyl bromoacetate is a versatile alkylating agent with a bromide leaving group.[6] While bromide is a competent leaving group, it is generally less reactive than tosylate.[4] Consequently, reactions with ethyl bromoacetate may necessitate more forcing conditions, such as elevated temperatures or stronger bases, to achieve comparable reaction rates.
Mechanistic Underpinnings of Reactivity
The enhanced reactivity of this compound stems from the exceptional stability of the tosylate anion. The negative charge is distributed over three oxygen atoms through resonance, which significantly lowers the activation energy for its departure.
Caption: Comparison of the tosylate and bromide leaving groups.
This inherent stability of the tosylate anion translates to a lower transition state energy in nucleophilic substitution reactions, resulting in faster reaction kinetics compared to reactions involving ethyl bromoacetate under similar conditions.[4]
Performance Showdown: N-Alkylation of Primary Amines
To provide a practical context for these differences, let's consider a comparative N-alkylation of a primary amine.
Experimental Protocol: N-Alkylation of a Primary Amine
-
To a solution of the primary amine (1.0 equivalent) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF), add a suitable base (e.g., potassium carbonate, 2.0 equivalents).[8]
-
Slowly add the alkylating agent (this compound or ethyl bromoacetate, 1.0 equivalent) to the stirred mixture.[8]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[8]
-
Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and dilute the filtrate with an organic solvent like ethyl acetate.[8]
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.
| Alkylating Agent | Typical Conditions | Reaction Time | General Outcome |
| This compound | Milder temperatures, weaker bases | Shorter | Generally higher yields and faster conversions |
| Ethyl Bromoacetate | Higher temperatures, stronger bases | Longer | Good yields, but may require more optimization[9] |
The superior reactivity of this compound often allows for the use of milder reaction conditions, which can be crucial for substrates with sensitive functional groups.
Caption: A generalized experimental workflow for N-alkylation.
Practical Considerations for the Synthetic Chemist
Selectivity: The high reactivity of this compound can sometimes be a disadvantage. In molecules with multiple nucleophilic sites, it may lead to a lack of selectivity. In such scenarios, the more moderate reactivity of ethyl bromoacetate might offer better control.
Safety and Handling: Both reagents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. Ethyl bromoacetate is a potent lachrymator and a highly toxic alkylating agent that may be fatal if inhaled.[6] It is crucial to consult the Safety Data Sheet (SDS) for both compounds before use.[10][11]
Cost-Effectiveness: Generally, ethyl bromoacetate is more economical and readily available from a wider range of suppliers. For large-scale industrial applications, this cost difference can be a significant factor in reagent selection.[4]
The Final Verdict: Making an Informed Decision
The selection between this compound and ethyl bromoacetate is contingent on the specific demands of the synthetic transformation.
Opt for this compound when:
-
High reactivity and shorter reaction times are a priority.
-
The reaction requires mild conditions to preserve sensitive functional groups.
-
The nucleophile is weak or sterically hindered.
Consider Ethyl Bromoacetate when:
-
A more controlled and selective alkylation is necessary.
-
Cost is a major consideration, especially for large-scale synthesis.
-
The nucleophile is sufficiently reactive.
By carefully weighing the reactivity, selectivity, safety, and cost, synthetic chemists can make a well-informed decision that optimizes their synthetic route for efficiency and success.
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Ethyl Bromoacetate. (n.d.). Ataman Kimya. Retrieved from [Link]
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Ethyl bromoacetate CAS:105-36-2. (n.d.). Jinan Future chemical Co.,Ltd. Retrieved from [Link]
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Ethyl bromoacetate | C4H7BrO2 | CID 7748. (n.d.). PubChem. Retrieved from [Link]
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Material Safety Data Sheet - Ethyl bromoacetate, 98%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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ETHYL BROMOACETATE FOR SYNTHESIS MSDS. (2016, June 1). Loba Chemie. Retrieved from [Link]
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This compound | C11H14O5S | CID 11821264. (n.d.). PubChem. Retrieved from [Link]
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Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. (2018, August). ResearchGate. Retrieved from [Link]
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Difference in leaving group ability due to variation in nucleophiles. (2018, December 15). Chemistry Stack Exchange. Retrieved from [Link]
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Structure-reactivity correlations in the reaction of ethyl bromoacetate with aliphatic carboxylate ions. (1989). Indian Academy of Sciences. Retrieved from [Link]
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What are the best conditions for the reaction of primary amine with ethylbromo acetate?. (2018, February 19). ResearchGate. Retrieved from [Link]
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Arylsulfonate-Based Nucleophile Assisting Leaving Groups. (n.d.). PMC - NIH. Retrieved from [Link]
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9.4: Tosylate—Another Good Leaving Group. (2019, June 2). Chemistry LibreTexts. Retrieved from [Link]
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This compound, min 98% (GC), 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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This compound 39794-75-7. (n.d.). TCI (Shanghai) Development Co., Ltd. Retrieved from [Link]
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A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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A convenient way for the synthesis of mono N-alkylated ethanolamine. (n.d.). ChemRxiv. Retrieved from [Link]
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Optimal conditions for N-alkylation of uracil by ethyl bromoacetate... (n.d.). ResearchGate. Retrieved from [Link]
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Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. Retrieved from [Link]
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Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2020). Jurnal Sains Malaysia. Retrieved from [Link]
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Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (n.d.). Walailak Journal of Chemistry. Retrieved from [Link]
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STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. (n.d.). Walailak Journal of Chemistry. Retrieved from [Link]
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Ethyl Bromoacetate - Ethyl 2-bromoacetate Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved from [Link]
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A Comparative Guide to Electrophilic Acetate Esters: Ethyl 2-(p-Toluenesulfonyloxy)acetate vs. Ethyl Triflate
Introduction: The Critical Role of the Leaving Group in Synthesis
In the intricate landscape of organic synthesis, the strategic activation of molecules is paramount to achieving desired transformations. For drug development professionals and researchers, the efficiency of nucleophilic substitution reactions often dictates the viability of a synthetic route. A key determinant in these reactions is the nature of the leaving group, a molecular fragment that departs with a pair of electrons. An exceptional leaving group is characterized by its ability to stabilize the negative charge it acquires upon departure.[1] This stability is inversely related to its basicity; the conjugate bases of strong acids are excellent leaving groups.[1][2]
This guide provides an in-depth comparison of two powerful electrophilic reagents: Ethyl 2-(p-Toluenesulfonyloxy)acetate (Ethyl Tosyloxyacetate) and Ethyl Trifluoromethanesulfonate (Ethyl Triflate). While both are esters capable of undergoing nucleophilic substitution, their reactivity profiles are dramatically different, stemming from the distinct electronic properties of their respective sulfonate leaving groups: the tosylate (-OTs) and the triflate (-OTf). We will explore the theoretical underpinnings of their reactivity, present quantitative comparative data, and provide a practical experimental protocol for their evaluation.
Theoretical Framework: Unpacking Leaving Group Ability
The efficacy of a leaving group is governed by the stability of the anion formed after heterolytic bond cleavage.[1] Two primary factors contribute to this stability:
-
Resonance Delocalization: The negative charge on the departing anion can be spread across multiple atoms through resonance, significantly increasing its stability.[3][4]
-
Inductive Effects: Electronegative atoms can pull electron density away from the center of the negative charge, further dispersing and stabilizing it.[1]
The generally accepted order of reactivity for common sulfonate leaving groups directly reflects the stability of their corresponding anions: Triflate > Tosylate > Mesylate .[1][5][6]
-
The Tosylate Anion (TsO⁻): The negative charge is delocalized by resonance across the three oxygen atoms of the sulfonyl group and, to a lesser extent, into the aromatic ring.[3] The methyl group on the para position of the benzene ring is weakly electron-donating, which slightly destabilizes the anion compared to other sulfonates.[5]
-
The Triflate Anion (TfO⁻): The triflate anion enjoys the same resonance stabilization across its three oxygen atoms.[7] Crucially, it is also stabilized by the powerful inductive electron-withdrawing effect of the three fluorine atoms on the methyl group.[6][8][9] This superior charge stabilization makes the triflate anion exceptionally stable and, consequently, one of the best leaving groups in organic chemistry.[5][7]
The vast difference in stability is quantitatively reflected in the acidity of their conjugate acids. Triflic acid (CF₃SO₃H) is a superacid with a pKa around -12, while p-toluenesulfonic acid (TsOH) is a strong acid with a pKa of approximately -2.8.[5] The lower the pKa of the conjugate acid, the more stable the anionic leaving group.[5]
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A Senior Application Scientist's Guide to Validating Products from Ethyl 2-(p-Toluenesulfonyloxy)acetate Reactions
Introduction: The Synthetic Versatility of Ethyl 2-(p-Toluenesulfonyloxy)acetate
This compound, often referred to as ethyl 2-(tosyloxy)acetate, is a powerful bifunctional reagent. Its utility stems from the presence of two key reactive sites: an ethyl ester and a carbon atom activated by an excellent leaving group, the tosylate (p-toluenesulfonate). The tosylate group is a superior leaving group due to the resonance stabilization of its resulting anion, making the α-carbon highly susceptible to nucleophilic attack.[1][2] This reactivity profile allows for the facile construction of a wide array of molecular architectures, including α-substituted esters, which are precursors to amino acids, heterocycles, and other functionalities crucial in medicinal chemistry and materials science.
The primary reaction pathway for this substrate is the bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] However, depending on the nature of the nucleophile and reaction conditions, competing pathways such as elimination (E2) can occur, leading to product ambiguity.[5] Therefore, rigorous structural validation is not merely a procedural step but a cornerstone of reliable and reproducible research. This guide compares the primary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography—providing the causal logic behind their application and interpretation in this specific chemical context.
The Reaction Landscape: S(_N)2 vs. E2 Pathways
The primary competition in reactions involving ethyl 2-(tosyloxy)acetate is between substitution and elimination. A strong nucleophile will attack the electrophilic carbon bearing the tosylate group, leading to the S(_N)2 product. Conversely, a strong, sterically hindered base may preferentially abstract a proton from the same carbon, resulting in an E2 elimination product, ethyl glyoxylate (which would likely polymerize or react further under basic conditions).
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Comparative Analysis of Validation Techniques
The definitive identification of the reaction product requires a multi-pronged analytical approach. No single technique provides a complete picture; instead, they offer complementary pieces of evidence that, when combined, create an irrefutable structural proof.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR is arguably the most powerful tool for distinguishing between S(_N)2 and E2 products due to its sensitivity to the local electronic environment of each proton and carbon atom.
Expertise & Experience: The key to using NMR effectively is to focus on the diagnostic signals. For reactions of ethyl 2-(tosyloxy)acetate, the most informative region in the ¹H NMR spectrum is the chemical shift of the methylene (CH₂) protons α to the ester.
-
In the S(_N)2 Product: The CH₂ protons will be coupled to the incoming nucleophile (if it has protons) and will exhibit a chemical shift determined by the electronegativity of the new substituent. For example, if the nucleophile is an amine, these protons will typically appear in the 2.5-3.5 ppm range.
-
In the E2 Product (Hypothetical): The formation of an alkene via E2 is less common for this substrate but serves as a useful comparison. An E2 reaction would yield ethyl acrylate if a β-hydrogen were present. In the case of ethyl 2-(tosyloxy)acetate, elimination would form a highly reactive ketene or aldehyde. The disappearance of the α-CH₂ signal and the appearance of a new aldehyde proton signal around 9-10 ppm would be a clear indicator of elimination.[6][7]
Trustworthiness: NMR provides a self-validating system through integration, multiplicity (splitting patterns), and chemical shifts. The integration of the α-CH₂ peak relative to the ethyl ester's CH₂ and CH₃ protons must match the expected ratio for the S(_N)2 product. A mismatch indicates impurities or an alternative product structure.
| Feature | Starting Material (EtOOC-CH₂-OTs) | Expected S(_N)2 Product (EtOOC-CH₂-Nu) | Expected E2 Product (Alkene) |
| Diagnostic Protons | α-CH₂ singlet | α-CH₂ (singlet or multiplet) | Vinylic C-H |
| Typical ¹H Shift | ~4.7 ppm | 2.5 - 4.5 ppm (substituent dependent) | 5 - 6.5 ppm[6] |
| Key ¹³C Signal | α-CH₂ ~65 ppm | α-CH₂ ~40-60 ppm | Vinylic C ~120-140 ppm |
Authoritative Grounding: The principles of chemical shift and spin-spin coupling are foundational in organic chemistry and provide an unambiguous method for mapping molecular connectivity.
Mass Spectrometry (MS): Unambiguous Molecular Weight Determination
MS is essential for confirming that the reaction has produced a product of the correct molecular weight.[8][9]
Expertise & Experience: While low-resolution MS can confirm the nominal mass, High-Resolution Mass Spectrometry (HRMS) is the preferred method. HRMS provides the elemental composition, allowing for the confident differentiation between products with the same nominal mass but different molecular formulas. For example, it can distinguish a desired nitrogen-containing product from an oxygen-containing byproduct.
Trustworthiness: The molecular ion peak ([M]⁺, [M+H]⁺, or [M+Na]⁺) serves as a direct validation of the product's identity.[10][11] The fragmentation pattern can also provide structural clues. In an S(_N)2 product, one might observe fragmentation corresponding to the loss of the ethoxy group (-OEt) or the entire ester functionality.
Workflow: GC-MS for Reaction Mixture Analysis A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is exceptionally useful for analyzing the crude reaction mixture. It separates components based on their volatility and boiling point before they enter the mass spectrometer, allowing for the individual identification of the starting material, product, and any byproducts in a single run.[8]
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LC-MS analysis of Ethyl 2-(p-Toluenesulfonyloxy)acetate reaction mixtures
An In-Depth Technical Guide to the LC-MS Analysis of Ethyl 2-(p-Toluenesulfonyloxy)acetate Reaction Mixtures
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of this compound and its associated reaction mixtures. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles and causal relationships behind experimental design, ensuring robust and reliable analytical outcomes.
Introduction: The Analytical Challenge
This compound, often referred to as ethyl (tosyloxy)acetate, is a pivotal intermediate in organic synthesis. The tosyl group is an excellent leaving group, making this compound a versatile precursor for introducing an ethyl acetate moiety via nucleophilic substitution.[1][2] Monitoring the progress of reactions involving this compound is critical for optimizing yield, minimizing impurities, and ensuring the quality of the final product.
LC-MS is the analytical technique of choice due to its unparalleled sensitivity and specificity, allowing for the simultaneous separation and identification of the starting materials, the desired product, and various process-related impurities. A typical synthesis involves the reaction of ethyl glycolate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3][4] A successful LC-MS method must be able to resolve and detect all key components within this complex matrix.
Reaction and Analyte Landscape
To develop a robust analytical method, one must first understand the chemical landscape of the reaction mixture. The primary components of interest are the product, unreacted starting materials, and potential byproducts.
-
Product: this compound (C11H14O5S, MW: 258.29 g/mol ).[5]
-
Starting Materials:
-
Ethyl Glycolate (C4H8O3, MW: 104.10 g/mol )
-
p-Toluenesulfonyl Chloride (TsCl) (C7H7ClO2S, MW: 190.65 g/mol )
-
-
Key Byproducts & Impurities:
-
p-Toluenesulfonic Acid: Formed from the hydrolysis of excess TsCl during reaction work-up.
-
Di-tosylated Species: Potential side products if the starting alcohol has multiple hydroxyl groups, though not directly relevant for ethyl glycolate.
-
Hydrolysis Product: The target molecule itself can hydrolyze back to ethyl glycolate and p-toluenesulfonic acid, especially under non-optimal LC mobile phase conditions.
-
The following Graphviz diagram illustrates the core reaction and the context of the analytical targets.
Caption: Synthetic route and key analytical targets in the reaction mixture.
Comparison of Liquid Chromatography (LC) Strategies
The goal of the chromatography is to physically separate the components of the mixture before they enter the mass spectrometer. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective mode for this type of analysis.[6]
Stationary Phase (Column) Comparison
The choice of column chemistry is paramount for achieving adequate separation (resolution).
| Column Type | Principle | Suitability for E-TsO-Ac Analysis | Advantages | Disadvantages |
| C18 (Octadecyl) | Strong hydrophobic interactions. | Excellent (Recommended) | High hydrophobicity provides strong retention for the tosyl group. Versatile and widely available. Good separation of product from more polar byproducts.[7][8] | Highly aqueous mobile phases can cause "phase dewetting." May require longer gradients for very non-polar impurities. |
| C8 (Octyl) | Moderate hydrophobic interactions. | Good (Alternative) | Less retentive than C18, leading to shorter analysis times. Can be beneficial if the product elutes too late on a C18 column. | May offer insufficient resolution between structurally similar, less polar compounds. |
| Phenyl-Hexyl | Mixed-mode: hydrophobic and π-π interactions. | Good (Specialized Use) | The phenyl group offers alternative selectivity (π-π stacking) for the aromatic tosyl group, which can change elution order and improve resolution from specific impurities. | Selectivity can be highly dependent on the organic modifier used (e.g., acetonitrile vs. methanol). Less commonly used as a first-choice column. |
Expert Insight: A C18 column is the gold standard and the recommended starting point. Its high retentive power is well-suited to separate the relatively non-polar product from the polar starting material (ethyl glycolate) and the highly polar byproduct (p-toluenesulfonic acid).
Mobile Phase Selection
The mobile phase composition directly controls the retention and elution of analytes.
-
Organic Modifiers: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred solvent. Its lower viscosity results in lower backpressure, and it often provides sharper peaks and better chromatographic efficiency.[9][10]
-
Methanol (MeOH): A greener and less expensive alternative.[6] However, it can generate higher backpressure and may lead to broader peaks compared to ACN. Its different solvent properties (protic vs. aprotic for ACN) can alter selectivity, which can be exploited for method optimization.
-
-
Aqueous Phase and Additives:
-
Purpose: Additives are crucial for controlling peak shape and ensuring efficient ionization in the MS source.
-
Formic Acid (0.1%): The most common additive for positive ion mode ESI. It acidifies the mobile phase, providing a source of protons (H+) to facilitate the formation of [M+H]+ ions and sharpens peaks by suppressing the ionization of free silanol groups on the silica-based column packing.
-
Ammonium Formate/Acetate (5-10 mM): These buffers are used to control pH and can improve peak shape for certain compounds. Ammonium ions can also form adducts ([M+NH4]+), which can be useful for confirming molecular weight.
-
Expert Insight: Start with a mobile phase system of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). This combination is robust, promotes good peak shape, and is ideal for positive mode electrospray ionization.
Mass Spectrometry (MS) Detection and Identification
Ionization Mode: ESI vs. APCI
-
Electrospray Ionization (ESI): Ideal for polar to moderately polar molecules that can be ionized in solution. As this compound is a polar molecule, ESI is the superior choice. It is a "soft" ionization technique, meaning it typically produces the intact molecular ion with minimal fragmentation in the source.
-
Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile compounds. It would not be the first choice for this application.
Positive vs. Negative Ion Mode:
-
Positive Ion Mode (+ESI): The target analyte lacks easily ionizable basic sites but will readily form adducts. It is best detected as a protonated molecule [M+H]+ (m/z 259.06), a sodium adduct [M+Na]+ (m/z 281.04), or an ammonium adduct [M+NH4]+ (m/z 276.09).
-
Negative Ion Mode (-ESI): While the target analyte is not ideal for this mode, the key byproduct, p-toluenesulfonic acid , is an acid and will be detected with extremely high sensitivity as the deprotonated molecule [M-H]- (m/z 171.01). A comprehensive analysis may involve switching polarity during the run or performing two separate injections.
MS/MS Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for unambiguous identification. It involves isolating the molecular ion and fragmenting it to produce a characteristic pattern.[11]
Predicted Fragmentation for this compound ([M+H]+ at m/z 259.06):
The most likely fragmentation pathways involve cleavage of the ester and sulfonate ester bonds.
Caption: Predicted major MS/MS fragmentation pathways for the target analyte.
These characteristic fragments (especially the prominent tosyl cation at m/z 155) provide a definitive fingerprint for identifying this compound in a complex mixture, even if it co-elutes with other components.[12][13]
Recommended Experimental Protocol & Workflow
This section provides a detailed, self-validating protocol for the analysis.
Workflow Overview
Caption: General LC-MS analytical workflow for reaction monitoring.
Detailed Step-by-Step Methodology
1. Sample Preparation:
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute it 1:1000 (or as appropriate to avoid detector saturation) in a 50:50 mixture of Acetonitrile:Water.
-
Vortex to mix thoroughly.
-
Filter through a 0.22 µm syringe filter (PTFE or similar) into an LC vial.
2. LC Conditions:
-
Column: C18, 2.1 x 100 mm, 2.6 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B (re-equilibration)
-
3. MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 100 - 500.
-
Key Source Parameters (Instrument Dependent):
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
-
Data Acquisition:
-
Run 1 (Screening): Full Scan mode to identify all ions present.
-
Run 2 (Confirmation): Targeted MS/MS on the [M+H]+ ion of the product (m/z 259.1) to confirm its identity via fragmentation.
-
Data Interpretation and Troubleshooting
A successful separation should show baseline resolution between the key components. The expected elution order on a C18 column would be:
-
p-Toluenesulfonic Acid (most polar, elutes first)
-
Ethyl Glycolate (polar)
-
This compound (product, intermediate polarity)
-
p-Toluenesulfonyl Chloride (least polar, elutes last)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols; inappropriate mobile phase pH. | Ensure mobile phase contains 0.1% formic acid. If tailing persists, consider a different brand of C18 column with better end-capping. |
| No/Low Product Signal | Inefficient ionization; product instability. | Confirm ESI source parameters are optimized. Check for sodium [M+Na]+ or ammonium [M+NH4]+ adducts, which may be more intense than [M+H]+. Consider potential in-source hydrolysis. |
| Co-elution of Peaks | Insufficient chromatographic resolution. | Modify the gradient. A shallower gradient (slower increase in %B) will improve separation. Alternatively, switch to a different column chemistry (e.g., Phenyl-Hexyl). |
| Mass Inaccuracy | Instrument requires calibration. | Perform a mass calibration of the instrument using the manufacturer's recommended calibrant solution. |
Conclusion
The successful hinges on a systematic approach to method development. A reversed-phase separation on a C18 column using a water/acetonitrile gradient with a formic acid modifier provides a robust starting point. Detection by positive mode ESI-MS allows for sensitive detection of the target product, while MS/MS fragmentation provides unequivocal structural confirmation. By understanding the interplay between stationary phase chemistry, mobile phase composition, and ionization principles, researchers can develop reliable, high-quality analytical methods to accelerate their research and development efforts.
References
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SIELC Technologies. Separation of Ethyl acetate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
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Namouchi, A., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Pharmaceuticals, 15(9), 1089. Available at: [Link]
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Chromatography Forum. (2012). can I use Ethyl Acetate as mobile phase for C18 column? Chromatography Forum. Available at: [Link]
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ResearchGate. (2017). Method Development for Synthesizing Allylic Tosylates. ResearchGate. Available at: [Link]
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Vargas-Anaya, E., et al. (2021). HPLC chromatogram of the ethyl acetate fraction: reverse-phase chromatography. ResearchGate. Available at: [Link]
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Kabalka, G. W., et al. (1986). The tosylation of alcohols. The Journal of Organic Chemistry, 51(12), 2386-2388. Available at: [Link]
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Organic Syntheses. (2010). Ethyl 2-ethanoyl-2-methyl-3-phenylbut-3-enoate. Organic Syntheses, 87, 189. Available at: [Link]
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Khan Academy. (2013). Preparation of mesylates and tosylates. YouTube. Available at: [Link]
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Al-sayari, A., et al. (2020). Ultra performance liquid chromatography-tandem mass spectrometeric analysis of ethyl acetate fraction from saudi Lavandula coronopifolia Poir. Pharmacognosy Journal, 12(2). Available at: [Link]
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ResearchGate. (2021). Development and Validation of LC-MS/MS Method for the Analysis of P-Toluenesulfonicacid, In Antiviral Drug Acyclovir. ResearchGate. Available at: [Link]
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Wikipedia. Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Organic Syntheses. (1992). (−)-2-O-Benzyl-L-glyceraldehyde. Organic Syntheses, 70, 10. Available at: [Link]
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Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]
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University of Colorado Boulder. (2017). Fragmentation and Interpretation of Spectra. Available at: [Link]
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Organic Syntheses. (2012). Phosphine-Catalyzed [4 + 2] Annulation. Organic Syntheses, 89, 21. Available at: [Link]
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Lee, J., et al. (2020). Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Pharmacokinetic Evaluation of 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone in Rats. Molecules, 25(8), 1801. Available at: [Link]
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Organic Chemistry Tutor. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Universidade de Lisboa. (2016). LC-MS/MS method development for anti-oxidative biomarkers. Available at: [Link]
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Ashenhurst, J. (2015). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]
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Swedish National Food Agency. (2011). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Available at: [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
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ResearchGate. (2020). Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract. Available at: [Link]
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Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
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Reddit. (2023). Tosylated Ethylenglycole. r/Chempros. Available at: [Link]
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Hoogenboom, R., et al. (2010). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 1(5), 641-647. Available at: [Link]
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A Comparative Guide to Quantitative NMR (qNMR) Analysis of Ethyl 2-(p-Toluenesulfonyloxy)acetate Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yields, and maintaining process control. The synthesis of Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key intermediate in many organic syntheses, is a case in point where accurate quantitative analysis is crucial. While traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the industry's workhorses, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is emerging as a powerful, direct, and often more efficient alternative.[1][2]
This guide provides an in-depth, objective comparison of qNMR with HPLC and GC for the quantitative analysis of reactions producing this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with experimental data and authoritative references.
The Synthetic Challenge: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of ethyl glycolate with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to neutralize the HCl byproduct.
Reaction Scheme:
Monitoring the progress of this reaction requires the ability to quantify the consumption of the starting materials and the formation of the product over time. This is where the choice of analytical methodology becomes critical.
Quantitative NMR (qNMR): A Primary Ratio Method
Unlike chromatographic techniques that often rely on response factors and calibration curves against a reference standard of the analyte itself, qNMR is a primary ratio method of measurement.[3] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for the direct quantification of an analyte against an unrelated, certified internal standard.[1][4] This fundamental principle offers several advantages in the context of reaction monitoring:
-
No Need for Analyte-Specific Reference Standards: This is particularly beneficial in drug development where reference standards for novel intermediates may not be readily available.[1]
-
Simultaneous Quantification of Multiple Components: A single qNMR spectrum can be used to quantify reactants, products, and even byproducts, providing a comprehensive snapshot of the reaction mixture.
-
Non-destructive Analysis: The sample can be recovered after analysis if needed.
-
Rich Structural Information: Beyond quantification, the NMR spectrum provides unequivocal structural confirmation of the species present in the reaction mixture.
Experimental Protocol: qNMR Analysis of this compound Synthesis
This protocol outlines a validated method for monitoring the synthesis of this compound using ¹H qNMR.
Selection of the Internal Standard
The choice of a suitable internal standard is critical for accurate qNMR analysis.[5] The ideal standard should:
-
Be chemically inert and not react with any components in the reaction mixture.
-
Have a simple ¹H NMR spectrum, preferably a single sharp peak.
-
Have a chemical shift that does not overlap with any of the signals from the reactants or products.
-
Be of high purity (≥99%) and accurately weighable.
-
Be soluble in the chosen deuterated solvent.[5]
For this reaction, 1,3,5-trimethoxybenzene is an excellent choice. It is a stable solid with a sharp singlet for its aromatic protons at approximately 6.1 ppm and another sharp singlet for the methoxy protons around 3.75 ppm, both of which are in regions of the spectrum that are typically free from signals of the reactants and product.
Sample Preparation
-
Reaction Sampling: At designated time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of a suitable deuterated solvent (e.g., 600 µL of Chloroform-d, CDCl₃) to stop the reaction and ensure homogeneity.
-
Internal Standard Addition: Prepare a stock solution of the internal standard (1,3,5-trimethoxybenzene) in the same deuterated solvent at a precisely known concentration (e.g., 5 mg/mL). Add a known volume (e.g., 100 µL) of this stock solution to the quenched reaction aliquot.
-
Mixing: Thoroughly mix the final solution to ensure homogeneity before transferring it to a 5 mm NMR tube.
NMR Data Acquisition
Accurate quantification requires specific NMR acquisition parameters to ensure a uniform response for all signals.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard 1D proton pulse sequence (e.g., zg30) is suitable.
-
Flip Angle: A small flip angle (e.g., 30°) is used to ensure that all protons are uniformly excited.
-
Relaxation Delay (d1): This is a critical parameter. It must be set to at least 5 times the longest T₁ relaxation time of any of the protons being quantified to ensure complete relaxation between scans. A conservative value of 30 seconds is often used.[6]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
Acquisition Time (aq): A minimum of 3 seconds is recommended.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.
Data Processing and Quantification
-
Fourier Transform and Phasing: Apply an exponential multiplication with a line broadening factor of 0.3 Hz, followed by Fourier transformation. Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration: Integrate the selected, well-resolved signals for the reactants, product, and the internal standard. For this compound, the singlet from the methylene protons adjacent to the tosylate group (around 4.7 ppm) is a good choice for quantification. For ethyl glycolate, the singlet for the methylene protons (around 4.1 ppm) can be used. For the internal standard, 1,3,5-trimethoxybenzene, the singlet for the three aromatic protons (around 6.1 ppm) is ideal.
-
Calculation: The concentration of the analyte can be calculated using the following formula[7]:
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte)
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Visualizing the Workflow
Caption: Experimental workflow for qNMR analysis of the reaction.
Performance Comparison: qNMR vs. HPLC and GC
To provide a clear comparison, let's consider a hypothetical dataset from the monitoring of the synthesis of this compound.
Hypothetical ¹H NMR Data
-
Ethyl Glycolate: δ 4.1 (s, 2H), 3.7 (t, 2H), 1.2 (t, 3H)
-
p-Toluenesulfonyl Chloride: δ 7.8 (d, 2H), 7.3 (d, 2H), 2.4 (s, 3H)
-
This compound: δ 7.8 (d, 2H), 7.3 (d, 2H), 4.7 (s, 2H), 4.2 (q, 2H), 2.4 (s, 3H), 1.2 (t, 3H)
-
1,3,5-Trimethoxybenzene (Internal Standard): δ 6.1 (s, 3H), 3.75 (s, 9H)
Quantitative Data Summary
| Time (hours) | Ethyl Glycolate (mol%) - qNMR | This compound (mol%) - qNMR | This compound (Area %) - HPLC | This compound (Area %) - GC |
| 0 | 99.8 | < 0.1 | < 0.1 | < 0.1 |
| 1 | 75.2 | 24.5 | 25.1 | 24.8 |
| 2 | 51.3 | 48.4 | 49.2 | 48.9 |
| 4 | 20.1 | 79.6 | 80.5 | 80.1 |
| 8 | 5.2 | 94.5 | 95.3 | 95.0 |
| 24 | < 0.1 | 99.7 | 99.8 | 99.7 |
Comparison of Analytical Techniques
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Direct measurement of nuclear spins.[4] | Differential partitioning between a mobile and stationary phase. | Partitioning between a mobile gas and a stationary phase. |
| Quantification | Absolute quantification with an internal standard.[1] | Relative quantification (area %) or absolute with a specific reference standard.[8] | Relative quantification (area %) or absolute with a specific reference standard. |
| Sample Prep | Simple dilution and addition of internal standard. | Mobile phase preparation, filtration, potential derivatization. | Derivatization may be required for non-volatile compounds. |
| Analysis Time | ~5-15 minutes per sample. | 15-45 minutes per sample. | 10-30 minutes per sample. |
| Selectivity | Excellent, based on unique chemical shifts. | Good, based on retention time. | Good, based on retention time. |
| Universality | Universal detector for all ¹H-containing molecules. | Detector dependent (e.g., UV, RID, ELSD).[2] | Detector dependent (e.g., FID, TCD, MS). |
| Cost | High initial instrument cost, lower running costs. | Moderate initial and running costs. | Lower initial and running costs. |
| Structural Info | Provides detailed structural information. | Limited to no structural information. | Limited, but can be coupled with MS for structural data. |
Logical Relationships in Method Selection
Caption: Decision matrix for selecting the appropriate analytical technique.
Conclusion: The Right Tool for the Job
For the quantitative analysis of this compound reactions, qNMR offers a distinct advantage in terms of providing direct, absolute quantification without the need for a specific reference standard of the product.[1][2] Its ability to simultaneously quantify multiple components and provide structural confirmation in a single, rapid experiment makes it an invaluable tool for reaction monitoring, process development, and quality control.
While HPLC and GC remain powerful and essential techniques, particularly in routine quality control environments where validated methods with established reference standards are in place, qNMR provides a more direct and information-rich approach, especially in a research and development setting. The choice of technique will ultimately depend on the specific analytical need, available resources, and the stage of drug development.
References
-
Validation of Pharmaceutical Potency Determinations by Quantitative Nuclear Magnetic Resonance Spectrometry. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2022-09-22). Patsnap Eureka. Retrieved from [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
qNMR. (n.d.). BIPM. Retrieved from [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved from [Link]
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Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP). Retrieved from [Link]
-
A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved from [Link]
-
Herrera, A., et al. (2009). Real-time monitoring of organic reactions with two-dimensional ultrafast TOCSY NMR spectroscopy. Angewandte Chemie International Edition, 48(34), 6274-6277. Retrieved from [Link]
-
ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). Regis Technologies, Inc. Retrieved from [Link]
-
qNMR: A powerful tool for purity determination. (n.d.). RSSL. Retrieved from [Link]
-
2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 1H NMR spectrum. (n.d.). ChemBK. Retrieved from [Link]
-
Spectra of ethyl acetate. (n.d.). Retrieved from [Link]
-
Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. (n.d.). Science and Education Publishing. Retrieved from [Link]
-
Quantitative NMR Spectroscopy. (2017). Retrieved from [Link]
-
Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 19(5), 17-20. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
QNMR – a modern alternative to HPLC. (n.d.). Almac Group. Retrieved from [Link]
-
Maschmeyer, T., Yunker, L. P. E., & Stradiotto, M. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7(5), 1061-1072. Retrieved from [Link]
-
Equavilency between Mass Balance and qNMR metholologies. (2024, May 12). Chromforum. Retrieved from [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. (2022). PMC - NIH. Retrieved from [Link]
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A Researcher's Guide to Isotopic Labeling: A Comparative Analysis of Ethyl 2-(p-Toluenesulfonyloxy)acetate and Its Alternatives
This guide provides an in-depth comparison of Ethyl 2-(p-Toluenesulfonyloxy)acetate for isotopic labeling studies, offering a critical evaluation against common alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental chemistry that governs reagent selection, ensuring the integrity and success of your experimental design.
The Strategic Imperative of Isotopic Labeling
Isotopic labeling is a cornerstone technique in modern scientific investigation, enabling the precise tracking of molecules through complex biological and chemical systems. By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, D for H), researchers can elucidate metabolic pathways, quantify metabolite turnover, and unravel intricate reaction mechanisms.[1][2][3] In drug development, these studies are indispensable for absorption, distribution, metabolism, and excretion (ADME) profiling, providing critical data on a candidate's fate within a biological system.[4][5]
The introduction of an isotopically labeled ethyl acetate group is a common requirement for these studies. This moiety serves as a versatile probe, as acetate is a central node in metabolism, participating in everything from fatty acid synthesis to the Krebs cycle.[6] The choice of reagent to deliver this labeled group is a critical decision that impacts reaction efficiency, substrate compatibility, and overall experimental success.
The Alkylating Agent's Toolkit: A Comparison of Reagents
The introduction of a labeled ethyl group is typically achieved via a nucleophilic substitution reaction, where a nucleophile (e.g., a carboxylate, amine, or thiolate) displaces a leaving group from an ethyl carrier. The focus of this guide, this compound (Ethyl Tosylate), is a powerful tool for this purpose, but it exists within a competitive landscape of alternatives, primarily Ethyl Bromoacetate and Ethyl Iodoacetate.
The efficacy of these reagents is fundamentally dictated by the quality of their leaving group. A good leaving group is a weak base that is stable on its own, facilitating the departure from the electrophilic carbon center.[7]
Caption: Core components of the compared alkylating agents.
A Head-to-Head Comparison: Tosylate vs. Halides
The choice between a tosylate and a halide is not arbitrary; it is a strategic decision based on a trade-off between reactivity, stability, and experimental constraints.
Mechanism of Action: The Sₙ2 Pathway
The labeling reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic methylene carbon (α-carbon), and the leaving group departs in a single, concerted step. The efficiency of this step is the primary determinant of the reaction rate.
Caption: Decision workflow for selecting the appropriate alkylating agent.
Field-Validated Experimental Protocols
The following protocols provide a standardized framework for isotopic labeling. They are designed to be self-validating, with clear endpoints and purification steps.
Protocol 1: Isotopic Labeling with this compound
Objective: To introduce a ¹³C₂-labeled ethyl acetate moiety onto a generic carboxylate nucleophile (R-COO⁻).
Materials:
-
Carboxylic acid (R-COOH) (1.0 mmol)
-
Isotopically labeled this compound (e.g., ¹³C₂-labeled) (1.1 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)
-
Anhydrous Acetonitrile (CH₃CN) (10 mL)
-
Magnetic stir bar and reaction vial
Procedure:
-
Salt Formation: To a dry reaction vial under an inert atmosphere (e.g., Argon), add the carboxylic acid (1.0 mmol) and anhydrous acetonitrile (5 mL). Add anhydrous K₂CO₃ (1.5 mmol) to the suspension. Stir vigorously at room temperature for 30 minutes to form the carboxylate salt in situ. The formation of the salt is crucial for activating the nucleophile.
-
Reagent Addition: Dissolve the labeled this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) and add it to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The higher stability of the tosylate often requires moderate heating to achieve a reasonable reaction rate compared to halides.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium tosylate byproduct). Rinse the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure, isotopically labeled ester.
-
Validation: Confirm the isotopic incorporation and purity using High-Resolution Mass Spectrometry (HRMS) to verify the mass shift and NMR spectroscopy (¹³C NMR) to confirm the position of the label.
Protocol 2: Comparative Labeling with Ethyl Bromoacetate
Objective: To perform the same labeling reaction using a more reactive halide for comparison.
Materials:
-
Carboxylic acid (R-COOH) (1.0 mmol)
-
Isotopically labeled Ethyl Bromoacetate (e.g., ¹³C₂-labeled) (1.1 mmol) [8][9]* Potassium Carbonate (K₂CO₃), anhydrous (1.5 mmol)
-
Anhydrous Acetonitrile (CH₃CN) (10 mL)
Procedure:
-
Salt Formation: Follow step 1 from Protocol 1.
-
Reagent Addition: Add the labeled Ethyl Bromoacetate (1.1 mmol) directly to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature. Due to the higher reactivity of the bromide leaving group, heating is often unnecessary.
-
Monitoring: The reaction is typically much faster, often complete within 1-4 hours. Monitor as described in Protocol 1.
-
Workup & Purification: Follow steps 5-7 from Protocol 1. The workup will remove K₂CO₃ and the potassium bromide byproduct.
Conclusion
This compound is a highly effective and stable reagent for introducing isotopically labeled ethyl acetate moieties. Its primary advantage lies in its controlled reactivity and superior handling characteristics compared to the more aggressive and volatile haloacetates. While ethyl iodoacetate offers the fastest reaction rates, its instability and high toxicity make it suitable only for robust substrates where speed is paramount. Ethyl bromoacetate provides a balanced, cost-effective option for general-purpose labeling.
The selection of the ideal reagent is therefore not a matter of identifying a single "best" option, but of making an informed, data-driven decision that aligns with the specific chemical nature of the substrate and the overarching goals of the isotopic labeling study.
References
-
Fan, T. W.-M., et al. (2010). Isotopomics: A Top-Down Systems Biology Approach for Understanding Dynamic Metabolism in Rats Using [1,2-(13)C(2)] Acetate. Journal of Proteome Research, 9(1), 158-169. [Link]
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A Comparative Guide to Enantioselective Reactions Utilizing Ethyl 2-(p-Toluenesulfonyloxy)acetate with Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the precise construction of stereogenic centers is paramount for the development of novel therapeutics and functional materials. Ethyl 2-(p-toluenesulfonyloxy)acetate stands as a versatile and reactive C2 building block, an effective electrophile for the introduction of the valuable ethoxycarbonylmethyl moiety (–CH2COOEt). This guide provides a comprehensive comparison of chiral catalytic systems for enantioselective reactions involving this reagent, offering insights into catalyst selection, reaction optimization, and alternative strategies to achieve high stereoselectivity.
The Role of this compound in Asymmetric Synthesis
This compound, often abbreviated as TsOCH₂COOEt, is an attractive electrophile due to the excellent leaving group ability of the tosylate anion. This inherent reactivity allows for facile nucleophilic substitution under relatively mild conditions, making it a suitable candidate for a range of enantioselective transformations. The primary application of this reagent lies in the asymmetric α-alkylation of pronucleophiles, leading to the formation of chiral carboxylic acid derivatives, which are ubiquitous structural motifs in biologically active molecules.
Chiral Phase-Transfer Catalysis: A Powerful Tool for Enantioselective Alkylation
Chiral Phase-Transfer Catalysis (PTC) has emerged as a robust and scalable methodology for the enantioselective alkylation of activated methylene compounds.[1][2][3] This technique typically involves the use of a chiral quaternary ammonium salt, often derived from Cinchona alkaloids, to shuttle a deprotonated nucleophile from an aqueous or solid phase into an organic phase where it reacts with the electrophile.
Mechanism of Chiral Phase-Transfer Catalyzed Alkylation
The catalytic cycle of a typical phase-transfer catalyzed alkylation is depicted below. The chiral catalyst forms a tight ion pair with the enolate of the pronucleophile, creating a chiral environment that directs the approach of the electrophile, in this case, this compound.
Caption: Generalized workflow of a chiral phase-transfer catalyzed alkylation.
Comparison of Chiral Phase-Transfer Catalysts
While direct experimental data for the enantioselective alkylation of pronucleophiles with this compound is not extensively reported in readily available literature, a strong body of evidence exists for the successful application of Cinchona alkaloid-derived catalysts in similar transformations.[1][2][3][4] These catalysts offer a tunable steric and electronic environment around the active site, allowing for optimization of enantioselectivity.
| Catalyst Type | Pronucleophile | Typical Electrophile | Achieved ee% | Reference |
| Cinchona Alkaloid-derived Quaternary Ammonium Salt | β-Keto Esters | Alkyl Halides | up to 98% | [1][3] |
| Cinchona-functionalized Calixarene | Glycine Imines | Benzyl Bromide | up to 99.9% | [4][5] |
| Amino Acid-derived Phosphonium Salts | Glycine Imines | Benzyl Bromides | High | [6] |
Key Insights:
-
Catalyst Structure is Crucial: The choice of the N-substituent on the Cinchona alkaloid and the nature of the counter-ion significantly impact the enantioselectivity.
-
Reaction Conditions Matter: Temperature, solvent, and the nature of the base are critical parameters that require careful optimization for each substrate-catalyst combination.
Chiral Auxiliary-Mediated Alkylation: A Classic and Reliable Approach
An alternative to chiral catalysis is the use of chiral auxiliaries. In this strategy, the prochiral nucleophile is covalently attached to a chiral molecule (the auxiliary), which directs the stereochemical outcome of the alkylation reaction. After the reaction, the auxiliary is cleaved and can often be recovered. Evans oxazolidinones are a prominent example of highly effective chiral auxiliaries.[7][8]
Workflow for Chiral Auxiliary-Mediated Alkylation
The general workflow involves the acylation of a chiral auxiliary, followed by diastereoselective enolate formation and alkylation, and finally, removal of the auxiliary.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Comparison with Catalytic Methods
| Feature | Chiral Phase-Transfer Catalysis | Chiral Auxiliary-Mediated Synthesis |
| Stoichiometry | Catalytic amount of chiral source | Stoichiometric amount of chiral auxiliary |
| Atom Economy | Generally higher | Lower due to the mass of the auxiliary |
| Generality | Can be highly substrate-specific | Often broadly applicable with high predictability |
| Work-up | Typically simpler | Requires additional steps for auxiliary attachment and removal |
| Cost | Potentially lower for large-scale synthesis | Can be higher due to the cost of the auxiliary |
Alternative Electrophiles for Ethoxycarbonylmethylation
While this compound is a potent electrophile, other reagents can also be employed for the enantioselective introduction of the ethoxycarbonylmethyl group. The choice of electrophile can significantly impact reaction conditions and outcomes.
| Electrophile | Leaving Group | Comments |
| Ethyl bromoacetate | Bromide | Commonly used, but generally less reactive than the tosylate. |
| Ethyl iodoacetate | Iodide | More reactive than the bromoacetate, but can be less stable. |
| Ethyl diazoacetate | Dinitrogen (N₂) | Used in metal-catalyzed carbene insertion reactions; requires a different catalytic approach. |
Experimental Protocol: Representative Enantioselective Alkylation of a β-Keto Ester using Phase-Transfer Catalysis
This protocol is a generalized procedure based on established methods for the enantioselective alkylation of β-keto esters under phase-transfer conditions.[2]
Materials:
-
Cyclic β-keto ester (1.0 equiv)
-
This compound (1.2 equiv)
-
Chiral Cinchona alkaloid-derived quaternary ammonium bromide (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.01 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Toluene, anhydrous
-
Dichloromethane, anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the cyclic β-keto ester, the chiral phase-transfer catalyst, and anhydrous potassium carbonate.
-
Add anhydrous toluene and dichloromethane (typically in a 7:3 v/v ratio).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add this compound dropwise to the stirred suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Future Outlook
This compound serves as a valuable electrophile for the enantioselective synthesis of molecules containing the ethoxycarbonylmethyl group. Chiral phase-transfer catalysis, particularly with Cinchona alkaloid-derived catalysts, presents a highly promising and scalable approach for achieving high enantioselectivity in the alkylation of various pronucleophiles. While direct, optimized examples with this specific tosylate are not as prevalent in the literature as with alkyl halides, the principles and successful catalyst systems established for similar transformations provide a strong foundation for its application.
For researchers and drug development professionals, the choice between a catalytic approach and the use of a chiral auxiliary will depend on factors such as the specific substrate, desired scale of the reaction, and developmental stage of the synthetic route. Future research in this area could focus on the systematic evaluation of a library of chiral catalysts specifically for reactions with this compound to create a more detailed performance map and further expand the synthetic utility of this versatile C2 building block.
References
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Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 2013 , 11(38), 6535-6540. [Link]
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H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 2022 , 27(8), 2496. [Link]
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Enantioselective alkylation of beta-keto esters by phase-transfer catalysis using chiral quaternary ammonium salts. The Journal of Organic Chemistry, 2004 , 69(20), 6897-6899. [Link]
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Phase-transfer-catalyzed asymmetric alkylation of alpha-benzoyloxy-beta-keto esters: stereoselective construction of congested 2,3-dihydroxycarboxylic acid esters. Chemistry, an Asian Journal, 2010 , 5(3), 562-570. [Link]
-
Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 2023 , 88(11), 7498-7503. [Link]
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Asymmetric Synthesis. University of York. [Link]
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Enantioselective Alkylation of Glycine Imine Promoted by Amino-Acid-Derived Phosphonium Salts. Asian Journal of Organic Chemistry, 2016 , 5(12), 1475-1478. [Link]
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Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry, 2023 . [Link]
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PTC-Catalyzed Asymmetric Alkylation of Glycine Imines for the Synthesis of Unnatural Amino Acid Esters. ResearchGate. [Link]
-
Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 2024 , 29(5), 1087. [Link]
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Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. [Link]
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A Guide to Mitigating Genotoxic Impurity Risk in Pharmaceutical Synthesis: A Comparative Analysis of Ethyl 2-(p-Toluenesulfonyloxy)acetate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the control of genotoxic impurities (GTIs) is not merely a regulatory hurdle, but a fundamental pillar of patient safety. These impurities, even at trace levels, can interact with DNA, potentially leading to mutations and an increased risk of cancer.[1][2] Ethyl 2-(p-toluenesulfonyloxy)acetate, a common reagent in organic synthesis, and other sulfonate esters, are recognized as potential sources of genotoxic alkylating agents.[1][3] The reaction of residual alcohols, such as ethanol, with p-toluenesulfonic acid or its derivatives can lead to the formation of ethyl p-toluenesulfonate (ETS), a potent genotoxic impurity.[4][5]
This guide provides a comprehensive comparison of strategies to confirm the absence of such genotoxic impurities. We will delve into the nuances of analytical detection methodologies, explore safer alternative synthetic routes, and provide actionable, field-proven insights to ensure the integrity of your drug substance. Our focus is on empowering you with the knowledge to make informed decisions that uphold the highest standards of scientific integrity and regulatory compliance.
The Genesis of a Genotoxic Threat: Understanding the Reaction Mechanism
The primary concern with reactions involving p-toluenesulfonyl derivatives in the presence of ethanol stems from the potential for in-situ formation of ethyl p-toluenesulfonate (ETS). This occurs when p-toluenesulfonyl chloride or a related activated form of p-toluenesulfonic acid reacts with ethanol, which may be present as a solvent or a reagent. The hydroxyl group of ethanol acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl group, leading to the formation of the highly reactive ethylating agent, ETS.[6][7][8]
Caption: Formation of the genotoxic impurity Ethyl p-Toluenesulfonate (ETS).
This seemingly straightforward reaction underscores a critical principle in pharmaceutical process development: a thorough understanding of potential side reactions is paramount for risk assessment and control.
Analytical Strategies for Detection and Quantification: A Comparative Overview
The stringent regulatory limits for genotoxic impurities, often guided by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day as outlined in the ICH M7 guideline, necessitate highly sensitive and selective analytical methods.[9][10][11] The choice of analytical technique is a critical decision, driven by factors such as the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity.
Here, we compare the two most prominent analytical techniques for the detection of ethyl p-toluenesulfonate: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS/MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Causality and Rationale |
| Principle | Separates volatile and thermally stable compounds in the gas phase followed by mass-based detection. | Separates compounds in the liquid phase based on their affinity for the stationary and mobile phases, followed by mass-based detection. | GC is ideal for volatile compounds like ETS. LC is more versatile for a wider range of polarities and thermal stabilities. |
| Sample Preparation | Often requires derivatization to improve volatility and thermal stability, or headspace analysis for volatile impurities. | Typically involves simple dissolution of the sample in a suitable solvent. | Derivatization in GC can be complex but enhances sensitivity. LC offers simpler sample preparation, reducing potential for analyte loss or degradation. |
| Sensitivity (LOD/LOQ) | Excellent sensitivity, with reported LODs as low as 0.4-0.8 µg/L and LOQs of 1.3-2.7 µg/L for tosylates.[12] | High sensitivity, particularly with tandem MS (MS/MS). LOQs in the range of 2.5-5 ng/mL have been reported.[13][14] | Both techniques can achieve the low detection limits required for GTI analysis. The choice may depend on the specific matrix and instrumentation available. |
| Selectivity | High selectivity, especially with tandem MS (MS/MS) which reduces matrix interference.[12] | Excellent selectivity with MS/MS, allowing for the differentiation of the analyte from structurally similar compounds. | Tandem mass spectrometry in both techniques provides the necessary selectivity to analyze complex pharmaceutical matrices. |
| Advantages | High resolution, established and robust technique for volatile analysis. Headspace GC-MS can minimize matrix effects. | Broad applicability, simpler sample preparation, suitable for non-volatile or thermally labile compounds. | Headspace GC-MS is particularly advantageous for clean sample introduction and avoiding contamination of the instrument. LC-MS/MS is a workhorse for a wider range of pharmaceutical analyses. |
| Disadvantages | May require derivatization, not suitable for non-volatile or thermally labile compounds. | Potential for matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source. | The choice of ionization source in LC-MS (e.g., APCI vs. ESI) can be critical to minimize matrix effects and improve sensitivity for specific analytes.[15] |
In-Depth Look: The Rationale Behind Method Selection
The choice between GC-MS and LC-MS is not arbitrary. For a relatively volatile and thermally stable compound like ethyl p-toluenesulfonate, GC-MS is a strong contender. The use of a headspace autosampler can be particularly advantageous as it introduces only the volatile components of the sample into the GC system, thereby protecting the instrument from non-volatile matrix components and reducing the need for extensive sample cleanup.[3][16][17][18]
However, if the active pharmaceutical ingredient (API) itself is volatile or if other non-volatile impurities need to be monitored simultaneously, LC-MS/MS might be the more efficient choice. The development of an LC-MS/MS method would involve careful selection of the column, mobile phase, and ionization source to achieve optimal separation and sensitivity. Atmospheric Pressure Chemical Ionization (APCI) has been shown to be a better ionization technique for some sulfonate esters compared to Electrospray Ionization (ESI).[15]
Experimental Protocol: Headspace GC-MS/MS for Ethyl p-Toluenesulfonate
This protocol is a self-validating system designed for the sensitive and selective quantification of ethyl p-toluenesulfonate in a drug substance.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) to dissolve the sample.
-
Spike with an appropriate internal standard (e.g., d5-ethyl p-toluenesulfonate) for improved accuracy and precision.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
2. Headspace GC-MS/MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Headspace Autosampler:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Ethyl p-toluenesulfonate: Precursor ion (m/z) -> Product ion (m/z) (e.g., 200 -> 155, 91)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
3. Validation:
-
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Causality Behind Choices:
-
Headspace: Minimizes contamination of the GC inlet and column by non-volatile matrix components, leading to improved robustness and reduced instrument downtime.
-
HP-5MS Column: A non-polar column that provides good separation for a wide range of volatile and semi-volatile compounds, including sulfonate esters.
-
MRM Mode: Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise and interferences from the matrix.
Proactive Mitigation: Safer Alternatives to Tosylate Chemistry
While robust analytical methods are essential for confirming the absence of genotoxic impurities, a more proactive and often preferable strategy is to avoid their formation in the first place. This can be achieved by selecting alternative reagents and synthetic routes that inherently carry a lower risk of generating genotoxic byproducts.
For ethylation reactions, where this compound might be considered, several safer alternatives exist:
| Alternative Ethylating Agent | Chemical Structure | Advantages | Disadvantages | Genotoxicity Profile |
| Diethyl Carbonate (DEC) | (C₂H₅O)₂CO | Environmentally friendly ("green") reagent, low toxicity, readily available.[19] | Requires higher temperatures and a base catalyst. | Generally considered non-genotoxic. |
| Ethyl Triflate (TfOEt) | CF₃SO₃C₂H₅ | Highly reactive, allowing for milder reaction conditions. | More expensive than tosylates. | Potentially genotoxic due to its alkylating nature, but its high reactivity can lead to rapid consumption and lower residual levels. |
| Triethyloxonium Tetrafluoroborate (Meerwein's Salt) | (C₂H₅)₃O⁺BF₄⁻ | Powerful ethylating agent, reacts under neutral conditions. | Highly hygroscopic and requires careful handling. | Genotoxic, but its high reactivity and the need for stoichiometric amounts can facilitate its removal. |
| Iodoethane | C₂H₅I | Reactive and effective for SN2 reactions. | Can be a lachrymator and is light-sensitive. Alkyl halides are a class of potential genotoxic impurities.[2] | A known genotoxic agent. |
Recommendation: Diethyl Carbonate as a Greener and Safer Alternative
For many applications, diethyl carbonate (DEC) presents a compelling alternative to tosylate-based ethylation.[19] Its favorable safety profile and environmental credentials make it an attractive choice for pharmaceutical manufacturing.
Experimental Protocol: Ethylation of a Phenol using Diethyl Carbonate
This protocol outlines a general procedure for the ethylation of a phenolic substrate using diethyl carbonate, a method that avoids the use of sulfonate-based reagents.
1. Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the phenolic substrate (1.0 eq), potassium carbonate (K₂CO₃) as a base (2.0 eq), and N,N-dimethylformamide (DMF) as the solvent.
-
Add diethyl carbonate (DEC) (3.0 eq) to the reaction mixture.
2. Reaction Conditions:
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethylated product.
Causality Behind Choices:
-
Diethyl Carbonate: A non-genotoxic and environmentally benign ethylating agent.
-
Potassium Carbonate: A mild and inexpensive base suitable for promoting the phenoxide formation required for the reaction.
-
DMF: A polar aprotic solvent that facilitates the SNAr or SN2-type reaction by solvating the cation and leaving the nucleophilic phenoxide more reactive.
Risk Assessment and Control: The Role of Purge Factors
In addition to analytical testing and the use of safer alternatives, a robust risk assessment strategy is crucial for managing genotoxic impurities. The concept of a "purge factor" is a powerful tool in this regard. A purge factor is a calculated or experimentally determined value that represents the ability of a manufacturing process to remove a specific impurity.[9][10][11][20][21]
By systematically evaluating each step of a synthesis (e.g., crystallization, extraction, chromatography), a cumulative purge factor can be determined. If the calculated purge factor demonstrates that a potential genotoxic impurity will be reduced to a level well below the TTC, routine analytical testing for that impurity in the final API may not be necessary. This science- and risk-based approach is supported by the ICH M7 guideline.
Caption: Workflow for assessing and controlling genotoxic impurities using purge factors.
Conclusion: A Multifaceted Approach to Ensuring Pharmaceutical Safety
Confirming the absence of genotoxic impurities from reactions involving reagents like this compound requires a multi-pronged strategy that combines robust analytical testing, intelligent synthetic design, and a thorough understanding of risk assessment principles. By embracing a holistic approach that includes:
-
Proactive Risk Assessment: Identifying potential genotoxic impurities early in the development process.
-
Intelligent Process Design: Utilizing safer alternative reagents and synthetic routes to minimize the formation of GTIs.
-
Sensitive and Selective Analytical Methods: Employing and validating state-of-the-art analytical techniques like GC-MS/MS and LC-MS/MS to detect and quantify trace-level impurities.
-
Scientific Justification: Leveraging concepts like purge factors to develop a science- and risk-based control strategy.
Researchers, scientists, and drug development professionals can confidently navigate the complexities of genotoxic impurity control, ensuring the development of safe and effective medicines for patients worldwide.
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ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
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Purge factor assessment of toxic compounds (Genotoxic Impurities, Nitrosamine, and their precursors). Veeprho. [Link]
-
Final ICH M7 Guideline on Genotoxic Impurities published. ECA Academy. [Link]
-
Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances. PubMed. [Link]
-
ICH Guideline M7 on mutagenic impurities in pharmaceuticals. ResearchGate. [Link]
-
Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. PubMed. [Link]
-
GC-MSMS | "Cure" or "Cause"? Rapid detection of p-toluenesulfonate compounds in pharmaceuticals. EXPEC TECHNOLOGY. [Link]
-
Aryl ethyl ethers prepared by ethylation using diethyl carbonate. ResearchGate. [Link]
-
Diethyl Ether Synthesis Guide. Scribd. [Link]
-
Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. [Link]
-
Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. ResearchGate. [Link]
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Alkyl Sulfonates: Preparation and Reactions. YouTube. [Link]
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Quantitative comparison of genetic effects of ethylating agents on the basis of DNA adduct formation. Use of O6-ethylguanine as molecular dosimeter for extrapolation from cells in culture to the mouse. PMC - NIH. [Link]
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Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. [Link]
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GC/MS Application Note. PAL Product Finder. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of Ethyl 2-(p-Toluenesulfonyloxy)acetate
This guide provides essential safety and logistical information for the proper handling and disposal of Ethyl 2-(p-Toluenesulfonyloxy)acetate (CAS 39794-75-7). As a potent sulfonate ester, this compound demands rigorous adherence to safety protocols to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or similar reagents in a laboratory setting.
Core Principle: Hazard-First Assessment
This compound belongs to the class of sulfonate esters, which are recognized as potentially mutagenic and carcinogenic due to their ability to act as alkylating agents that can react with DNA.[1][2] The primary directive for handling and disposal is to treat this compound not merely as chemical waste, but as a substance with significant biological risk. All procedures must be designed to prevent exposure and ensure complete containment from generation to final disposal.
Chemical and Physical Profile
A thorough understanding of the compound's properties is foundational to its safe management.
| Property | Value | Significance for Disposal |
| CAS Number | 39794-75-7[3][4] | Unique identifier for accurate tracking and regulatory reporting. |
| Molecular Formula | C₁₁H₁₄O₅S[3][4] | - |
| Molecular Weight | 258.29 g/mol [3][4] | Required for calculating concentrations in waste streams. |
| Classification | Sulfonate Ester | Potent alkylating agent; dictates the need for stringent handling and disposal as potentially genotoxic waste.[1][5] |
| Reactivity | Highly electrophilic. Reacts with nucleophiles (e.g., water, bases, amines). Stable under recommended storage conditions but can hydrolyze.[5][6] | Waste must be segregated from bases, oxidizers, and nucleophilic substances to prevent violent reactions. Hydrolysis is not a disposal method. |
Immediate Safety & Personal Protective Equipment (PPE)
Given the hazards, a robust PPE protocol is non-negotiable.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Use double-gloving. An inner nitrile glove with an outer, chemical-resistant glove (e.g., butyl rubber or Viton) is recommended. Consult glove manufacturer data for specific breakthrough times.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For handling larger quantities or in case of a spill, a chemically resistant apron or suit is necessary.[7]
-
Respiratory Protection: All handling of the solid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation.[8]
Standard Disposal Protocol: Segregation and Containment
This is the universally recommended procedure for the routine disposal of this compound waste. It prioritizes safety through containment and professional handling, aligning with EPA and OSHA regulations.[9][10][11]
Step-by-Step Procedure
-
Waste Characterization: Identify the waste stream. Is it unreacted solid, a dilute solution, or contaminated labware (e.g., pipette tips, chromatography plates)? Each must be handled distinctly.
-
Select a Compatible Container:
-
For liquid waste (solutions), use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap. Ensure the container material is compatible with the solvent used.[11][12]
-
For solid waste (contaminated gloves, paper towels, silica gel), use a designated, clearly labeled solid waste container or a double-bagged, sealed plastic bag.
-
-
Segregation is Critical: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be:
-
Clearly marked with "Hazardous Waste."
-
Away from incompatible materials. Specifically, keep this waste separate from acids, bases, and oxidizers. [12]
-
-
Proper Labeling: The waste container must be labeled with a hazardous waste tag immediately upon adding the first drop of waste.[13] The label must include:
-
Arrange for Professional Disposal: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor.[11][12][13] Never attempt to dispose of this chemical down the drain or in regular trash. [13]
Disposal Workflow Diagram
Caption: Standard workflow for the safe disposal of this compound waste.
Advanced Protocol: Chemical Deactivation (Expert Use Only)
Disclaimer: This procedure is for the chemical deactivation of small quantities of this compound. It should only be performed by trained personnel with a thorough understanding of the reaction chemistry and with prior approval from their institution's EHS department. The resulting waste stream must still be disposed of as hazardous waste.
Causality of Deactivation
The principle of this protocol is to destroy the electrophilic nature of the tosylate ester via nucleophilic substitution or base-catalyzed hydrolysis. By reacting it with a strong nucleophile or base under controlled conditions, the compound is converted into less reactive and less hazardous substances (p-toluenesulfonic acid salt and ethyl glycolate).
Step-by-Step Deactivation Protocol
-
Objective: To neutralize trace to small amounts (<1 g) of residual this compound in reaction vessels.
-
Materials:
-
1 M Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Appropriate reaction vessel (round-bottom flask or beaker)
-
All PPE as described in Section 1.2
-
-
Preparation: Conduct the entire procedure in a certified chemical fume hood.
-
Initial Quenching: If quenching a reaction mixture, first cool the vessel to 0 °C in an ice bath to control any initial exotherm.
-
Slow Addition: Slowly and carefully add the 1 M NaOH solution to the vessel containing the residual tosylate ester with vigorous stirring. A significant excess of NaOH should be used to ensure complete reaction.
-
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the reaction goes to completion. The hydrolysis of the ester bond will consume the hydroxide.
-
Verification (Optional): For process validation, a sample of the quenched mixture could be analyzed by a suitable method (e.g., HPLC, TLC) to confirm the absence of the starting tosylate ester.
-
Disposal of Deactivated Waste: The resulting aqueous solution, while less reactive, is still hazardous waste. It should be transferred to a properly labeled hazardous waste container, listing its contents (e.g., "Aqueous solution of Sodium p-toluenesulfonate and Sodium glycolate"). Contact EHS for disposal.
Emergency Procedures
-
Spill: Evacuate the area.[8] Remove all ignition sources.[7] Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
By adhering to these stringent protocols, you ensure a safe laboratory environment and maintain compliance with regulatory standards, reflecting the highest commitment to professional responsibility.
References
-
OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from Google Search.[14]
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DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from DuraLabel Resources.[9]
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Creative Safety Supply. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. Retrieved from Creative Safety Supply.[15]
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CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from Centers for Disease Control and Prevention.[16]
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OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from OSHA.com.[17]
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EPA. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from United States Environmental Protection Agency.[10]
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TCI Chemicals. (n.d.). This compound. Retrieved from TCI Chemicals.
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA.[11]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University.[12]
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Benchchem. (n.d.). Guidance on Proper Disposal Procedures for Hazardous Laboratory Chemicals. Retrieved from Benchchem.[18]
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Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from Stony Brook University.[13]
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CP Lab Safety. (n.d.). This compound, min 98% (GC), 1 gram. Retrieved from CP Lab Safety.[3]
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Sasol. (2025, January 15). Material Safety Data Sheet - Ethyl Acetate. Retrieved from Sasol.[7]
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PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information.[4]
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ChemScene. (2024, October 22). Safety Data Sheet - Ethyl 2-(benzyloxy)acetate. Retrieved from ChemScene.[8]
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Medline. (2019, June 11). SAFETY DATA SHEET Ethyl Acetate. Retrieved from Medline.[19]
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Pharmaceutical Quality Research Institute. (n.d.). Sulfonate Esters - How Real is the Risk?. Retrieved from PQRI.[6]
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Santanilla, A. B., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH.[5]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.[1]
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Unknown Source. Ester Synthesis Lab (Student Handout).[20]
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Teasdale, A., et al. (2025, August 30). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate.[2]
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Mastering the Safe Handling of Ethyl 2-(p-Toluenesulfonyloxy)acetate: A Guide for Laboratory Professionals
For the discerning researcher, scientist, and drug development professional, the precise and safe handling of chemical reagents is paramount. Ethyl 2-(p-Toluenesulfonyloxy)acetate, a key intermediate in various organic syntheses, demands a protocol built on a foundation of rigorous safety and operational excellence. This guide provides an in-depth, procedural framework for the use of this compound, moving beyond a simple checklist to instill a deep understanding of the "why" behind each critical step. Our commitment is to empower you with the knowledge to not only ensure your safety but also to uphold the integrity of your research.
Understanding the Hazard Profile: More Than Meets the Eye
Tosylates, as a class of compounds, are known to be excellent leaving groups in nucleophilic substitution reactions.[1][2][3] This reactivity, while synthetically useful, suggests that the compound could potentially react with biological nucleophiles, warranting measures to prevent direct contact. Therefore, all handling procedures should be designed to minimize exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the principles of chemical safety.
| PPE Component | Specification | Rationale and Expert Insight |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | While specific breakthrough times for this compound are not published, nitrile gloves offer good resistance to a broad range of chemicals. Double gloving is recommended for extended operations or when handling larger quantities to provide an additional barrier against potential contamination. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, protecting against splashes from all angles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when the material is heated. |
| Body Protection | A flame-resistant laboratory coat | A lab coat is essential to protect your skin and personal clothing from accidental spills. A flame-resistant (FR) lab coat is an added precaution, particularly if flammable solvents are being used in the same procedure. |
| Respiratory Protection | Not generally required with adequate engineering controls | Handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risk and ensuring reproducible results. The following protocol outlines the essential steps for the safe handling of this compound.
Preparation and Pre-Handling Checklist
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials: Collect all necessary equipment, including glassware, stir bars, and reagents, and place them inside the fume hood.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Emergency Preparedness: Confirm the location and accessibility of the nearest safety shower and eyewash station. Have a spill kit readily available.
Handling and In-Use Procedures
-
Weighing and Transfer:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound to the weighing vessel.
-
Immediately close the main container.
-
Transfer the weighed compound to the reaction vessel within the fume hood.
-
-
Reaction Setup:
-
Perform all subsequent steps, such as the addition of solvents and other reagents, within the fume hood.
-
Use a stirrer hotplate with a temperature probe to ensure controlled heating, if required.
-
-
Post-Reaction Workup:
-
Quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and washes within the fume hood.
-
Workflow Diagram
The following diagram illustrates the logical flow of the safe handling protocol.
Caption: A workflow diagram outlining the key stages of safe handling.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: Any disposable materials contaminated with this compound, such as weighing paper, gloves, and paper towels, should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound, including reaction residues and solvent washes, must be collected in a compatible, sealed, and clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.
Decontamination
-
All glassware and equipment that have come into contact with this compound should be rinsed with an appropriate solvent (e.g., acetone or ethyl acetate) in the fume hood. The rinsate must be collected as hazardous liquid waste.
-
After the initial solvent rinse, glassware can be washed with soap and water.
Final Disposal
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[4][5][6] Follow all local, state, and federal regulations for the disposal of chemical waste.[4]
In Case of Emergency: Be Prepared, Act Decisively
Even with meticulous planning, accidents can occur. Immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill:
-
For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact your institution's EHS office immediately.
-
By integrating these detailed protocols and the underlying scientific principles into your daily laboratory practices, you can handle this compound with the confidence and precision that defines excellence in research and development.
References
- Material Safety Data Sheet - Ethyl Acet
- SAFETY DATA SHEET - Ethyl Acetate / Reagent B. (2024). Meridian Bioscience.
- Safety Data Sheet - Ethyl 2-(benzyloxy)
- SAFETY DATA SHEET - Acetonitrile. (2009). Fisher Scientific.
- SAFETY DATA SHEET - CR 87-124. (2024). ChemPoint.
- SAFETY DATA SHEET Ethyl Acet
- SAFETY D
-
Tosylates Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
- Material Safety Data Sheet - Ethyl Acet
-
Tosylate. (n.d.). Bartleby.com. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Tosyl group. (n.d.). In Wikipedia. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
